molecular formula C5H9NO B1307477 2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 279-33-4

2-Oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1307477
CAS No.: 279-33-4
M. Wt: 99.13 g/mol
InChI Key: DIQOUXNTSMWQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOUXNTSMWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394302
Record name 2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-33-4
Record name 2-oxa-5-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is presented for researchers, scientists, and drug development professionals. This bicyclic morpholine is a valuable building block in medicinal chemistry, serving as a constrained morpholine surrogate in drug design.[1]

Introduction

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a bridged bicyclic morpholine that has gained attention as a morpholine isostere due to its structural similarities and potential to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its rigid conformational structure, derived from the naturally occurring amino acid trans-4-hydroxy-L-proline, makes it an attractive scaffold for introducing specific spatial arrangements in bioactive molecules.[2] This guide details an efficient and improved six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, utilizing a benzyloxycarbonyl (Cbz) protecting group, which offers mild reaction conditions and an excellent overall yield of 70%.[1][3]

Overall Synthetic Scheme

The is accomplished in six steps. The key transformations involve the protection of the amine, esterification of the carboxylic acid, reduction of the ester to an alcohol, tosylation of the primary alcohol, intramolecular cyclization to form the bicyclic ring system, and final deprotection of the amine.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Step 1: Synthesis of N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline

To a solution of trans-4-hydroxy-L-proline (13.1 g, 100 mmol) in 1 M NaOH (100 mL) and THF (50 mL) at 0 °C, benzyl chloroformate (17.1 g, 100 mmol) and 2 M NaOH (50 mL) are added simultaneously over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The aqueous layer is washed with ether (2 x 50 mL), acidified to pH 2 with 6 M HCl, and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford the product as a white solid.

Step 2: Synthesis of N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline Methyl Ester

A solution of N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline (26.5 g, 100 mmol) and a catalytic amount of H2SO4 in methanol (200 mL) is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (200 mL). The organic layer is washed with saturated NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated to give the product as a colorless oil.

Step 3: Synthesis of N-Benzyloxycarbonyl-trans-4-hydroxy-L-prolinol

To a solution of N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (27.9 g, 100 mmol) in dry THF (200 mL) at 0 °C, LiBH4 (4.36 g, 200 mmol) is added in portions. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by silica gel chromatography.

Step 4: Synthesis of N-Benzyloxycarbonyl-trans-4-hydroxy-L-prolinol Tosylate

To a solution of N-Benzyloxycarbonyl-trans-4-hydroxy-L-prolinol (25.1 g, 100 mmol) and Et3N (20.2 g, 200 mmol) in dry CH2Cl2 (200 mL) at 0 °C, tosyl chloride (20.9 g, 110 mmol) is added in portions. The reaction mixture is stirred at room temperature for 6 hours. The mixture is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the tosylate.

Step 5: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

A mixture of the tosylate from the previous step (4.05 g, 10 mmol) and NaOMe (0.81 g, 15 mmol) in dry CH3OH (20 mL) is refluxed for 4 hours.[1] After cooling to room temperature, the solvent is removed under vacuum. Saturated Na2CO3 (100 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the bicyclic product.

Step 6: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

To a solution of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane (2.33 g, 10 mmol) in methanol (50 mL), 10% Pd/C (0.2 g) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 2 hours. The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to give the final product.

Quantitative Data

The following table summarizes the yields and key analytical data for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

StepProduct NameYield (%)¹H NMR Data (400 MHz, CDCl₃)
4N-Benzyloxycarbonyl-trans-4-hydroxy-L-prolinol Tosylate-δ 7.75–7.77 (m, 2H), 7.32–7.39 (m, 7H), 5.08–5.15 (m, 2H), 5.02 (brs, 1H), 4.09–4.13 (m, 1H), 3.77–3.83 (m, 2H), 3.50–3.57 (m, 2H), 2.44 (s, 3H), 2.19–2.24 (m, 1H), 1.78–1.84 (m, 1H)
Overall(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane70-

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-Cbz-trans-4-hydroxy-L-proline N-Cbz-trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline->N-Cbz-trans-4-hydroxy-L-proline Cbz-Cl, NaOH N-Cbz-trans-4-hydroxy-L-proline\nMethyl Ester N-Cbz-trans-4-hydroxy-L-proline Methyl Ester N-Cbz-trans-4-hydroxy-L-proline->N-Cbz-trans-4-hydroxy-L-proline\nMethyl Ester MeOH, H₂SO₄ N-Cbz-trans-4-hydroxy-L-prolinol N-Cbz-trans-4-hydroxy-L-prolinol N-Cbz-trans-4-hydroxy-L-proline\nMethyl Ester->N-Cbz-trans-4-hydroxy-L-prolinol LiBH₄ N-Cbz-trans-4-hydroxy-L-prolinol\nTosylate N-Cbz-trans-4-hydroxy-L-prolinol Tosylate N-Cbz-trans-4-hydroxy-L-prolinol->N-Cbz-trans-4-hydroxy-L-prolinol\nTosylate TsCl, Et₃N (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane N-Cbz-trans-4-hydroxy-L-prolinol\nTosylate->(1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane NaOMe (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane->(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane H₂, Pd/C

Caption: Synthetic pathway for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Experimental_Workflow cluster_protection Protection & Esterification cluster_reduction_activation Reduction & Activation cluster_cyclization_deprotection Cyclization & Deprotection Start trans-4-hydroxy-L-proline Protection N-Protection (Cbz) Start->Protection Esterification Methyl Esterification Protection->Esterification Reduction Ester Reduction to Alcohol Esterification->Reduction Tosylation Hydroxyl Group Tosylation Reduction->Tosylation Cyclization Intramolecular Cyclization Tosylation->Cyclization Deprotection Cbz Deprotection Cyclization->Deprotection Final_Product (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Deprotection->Final_Product

Caption: Experimental workflow for the synthesis.

References

chemical and physical properties of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of the novel bicyclic compound, (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. This molecule, a conformationally restricted morpholine analogue, presents a unique scaffold for the design of new therapeutic agents.

Core Chemical and Physical Properties

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic organic compound with a rigid bicyclic structure. The presence of both an oxygen and a nitrogen atom within this framework imparts distinct chemical characteristics. The hydrochloride salt form is commonly used to improve its solubility in aqueous media.[1]

Table 1: Chemical and Physical Properties of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane and its Hydrochloride Salt

Property(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
Molecular Formula C₅H₉NOC₅H₁₀ClNO
Molecular Weight 99.13 g/mol [2]135.59 g/mol
IUPAC Name (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane[2](1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
CAS Number 661470-56-0[2]601515-79-1
Appearance Liquid[3]Solid
Boiling Point ~153.6 °C (for the (1S,4S) enantiomer)[4]Not available
Melting Point Not availableNot available
Solubility Not availableExpected to have increased water solubility[1]
XLogP3 -0.3[2]Not available

Spectroscopic Data

Experimental Protocols: Synthesis

The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through a multi-step process starting from a chiral precursor. An analogous synthesis for the (1S,4S) enantiomer has been reported, starting from trans-4-hydroxy-L-proline.[5] By applying the same methodology starting with the corresponding D-proline derivative, the (1R,4R) enantiomer can be obtained.

Conceptual Synthesis Workflow:

G start trans-4-hydroxy-D-proline step1 N-protection (e.g., Cbz) start->step1 step2 Esterification step1->step2 step3 Hydroxyl activation (e.g., Tosylation) step2->step3 step4 Reduction of ester step3->step4 step5 Intramolecular cyclization step4->step5 step6 Deprotection step5->step6 end_node (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane step6->end_node

Caption: Synthetic pathway for (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane.

Detailed Methodology (Adapted from the synthesis of the (1S,4S) enantiomer): [5]

  • N-Protection: The synthesis begins with the protection of the secondary amine of trans-4-hydroxy-D-proline. A common protecting group used for this purpose is the benzyloxycarbonyl (Cbz) group, which can be introduced by reacting the starting material with benzyl chloroformate in the presence of a base.

  • Esterification: The carboxylic acid functional group is then converted to an ester, typically a methyl or ethyl ester, to prevent its interference in subsequent reaction steps. This can be achieved using standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst.

  • Hydroxyl Group Activation: The hydroxyl group is a poor leaving group and must be activated for the subsequent cyclization step. This is commonly done by converting it into a tosylate or mesylate by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

  • Reduction of the Ester: The ester group is then reduced to a primary alcohol. A common reducing agent for this transformation is sodium borohydride in a suitable solvent.

  • Intramolecular Cyclization: The key bicyclic ring system is formed through an intramolecular Williamson ether synthesis. Treatment of the N-protected amino alcohol with a base, such as sodium methoxide, promotes the deprotonation of the alcohol, which then acts as a nucleophile to displace the tosylate or mesylate group, forming the oxa-bridge.

  • Deprotection: In the final step, the N-protecting group is removed. For the Cbz group, this is typically accomplished by catalytic hydrogenation using a palladium catalyst.

Potential Biological Activity and Signaling Pathways

The rigid bicyclic structure of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane makes it an attractive scaffold in medicinal chemistry. Its constrained conformation can lead to higher binding affinity and selectivity for biological targets compared to more flexible analogues.

Derivatives of the 2-oxa-5-azabicyclo[2.2.1]heptane core have been explored for their potential interactions with key neurotransmitter systems.

GABAergic System:

The this compound framework has been utilized as a platform to develop constrained analogues of γ-aminobutyric acid (GABA).[6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. By incorporating the GABA pharmacophore into the rigid bicyclic structure, it is hypothesized that novel modulators of GABA receptors with improved properties can be developed.

2-oxa-5-azabicyclo[2.2.1]heptane_derivative This compound Derivative (Constrained GABA Analogue) GABA_Receptor GABA Receptor 2-oxa-5-azabicyclo[2.2.1]heptane_derivative->GABA_Receptor Binds to Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Potential interaction with the GABAergic system.

Cholinergic System:

The broader class of azabicyclo[2.2.1]heptane derivatives has been investigated as ligands for cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are involved in a wide range of physiological processes, including cognitive function, and are therapeutic targets for conditions such as Alzheimer's disease and pain. The rigid nature of the bicyclic core is thought to be beneficial for achieving high-affinity binding to these receptors. While direct studies on (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane are limited, its structural similarity to known cholinergic ligands suggests it may serve as a valuable building block for novel modulators of this system.

Azabicyclo_heptane_derivative (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane (as a scaffold) nAChR_Ligand Novel nAChR Ligand Azabicyclo_heptane_derivative->nAChR_Ligand Incorporated into nAChR Nicotinic Acetylcholine Receptor nAChR_Ligand->nAChR Binds to Modulation Modulation of Cholinergic Neurotransmission nAChR->Modulation

Caption: Potential role in modulating the cholinergic system.

Conclusion

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane is a promising and versatile chemical entity with a unique, conformationally restricted structure. While further research is needed to fully elucidate its physical properties and biological activities, the existing data and its successful synthesis pave the way for its use in the development of novel therapeutics, particularly those targeting the GABAergic and cholinergic systems. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing molecule.

References

An In-depth Technical Guide on the Crystal Structure of Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a compound of interest in medicinal chemistry and drug design. The bicyclic scaffold is a key structural motif found in various biologically active molecules. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of its synthetic pathway.

Crystal Structure and Properties

The title compound, with the chemical formula C₁₃H₁₃NO₄, is also known as N-benzyloxycarbonyl-4-hydroxy-l-proline lactone.[1] Its crystal structure reveals two molecules within the asymmetric unit, exhibiting slightly different conformations.[2] The core fused ring systems of these two molecules nearly overlap. However, they are distinguished by different C—O—C—C torsion angles of -155.5 (2)° and -178.6 (2)°, which results in varied twists of the terminal benzene ring.[1][2] The crystal packing is stabilized by C—H⋯O interactions, forming a three-dimensional network.[1] The absolute configuration of the molecule was determined based on the unchanging chiral center during its synthesis.[2]

Quantitative Crystallographic Data

The crystallographic data for benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in the tables below.

Table 1: Crystal Data

ParameterValue
Chemical FormulaC₁₃H₁₃NO₄
Formula Weight247.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a11.212 (2) Å
b8.8943 (16) Å
c12.258 (2) Å
β105.345 (2)°
Volume1178.8 (4) ų
Z4
Calculated Density1.393 Mg m⁻³
Temperature90 K
RadiationMo Kα (λ = 0.71073 Å)
Data sourced from Krishnamurthy et al. (2015).[1][2]

Table 2: Data Collection and Refinement

ParameterValue
DiffractometerBruker APEX II KY CCD
Absorption CorrectionMulti-scan (SADABS)
Tmin0.709
Tmax0.969
Measured Reflections11252
Independent Reflections4157
Reflections with I > 2σ(I)4079
Rint0.035
R[F² > 2σ(F²)]0.027
wR(F²)0.073
Goodness-of-fit (S)1.06
Parameters325
Restraints1
Δρmax0.19 e Å⁻³
Δρmin-0.17 e Å⁻³
Data sourced from Krishnamurthy et al. (2015).[2]

Experimental Protocols

The experimental procedures for the synthesis and crystallization of the title compound are crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

The synthesis of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is referenced to the work of Lombardo et al. (2012).[1] A general synthetic scheme is provided below, illustrating the key transformation. The process involves the lactonization of N-benzyloxycarbonyl-4-hydroxy-l-proline. The crude product obtained after the reaction is purified by flash chromatography on silica gel.[1]

Synthesis_Workflow reactant reactant process process product product purification purification final_product final_product A N-benzyloxycarbonyl-4- hydroxy-l-proline B Lactonization Reaction A->B Reagents C Crude Product B->C Yields D Flash Chromatography (Silica Gel) C->D E Benzyl 3-oxo-2-oxa-5-azabicyclo [2.2.1]heptane-5-carboxylate D->E Purified

Caption: Synthetic workflow for benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

Single crystals of the title compound suitable for X-ray diffraction were obtained using the vapor diffusion method.[2]

  • A solution of the purified compound (I) was prepared in ethyl acetate (EtOAc, 0.3 ml).

  • Pentane vapor was allowed to slowly diffuse into this solution at room temperature.

  • Single crystals formed over a period of three days.[2]

Crystallization_Workflow start start solution solution process process result result end end A Start B Dissolve Compound in Ethyl Acetate (0.3 ml) A->B C Vapor Diffusion with Pentane (Room Temperature) B->C D Incubate for 3 Days C->D E Single Crystals Formed? D->E E->D No F End E->F Yes

Caption: Crystallization workflow for obtaining single crystals of the title compound.

Biological Context and Potential Applications

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a constrained bicyclic structure that can be considered a platform for generating chemical diversity.[3] This scaffold is related to 4-hydroxyproline, an essential component for the stabilization of the collagen triple helix.[1] Analogs of this structure are of interest in the development of therapeutic agents. For instance, derivatives of 4-hydroxyproline have been investigated for their potential anticancer activity.[1] The rigid conformation of the bicyclic system can be exploited in drug design to control the spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. The related this compound framework has been used to synthesize constrained γ-amino acid analogues, which are mimics of neurotransmitters like GABA.[3]

References

biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Epimeric Quaternary Derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a conformationally constrained bioisostere of morpholine and has been a subject of interest in medicinal chemistry. The rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable tool in the study of structure-activity relationships (SAR) at various biological targets. This guide focuses on the biological activities of epimeric quaternary ammonium salt derivatives of this bicyclic system, with a particular emphasis on their interaction with cholinergic receptors. The primary research in this specific area was conducted by Portoghese and Turcotte, who investigated the synthesis and pharmacological evaluation of these compounds.[1][2] Their work explored how the stereochemistry at the quaternary nitrogen atom influences the biological activity of these molecules.

Core Compounds of Interest

The core structure is the this compound ring system. The specific compounds investigated are the N-methyl, N-benzyl quaternary ammonium salts of the optically active (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Quaternization of the nitrogen atom with two different substituents (methyl and benzyl) creates a chiral center at the nitrogen, resulting in two epimers for each parent amine. The stereochemistry of these epimers is designated as exo and endo, referring to the orientation of the larger substituent (benzyl) relative to the bicyclic ring system.

Quantitative Biological Data

While direct access to the full quantitative data from the seminal 1971 study by Portoghese and Turcotte is limited, the available literature indicates that the epimeric quaternary derivatives exhibit competitive antagonistic activity at muscarinic receptors in the guinea pig ileum. It has been reported that the exo-5-methyl-endo-5-benzyl and the exo-5-benzyl-endo-5-methyl N-epimers possess comparable antagonistic activities.[3] This suggests that the stereochemical arrangement at the quaternary nitrogen may not be a critical determinant of antagonistic potency in this specific scaffold, a finding that has implications for the design of related cholinergic antagonists.

Table 1: Summary of Biological Activity for Epimeric Quaternary Derivatives of this compound

CompoundConfigurationBiological ActivityTargetQuantitative Data (e.g., pA2, Ki)
N-methyl, N-benzyl quaternary saltEpimer 1 (exo-methyl, endo-benzyl)Muscarinic AntagonistGuinea Pig IleumData not available in accessible literature
N-methyl, N-benzyl quaternary saltEpimer 2 (endo-methyl, exo-benzyl)Muscarinic AntagonistGuinea Pig IleumData not available in accessible literature

Note: The lack of specific quantitative values (e.g., pA2, IC50) is due to the inaccessibility of the full-text primary literature.

Experimental Protocols

The biological activity of the epimeric quaternary derivatives of this compound was primarily assessed using the isolated guinea pig ileum assay , a classic pharmacological preparation for studying the effects of drugs on smooth muscle contraction, particularly those mediated by muscarinic acetylcholine receptors.[4][5][6]

Isolated Guinea Pig Ileum Assay for Muscarinic Antagonism

Objective: To determine the antagonistic potency of the test compounds against acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials and Reagents:

  • Male guinea pigs (e.g., Dunkin-Hartley strain)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)

  • Acetylcholine chloride (agonist)

  • Test compounds (antagonists)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

Apparatus:

  • Organ bath with a capacity of 10-20 mL, maintained at 37 °C

  • Isotonic or isometric transducer

  • Chart recorder or data acquisition system

  • Dissection instruments

  • Syringes and pipettes

Procedure:

  • Tissue Preparation:

    • A guinea pig is euthanized by a humane method.

    • The abdomen is opened, and a segment of the terminal ileum is excised.

    • The ileum is placed in a petri dish containing pre-warmed and aerated Tyrode's solution.

    • The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.

    • A section of the ileum, approximately 2-3 cm in length, is cut and mounted in the organ bath containing Tyrode's solution, which is continuously gassed with carbogen and maintained at 37 °C. One end of the tissue is attached to a fixed point, and the other end is connected to the transducer.

  • Equilibration:

    • The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 0.5-1.0 g).

    • During the equilibration period, the Tyrode's solution in the organ bath is replaced every 10-15 minutes.

  • Determination of Agonist Response (Acetylcholine):

    • A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contraction until a maximal response is achieved.

    • After the maximal response is recorded, the tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to its baseline resting state.

  • Evaluation of Antagonistic Activity:

    • The tissue is incubated with a known concentration of the test compound (antagonist) for a predetermined period (e.g., 20-30 minutes).

    • In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.

    • The procedure is repeated with different concentrations of the antagonist.

  • Data Analysis:

    • The antagonistic effect is quantified by the rightward shift of the acetylcholine concentration-response curve in the presence of the antagonist.

    • The potency of the competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. The pA2 value is determined using a Schild plot analysis.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the epimeric quaternary derivatives of this compound to their biological evaluation.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Material ((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane) alkylation N-Alkylation (e.g., with Methyl Iodide) start->alkylation quaternization Quaternization (e.g., with Benzyl Bromide) alkylation->quaternization separation Separation of Epimers quaternization->separation epimer1 Epimer 1 (e.g., exo-methyl, endo-benzyl) separation->epimer1 epimer2 Epimer 2 (e.g., endo-methyl, exo-benzyl) separation->epimer2 assay Muscarinic Antagonism Assay (vs. Acetylcholine) epimer1->assay epimer2->assay prep Isolated Guinea Pig Ileum Preparation prep->assay data Data Acquisition (Concentration-Response Curves) assay->data analysis Data Analysis (Schild Plot, pA2 determination) data->analysis

Caption: General workflow from synthesis to biological evaluation.

Conceptual Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the conceptual mechanism of competitive antagonism at the muscarinic acetylcholine receptor (mAChR) on a smooth muscle cell, such as those in the guinea pig ileum.

G ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds & Activates Antagonist Quaternary Derivative (Antagonist) Antagonist->mAChR Block Blocks Binding Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Mechanism of muscarinic antagonism in smooth muscle.

Conclusion

References

A Technical Guide to Proton Relay Catalysis in the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa- and 2-azabicyclo[2.2.1]heptane scaffolds are privileged structures in medicinal chemistry, often conferring favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-depth exploration of an efficient synthetic methodology for these bicyclic systems employing proton relay catalysis. The core of this approach is a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt, which facilitates the intramolecular cyclization of cyclic γ-epoxy-alcohols and γ-epoxy-amines. This document details the reaction mechanism, presents a comprehensive summary of substrate scope and reaction yields, provides detailed experimental protocols, and illustrates key processes through diagrams. The high efficiency, excellent diastereocontrol, and operational simplicity of this method offer a significant advancement in the synthesis of these valuable molecular frameworks.

Introduction: The Significance of Bicyclo[2.2.1]heptane Scaffolds

Bicyclo[m.n.k]alkanes are prominent motifs in numerous natural products and pharmaceutical agents. Their rigid, three-dimensional structures are often used as bioisosteres for substituted aryl fragments, enabling the exploration of new chemical space and the optimization of drug-like properties. Specifically, the 2-oxa- and 2-azabicyclo[2.2.1]heptane cores have garnered substantial interest due to their presence in a range of biologically active compounds. Traditional synthetic routes to these scaffolds can be lengthy and may lack the desired stereocontrol.[1] The development of a catalytic, efficient, and highly diastereoselective method is therefore of significant interest to the drug development community.

Recent advancements have highlighted a novel approach utilizing a binary catalyst system composed of an Al(III) aminotriphenolate complex (AltBu) and tetrabutylammonium bromide (TBAB).[1][2] This system has proven effective in converting cyclic γ-epoxy alcohols and amines into the corresponding 2-oxa- and 2-azabicyclo[2.2.1]heptanes in good to excellent yields.[3][4] A key feature of this catalytic process is a proposed proton relay mechanism that facilitates the key bond-forming steps.[1]

The Catalytic System and Proposed Mechanism

The catalytic system employs a combination of a Lewis acidic Al(III) aminotriphenolate complex and a nucleophilic bromide salt. The reaction is believed to proceed via a double-nucleophilic displacement at a carbon center of the epoxide, enabled by a proton-relay step mediated by the phenolate of the Al(III) complex.[5][1]

The proposed catalytic cycle is initiated by the coordination of the Lewis acidic aluminum center to the epoxide oxygen, activating it for nucleophilic attack. The bromide ion then attacks one of the epoxide carbons, leading to ring-opening. The crucial proton relay step involves the transfer of a proton from the hydroxyl or amino group of the substrate to the oxygen of the opened epoxide, facilitated by a phenolate arm of the aluminum complex. This proton transfer is followed by an intramolecular nucleophilic attack of the hydroxyl or amino group, displacing the bromide and forming the bicyclic product.

Below is a diagram illustrating the proposed catalytic cycle for the synthesis of 2-oxabicyclo[2.2.1]heptanes.

Proton Relay Catalysis Cycle cluster_cycle Catalytic Cycle Start γ-Epoxy Alcohol + Al(III) Complex Intermediate1 Activated Epoxide-Al Complex Start->Intermediate1 Coordination Intermediate2 Bromide Ring Opening Intermediate1->Intermediate2 + Br- Intermediate3 Proton Relay & Intramolecular Attack Intermediate2->Intermediate3 Proton Transfer (Phenolate Mediated) Product 2-Oxabicyclo[2.2.1]heptane + Al(III) Complex Intermediate3->Product SN2 Cyclization Product->Start Catalyst Regeneration

Caption: Proposed Catalytic Cycle for 2-Oxabicyclo[2.2.1]heptane Synthesis.

Data Presentation: Substrate Scope and Yields

The AltBu/TBAB catalytic system has been demonstrated to be effective for a wide range of substituted cyclic γ-epoxy-alcohols and γ-epoxy-amines. The following tables summarize the quantitative data for the synthesis of various 2-oxa- and 2-azabicyclo[2.2.1]heptane derivatives.

Table 1: Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives[2]
EntrySubstrate (R1)ProductYield (%)
1Phenyl2a 87
24-Fluorophenyl2b 85
34-Chlorophenyl2c 88
44-Bromophenyl2d 86
54-Trifluoromethylphenyl2e 78
64-Methylphenyl2f 82
74-Methoxyphenyl2g 75
82-Naphthyl2n 88
92-Thienyl2p 75
102-Furyl2q 81
Table 2: Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives[2]
EntrySubstrate (Protecting Group)ProductYield (%)
1N-Phenylsulfonyl4a 89
2N-(4-Methylphenyl)sulfonyl4b 85
3N-(4-Methoxyphenyl)sulfonyl4c 82
4N-(2-Thienyl)sulfonyl4d 63
5N-Methylsulfonyl4e 84
6N-Ethylsulfonyl4f 78
7N-Isopropylsulfonyl4g 70

Experimental Protocols

General Procedure for the Synthesis of 2-Oxabicyclo[2.2.1]heptanes

To a screw-capped vial charged with the corresponding γ-epoxy alcohol (0.1 mmol, 1.0 equiv.), AltBu (5 mol %), and TBAB (10 mol %) is added methyl ethyl ketone (MEK, 1.0 mL). The vial is sealed and the reaction mixture is stirred at 65 °C for 6-20 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-oxabicyclo[2.2.1]heptane product.[1]

General Procedure for the Synthesis of 2-Azabicyclo[2.2.1]heptanes

In a similar procedure to the synthesis of the oxa-bicyclic compounds, a screw-capped vial is charged with the γ-epoxy amine (0.1 mmol, 1.0 equiv.), AltBu (5 mol %), and TBAB (10 mol %). MEK (1.0 mL) is added, the vial is sealed, and the mixture is stirred at 65 °C for 6 hours. Upon completion, the solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield the pure 2-azabicyclo[2.2.1]heptane.[1]

The general experimental workflow is depicted in the diagram below.

Experimental Workflow cluster_workflow General Experimental Workflow Start Reagent Preparation: γ-Epoxy Alcohol/Amine, Al(tBu), TBAB, MEK Reaction Reaction Setup: Combine reagents in a sealed vial Start->Reaction Heating Heating: Stir at 65 °C for 6-20h Reaction->Heating Workup Workup: Solvent removal Heating->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A Generalized Workflow for the Catalytic Synthesis.

Conclusion and Outlook

The binary catalytic system of AltBu/TBAB provides an efficient and highly diastereoselective method for the synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes from readily available cyclic γ-epoxy alcohols and amines. The reaction proceeds through a proposed proton relay mechanism, highlighting the dual role of the aminotriphenolate Al(III) complex as both a Lewis acid and a proton shuttle.[1] The operational simplicity and the broad substrate scope make this methodology a valuable tool for medicinal chemists and researchers in drug development. Further investigations into the enantioselective version of this reaction could further expand its utility in the synthesis of chiral pharmaceuticals. The scalability of this protocol has also been demonstrated, with gram-scale synthesis proceeding with similar high yields.[1] This robust catalytic system opens new avenues for the construction of complex molecular architectures containing the bicyclo[2.2.1]heptane framework.

References

A Comprehensive Technical Guide to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, a conformationally restricted morpholine isostere, has emerged as a valuable building block in medicinal chemistry. Its rigid bicyclic structure offers distinct advantages in drug design, including the potential for improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic protocols, and its application in the development of novel therapeutics, particularly as a modulator of key signaling pathways.

Compound Identification and Properties

The primary identifier for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is CAS Number 547716-11-0 .[1] It is crucial to distinguish this from its hydrochloride salt, which has a separate CAS Number.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 547716-11-0[1]
Molecular Formula C5H9NO[1]
Molecular Weight 99.133 g/mol [1]
Appearance Liquid
Boiling Point 153.6 °C
Relative Density 1.074
Purity Typically ≥97%[1]

Table 2: Alternative Forms and Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride31560-06-2C5H10ClNO135.59
(1S,4S)-5-Boc-2-oxa-5-azabicyclo[2.2.1]heptane905306-11-8C10H17NO3199.25

Synthesis and Experimental Protocols

An efficient and scalable synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has been developed, starting from the readily available and inexpensive trans-4-hydroxy-L-proline. This improved method utilizes a benzyloxycarbonyl (Cbz) protecting group and proceeds in six steps with a good overall yield.

Synthetic Workflow

The overall synthetic scheme is depicted below.

Synthesis_Workflow start trans-4-Hydroxy-L-proline step1 N-Protection (Cbz-Cl, NaOH) start->step1 step2 Esterification (SOCl2, MeOH) step1->step2 step3 Mesylation (MsCl, Et3N) step2->step3 step4 Cyclization (NaOMe, MeOH) step3->step4 step5 Hydrolysis (LiOH) step4->step5 step6 Decarboxylation & Deprotection (H2, Pd/C) step5->step6 end (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step6->end

Caption: Synthetic route to (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from an improved synthetic method.

Step 1: Synthesis of (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0 °C.

  • Add benzyl chloroformate (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture for 5 hours at room temperature.

  • Extract the mixture with ether to remove impurities.

  • Acidify the aqueous layer to pH 2 with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected amino acid.

Step 2-6: Subsequent Transformations The subsequent steps involve esterification of the carboxylic acid, mesylation of the hydroxyl group, intramolecular cyclization to form the bicyclic core, hydrolysis of the ester, and finally, a combined decarboxylation and deprotection via catalytic hydrogenation to yield the final product. Each of these steps employs standard organic chemistry techniques and reagents.

Applications in Drug Discovery

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane serves as a rigid scaffold that can improve the pharmacological profile of drug candidates. Its primary application is as a morpholine isostere, where it can enhance binding affinity, selectivity, and metabolic stability.

Role as a Morpholine Isostere in Kinase Inhibitors

The morpholine moiety is prevalent in many kinase inhibitors, often interacting with the hinge region of the kinase domain. Replacing a flexible morpholine with the rigid (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane can lock the molecule in a more favorable conformation for binding, potentially increasing potency and selectivity. This scaffold has been incorporated into inhibitors targeting various kinases, including those in the PI3K/AKT/mTOR pathway and KRAS.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for drug development. The diagram below illustrates the central role of mTOR in cellular signaling.

Caption: Simplified mTOR signaling pathway and the point of intervention.

Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol provides a method to assess the inhibitory activity of compounds containing the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold against mTORC1.

1. Immunoprecipitation of mTORC1: a. Culture and treat cells (e.g., HEK293T) with the test compound or vehicle control. b. Lyse the cells in a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex. c. Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR). d. Add Protein A/G agarose beads to precipitate the antibody-mTORC1 complex. e. Wash the immunoprecipitated complex multiple times with lysis buffer and then with a kinase assay buffer.

2. Kinase Reaction: a. Resuspend the immunoprecipitated mTORC1 beads in the kinase assay buffer. b. Add a purified, inactive mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP (spiked with [γ-³²P]ATP). c. If desired, include Rheb-GTP to stimulate mTORC1 activity. d. Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

3. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Detect the phosphorylation of the substrate using a phospho-specific antibody (Western blot) or by autoradiography to detect the incorporated ³²P. e. Quantify the band intensities to determine the extent of inhibition by the test compound.

Conclusion

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a valuable and versatile building block for the design of novel therapeutics. Its rigid, bicyclic nature provides a strategic advantage in developing potent and selective inhibitors of challenging targets, such as kinases. The synthetic accessibility and the potential for improved pharmacokinetic and pharmacodynamic properties make this scaffold an attractive component in the toolbox of medicinal chemists. Further exploration of its incorporation into diverse molecular architectures is likely to yield a new generation of innovative drug candidates.

References

An In-depth Technical Guide on 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, a bridged bicyclic morpholine analog of significant interest in medicinal chemistry. Its rigid structure and potential to modulate the physicochemical properties of drug candidates make it a valuable building block in modern drug discovery.

Physicochemical Properties

This compound hydrochloride is a white to off-white solid. Its key quantitative properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₅H₁₀ClNO[1][2][3][4]
Molecular Weight 135.59 g/mol [2][3][5]
CAS Number 909186-56-7[1][3]
31560-06-2 ((1S,4S) enantiomer)[2][4][6]
Purity Typically ≥97%[1][5]
Storage Room temperature, in a cool, dry place[1][3]

Applications in Drug Discovery and Medicinal Chemistry

The unique conformational rigidity of the this compound scaffold makes it a valuable morpholine isostere in drug design.[7] Its incorporation into molecules can serve several strategic purposes:

  • Modulation of Physicochemical Properties : This scaffold can influence key drug-like properties such as solubility and lipophilicity, potentially leading to improved pharmacokinetic profiles.[8]

  • Conformational Constraint : The rigid bicyclic system reduces the flexibility of a molecule. This can enhance binding affinity and selectivity for specific biological targets by locking the molecule into a more bioactive conformation.[8]

  • Intellectual Property : As a structurally novel building block, it can be used to generate new chemical entities with distinct intellectual property profiles.[8]

  • Protein Degrader Building Block : It has been identified as a building block in the development of protein degraders, a novel therapeutic modality.[1]

Derivatives of this scaffold have been utilized in the synthesis of probes designed to detect single nucleotide mismatches in DNA and RNA duplexes.[8] Furthermore, related bicyclic compounds are being investigated as inhibitors of protein kinases, such as JAK kinases, for the treatment of inflammatory and immunological diseases.[9]

Experimental Protocols: Synthesis

An efficient, high-yield synthesis for the (1S,4S) enantiomer of this compound has been developed, starting from the readily available and inexpensive trans-4-hydroxy-L-proline.[7] The process involves a six-step sequence that is amenable to scale-up.[7]

Key Steps in the Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane: [7]

  • N-Protection : The amine of trans-4-hydroxy-L-proline is protected, for example, with a benzyloxycarbonyl (Cbz) group.

  • Esterification : The carboxylic acid is converted to a methyl ester.

  • Hydroxyl Group Activation : The hydroxyl group is activated, typically by converting it to a tosylate.

  • Intramolecular Cyclization : The activated hydroxyl group is displaced by the ester in a cyclization reaction, forming the bicyclic ring system. This step is often facilitated by a base such as sodium methoxide.

  • Reduction : The ester group within the newly formed ring is reduced.

  • Deprotection : The N-protecting group (e.g., Cbz) is removed via catalytic hydrogenation to yield the final product.

The overall yield for this process has been reported to be as high as 70%.[7]

A versatile synthetic approach has also been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-L-proline.[10][11] This methodology allows for the creation of a diverse library of compounds, including backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin.[10][11]

Logical and Experimental Workflows

The synthesis of the core scaffold can be represented by a logical workflow diagram.

G A trans-4-hydroxy-L-proline B N-Protection (Cbz) A->B Step 1 C Esterification (MeOH, SOCl₂) B->C Step 2 D Hydroxyl Activation (TsCl) C->D Step 3 E Intramolecular Cyclization (NaOMe) D->E Step 4 F Reduction E->F Step 5 G Deprotection (Catalytic Hydrogenation) F->G Step 6 H (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane G->H

Caption: Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound hydrochloride itself are not extensively detailed in the literature, its structural motifs are found in compounds targeting key cellular pathways. For instance, related phenyl amino pyrimidine bicyclic compounds function as inhibitors of Janus kinases (JAKs).[9] The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene Translocates & Activates STAT->STAT_dimer Dimerizes Inhibitor Bicyclic Compound (e.g., derivative) Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Potential inhibition of the JAK-STAT signaling pathway.

This diagram illustrates how bicyclic compounds, potentially including derivatives of this compound, could inhibit JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription involved in inflammatory responses.

References

Methodological & Application

Application Notes and Protocols: Leveraging 2-Oxa-5-azabicyclo[2.2.1]heptane for Functional Diversity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has emerged as a valuable building block in medicinal chemistry, offering a rigid bicyclic framework that serves as a conformationally constrained bioisostere for the morpholine ring.[1] Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of derivatives based on this versatile scaffold.

Strategic Applications in Drug Design

The rigid nature of the this compound core reduces the conformational flexibility of molecules, which can lead to a more favorable entropy of binding to biological targets. This scaffold has been successfully employed to generate functional diversity, leading to the discovery of potent modulators of various biological systems.

One prominent application is the development of backbone-constrained γ-amino acid (GABA) analogues. By incorporating the this compound core, novel analogues of the drugs baclofen and pregabalin have been synthesized, demonstrating the potential of this scaffold in designing central nervous system (CNS) active agents.[2][3]

Furthermore, the scaffold has been explored for the development of compounds with anticholinergic activity. The synthesis and biological evaluation of epimeric quaternary derivatives have provided insights into the structure-activity relationships (SAR) for this class of compounds.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for various derivatives, showcasing the functional diversity achievable with this scaffold.

Table 1: Biological Activity of Quaternary Ammonium Derivatives

CompoundStructureAgonist Activity (Isolated Guinea Pig Ileum, ED50, M)
Exo-Isomer N-Methyl-N-benzyl-2-oxa-5-azabicyclo[2.2.1]heptanium iodide1.1 x 10⁻⁷
Endo-Isomer N-Methyl-N-benzyl-2-oxa-5-azabicyclo[2.2.1]heptanium iodide2.5 x 10⁻⁷

Data extracted from Portoghese et al., J. Med. Chem. 1971.

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and its subsequent functionalization are provided below.

Protocol 1: Improved Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol describes an efficient six-step synthesis starting from trans-4-hydroxy-L-proline, with an overall yield of approximately 70%.[1]

Step 1: N-Protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide at 0°C.

  • Add benzyl chloroformate dropwise and stir the mixture at room temperature for 5 hours.

  • Extract the aqueous layer with ether.

  • Neutralize the aqueous layer with HCl and extract with ethyl acetate to yield (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid.

Step 2: Esterification

  • Dissolve the product from Step 1 in methanol at 0°C.

  • Add thionyl chloride dropwise and stir the mixture at room temperature for 2.5 hours.

  • Concentrate the solution under vacuum to obtain the methyl ester.

Step 3: Tosylation Further details on the tosylation, reduction, cyclization, and deprotection steps can be found in the cited literature.[1]

Protocol 2: Synthesis of C-3 Disubstituted γ-Amino Acid Analogues

This protocol outlines the generation of a library of analogues by introducing substituents at the C-3 position of the this compound core.[2]

Step 1: Ketone Formation

  • Dissolve tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate in a mixture of diethyl ether and tetrahydrofuran.

  • Cool the solution and add the desired Grignard or organolithium reagent.

  • Quench the reaction and purify to obtain the corresponding ketone.

Step 2: Subsequent Transformations The resulting ketone can be further modified through various reactions, including reduction, olefination, and cyclization, to yield the final constrained γ-amino acid analogues.[2]

Protocol 3: Biological Evaluation - Radioligand Binding Assay for GABAA Receptors

This protocol is adapted for determining the binding affinity of novel compounds at the GABAA receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer.

  • Perform a series of centrifugation steps to isolate the cell membranes.

  • Wash the membrane pellet multiple times with a binding buffer.

  • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]muscimol), and various concentrations of the test compound.

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Synthesis of this compound A trans-4-Hydroxy-L-proline B N-Cbz-4-hydroxypyrrolidine- 2-carboxylic acid A->B Cbz-Cl, NaOH C Methyl ester B->C SOCl2, MeOH D Tosylate C->D TsCl, Pyridine E Reduced alcohol D->E NaBH4 F N-Cbz-2-oxa-5-azabicyclo- [2.2.1]heptane E->F NaOMe, MeOH G (1S,4S)-2-Oxa-5-azabicyclo- [2.2.1]heptane F->G H2, Pd/C

Caption: Improved 6-step synthesis of the core scaffold.

Diagram 2: Workflow for Functional Diversity

G cluster_1 Generating Functional Diversity Scaffold 2-Oxa-5-azabicyclo- [2.2.1]heptane Scaffold Func Functionalization (e.g., N-alkylation, C-acylation) Scaffold->Func Library Diverse Compound Library Func->Library Screening Biological Screening (e.g., Receptor Binding, Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Strategy for developing diverse and active compounds.

Diagram 3: Signaling Pathway Context - GABAergic Neurotransmission

G cluster_2 Modulation of GABAergic Synapse Presynaptic Presynaptic Neuron GABA_release GABA Release Presynaptic->GABA_release Synaptic_Cleft Synaptic Cleft GABA_release->Synaptic_Cleft GABA_A_R GABAA Receptor Synaptic_Cleft->GABA_A_R Postsynaptic Postsynaptic Neuron Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Analog This compound -based GABA Analogue Analog->GABA_A_R Modulates

Caption: Targeting the GABAA receptor in a synaptic context.

References

Application Notes and Protocols for the Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Backbone-constrained γ-amino acid analogues are crucial building blocks in medicinal chemistry and drug discovery. By restricting the conformational flexibility of the peptide backbone, these analogues can enhance metabolic stability, improve receptor binding affinity and selectivity, and induce specific secondary structures such as helices and turns. This document provides detailed application notes and experimental protocols for several key synthetic strategies to access these valuable compounds. The methodologies covered are selected for their stereoselectivity, efficiency, and substrate scope, offering a versatile toolkit for researchers in the field.

Organocatalytic Michael Addition for Cyclohexyl-Constrained γ-Amino Acids

This method provides a highly stereoselective route to γ-amino acids with a cyclohexyl constraint across the Cβ-Cγ bond. The key step is an organocatalytic Michael addition of an aldehyde to a nitroalkene, which establishes multiple stereocenters with high control.

Signaling Pathway and Logic

The reaction proceeds through an enamine intermediate formed from the aldehyde and the chiral secondary amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled fashion, directed by the chiral catalyst. An acidic co-catalyst is often employed to promote catalyst turnover. Subsequent reduction of the nitro group and the aldehyde moiety, followed by cyclization, yields the constrained γ-amino acid analogue.

G cluster_workflow Organocatalytic Michael Addition Workflow Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Nitroalkene Nitroalkene (e.g., 1-nitrocyclohexene) Michael_Adduct β-Substituted-δ-nitro Alcohol (Michael Adduct) Nitroalkene->Michael_Adduct Catalyst Chiral Pyrrolidine Catalyst Catalyst->Enamine CoCatalyst Acidic Co-catalyst CoCatalyst->Michael_Adduct Promotes Turnover Enamine->Michael_Adduct Michael Addition Reduction Reduction of Nitro Group & Aldehyde Michael_Adduct->Reduction Final_Product Backbone-Constrained γ-Amino Acid Analogue Reduction->Final_Product

Caption: Workflow for the synthesis of cyclohexyl-constrained γ-amino acids.

Quantitative Data
Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
n-Pentanal96>95[1]
Isovaleraldehyde9296[1]
3-Phenylpropanal9599[1]
Boc-protected amino aldehyde93>95[1]
Phth-protected amino aldehyde9499[1]
Experimental Protocol: Synthesis of a Cyclohexyl-Constrained γ-Amino Acid Precursor

Materials:

  • Aldehyde (1.0 mmol)

  • 1-Nitrocyclohexene (1.2 mmol)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst, 0.02 mmol)

  • 3-Nitrobenzoic acid (co-catalyst, 0.2 mmol)

  • Toluene, anhydrous (5 mL)

  • Sodium borohydride (NaBH4) (2.0 mmol)

  • Methanol, anhydrous (10 mL)

  • Standard workup and purification reagents (diethyl ether, saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica gel)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and 1-nitrocyclohexene (1.2 mmol) in anhydrous toluene (5 mL) at room temperature, add the chiral pyrrolidine catalyst (0.02 mmol) and 3-nitrobenzoic acid (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct (a γ-nitro aldehyde).

  • Dissolve the purified Michael adduct in anhydrous methanol (10 mL) and cool the solution to 0 °C.

  • Add NaBH4 (2.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting β-substituted-δ-nitro alcohol by flash column chromatography. This nitro alcohol can be further converted to the target γ-amino acid through standard procedures (e.g., reduction of the nitro group to an amine and oxidation of the alcohol to a carboxylic acid).

Stereoselective α-Alkylation of γ-Lactams using an Evans' Chiral Auxiliary

This method allows for the asymmetric synthesis of α-substituted γ-lactams, which are valuable constrained γ-amino acid analogues. The stereoselectivity is controlled by a removable chiral auxiliary.

Logical Relationship Diagram

G cluster_workflow Asymmetric α-Alkylation of γ-Lactam Start_Lactam N-protected γ-Lactam Coupling Coupling Start_Lactam->Coupling Evans_Aux Evans' Chiral Auxiliary ((S)-4-phenyl-2-oxazolidinone) Evans_Aux->Coupling Template γ-Lactam Template with Chiral Auxiliary Coupling->Template Enolate Chiral Enolate Template->Enolate Base Base (e.g., LDA) Base->Enolate Deprotonation Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product α-Alkylated γ-Lactam with Auxiliary Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched α-Substituted γ-Lactam Cleavage->Final_Product

Caption: Logical steps for the synthesis of α-substituted γ-lactams.

Quantitative Data
ElectrophileYield (%)Diastereomeric Ratio (dr)Reference
Benzyl bromide606:1[2]
Methyl iodide806:1[2]
Allyl bromide806:1[2]
Formaldehyde755:1[2]
Experimental Protocol: Asymmetric Alkylation of a γ-Lactam Template

Materials:

  • γ-Lactam template with Evans' auxiliary (0.5 mmol)

  • Diisopropylamine (1.07 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 0.79 mmol)

  • Electrophile (e.g., allyl bromide, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Standard workup and purification reagents

Procedure:

  • To a solution of diisopropylamine (1.07 mmol) in anhydrous THF (2 mL) under an argon atmosphere at -78 °C, add n-BuLi (0.79 mmol) dropwise.

  • Stir the mixture for 5 minutes at -78 °C, then warm to 0 °C and stir for 15 minutes.

  • Cool the freshly prepared LDA solution back to -78 °C.

  • In a separate flask, dissolve the γ-lactam template (0.5 mmol) in anhydrous THF (3 mL), cool to -78 °C, and add this solution dropwise to the LDA solution. A yellow color should indicate enolate formation.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the electrophile (e.g., allyl bromide, 2.0 mmol) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric α-alkylated γ-lactams.

  • The chiral auxiliary can be cleaved using established methods (e.g., with LiOH/H2O2) to yield the desired α-substituted γ-amino acid.[2]

Ring-Closing Metathesis (RCM) for Peptide Backbone Constraint

RCM is a powerful tool for creating cyclic peptides, which can be designed to contain a backbone-constrained γ-amino acid analogue mimic. This is typically achieved by incorporating two olefin-bearing unnatural amino acids into a peptide sequence and then using a ruthenium-based catalyst to form a carbon-carbon double bond, thus creating the macrocycle.

Experimental Workflow

G cluster_workflow Ring-Closing Metathesis Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Olefin_AA Incorporate Olefin-bearing Amino Acids SPPS->Olefin_AA Linear_Peptide Resin-Bound Linear Peptide with Olefin Side Chains Olefin_AA->Linear_Peptide RCM Ring-Closing Metathesis Linear_Peptide->RCM RCM_Catalyst Grubbs' or Hoveyda-Grubbs' Catalyst RCM_Catalyst->RCM Cyclic_Peptide_Resin Resin-Bound Cyclic Peptide RCM->Cyclic_Peptide_Resin Cleavage Cleavage from Resin and Deprotection Cyclic_Peptide_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Constrained Cyclic Peptide Purification->Final_Product

Caption: General workflow for synthesizing constrained cyclic peptides via RCM.

Quantitative Data

The efficiency of RCM is highly dependent on the peptide sequence, the length and type of the olefinic side chains, and the reaction conditions. Yields can range from moderate to excellent.

Peptide Sequence ContextCatalystRCM Product Yield/ConversionReference
Model Dipeptide on ResinGrubbs II (3 mM, 40 °C)~70% conversion[3]
Model Dipeptide on ResinHoveyda-Grubbs II (3 mM, 40 °C)>80% conversion[3]
Arodyn Analog on ResinHoveyda-Grubbs II (3 mM, 40 °C)≥70% conversion[3]
Experimental Protocol: On-Resin Ring-Closing Metathesis

Materials:

  • Resin-bound linear peptide containing two olefinic amino acid residues (e.g., O-allyl-tyrosine or allylglycine)

  • Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Nitrogen or Argon source

  • Standard solid-phase peptide synthesis and cleavage reagents

Procedure:

  • Swell the resin-bound linear peptide in anhydrous, degassed DCE for 30 minutes in a reaction vessel equipped with a frit and a nitrogen/argon inlet.

  • In a separate flask, dissolve the Grubbs' or Hoveyda-Grubbs' catalyst in degassed DCE to prepare a 10 mM solution.

  • Add the catalyst solution to the swollen resin. The amount of catalyst is typically 15-40 mol% relative to the peptide loading on the resin.

  • Gently agitate the mixture under a nitrogen or argon atmosphere at room temperature to 40 °C for 2-4 hours.

  • Drain the catalyst solution and wash the resin thoroughly with DCE (3x) and dichloromethane (DCM) (3x).

  • To ensure complete cyclization, a second treatment with a fresh portion of the catalyst solution can be performed for another 2-4 hours.

  • After the final wash, the resin can be dried under vacuum.

  • A small sample of the resin can be taken for cleavage and analysis by HPLC and mass spectrometry to confirm the cyclization. The cyclic product will typically have a shorter retention time than the linear precursor.

  • The bulk of the resin-bound cyclic peptide can then be subjected to standard cleavage and deprotection procedures (e.g., using a trifluoroacetic acid-based cocktail).

  • The crude cyclic peptide is then purified by preparative HPLC.

Multicomponent Synthesis of Highly Functionalized γ-Lactams

This approach offers an efficient and diversity-oriented synthesis of γ-lactam derivatives, which are cyclic analogues of constrained γ-amino acids. The reaction involves the condensation of an amine, an aldehyde, and a pyruvate derivative.

Reaction Pathway

G cluster_workflow Multicomponent γ-Lactam Synthesis Amine Amine Imine Imine Intermediate Amine->Imine Enamine Enamine Intermediate Amine->Enamine Aldehyde Aldehyde Aldehyde->Imine Pyruvate Pyruvate Derivative Pyruvate->Enamine Catalyst Brønsted Acid Catalyst Mannich Mannich Reaction Catalyst->Mannich Imine->Mannich Enamine->Mannich Mannich_Adduct Mannich Adduct Mannich->Mannich_Adduct Cyclization Intramolecular Cyclization Mannich_Adduct->Cyclization Final_Product Highly Functionalized γ-Lactam Cyclization->Final_Product

Caption: Proposed mechanism for the multicomponent synthesis of γ-lactams.

Quantitative Data
AmineAldehydePyruvate DerivativeYield (%)Reference
p-ToluidineBenzaldehydeDiethyl acetylenedicarboxylateGood[4]
p-AnisidineBenzaldehydeDiethyl acetylenedicarboxylateGood[4]
BenzylamineBenzaldehydeDiethyl acetylenedicarboxylateGood[4]
p-Toluidinep-HydroxybenzaldehydeDiethyl acetylenedicarboxylateModest[4]
p-ToluidineBenzaldehydeDiethylphosphoryl-substituted pyruvateExcellent[4]
Experimental Protocol: Three-Component Synthesis of a γ-Lactam Derivative

Materials:

  • Amine (e.g., p-toluidine, 4 mmol)

  • Aldehyde (e.g., benzaldehyde, 2 mmol)

  • Pyruvate derivative (e.g., diethyl acetylenedicarboxylate, 6 mmol)

  • Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid, catalytic amount)

  • Solvent (e.g., methyl tert-butyl ether (MTBE), reflux)

  • Magnesium sulfate (MgSO4), anhydrous

  • Standard workup and purification reagents

Procedure:

  • To a solution of the amine (4 mmol), aldehyde (2 mmol), and pyruvate derivative (6 mmol) in the appropriate solvent (e.g., MTBE), add a catalytic amount of the Brønsted acid.

  • If water is generated in situ (e.g., from imine/enamine formation), add anhydrous MgSO4 to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-lactam derivative.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

The Bridged Scaffold Revolutionizing Drug Design: Applications of 2-oxa-5-azabicyclo[2.2.1]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The conformationally constrained bicyclic scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, is emerging as a powerful tool in medicinal chemistry. Its rigid structure, acting as a bioisostere of morpholine, offers researchers a unique platform to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced potency, selectivity, and metabolic stability. This application note delves into the diverse utility of this scaffold, providing detailed protocols for its synthesis and for the evaluation of its derivatives in key therapeutic areas.

The inherent rigidity of the this compound core reduces the entropic penalty upon binding to a biological target, often resulting in improved affinity. Furthermore, its three-dimensional nature allows for precise spatial orientation of substituents, enabling optimized interactions with protein binding pockets. These attributes have led to its successful incorporation into molecules targeting a range of biological systems, from central nervous system (CNS) receptors to critical enzymes in cell signaling pathways.

Key Applications in Drug Discovery

The versatility of the this compound scaffold is demonstrated by its application in several key areas of medicinal chemistry:

  • Constrained Analogues of Neurotransmitters: The scaffold serves as an excellent framework for creating constrained analogues of important neurotransmitters like γ-aminobutyric acid (GABA). By incorporating the GABA pharmacophore into the rigid bicyclic system, chemists can develop potent and selective modulators of GABA receptors.[1][2] This has led to the design of analogues of clinically approved drugs such as baclofen and pregabalin, with the potential for improved therapeutic profiles.[1]

  • mTOR Kinase Inhibitors: The mechanistic target of rapamycin (mTOR) is a crucial kinase involved in cell growth and proliferation, and its dysregulation is implicated in cancer and neurological disorders. The this compound moiety has been successfully incorporated into potent and selective mTOR inhibitors.[3][4] The rigid scaffold helps to correctly position the molecule within the ATP-binding site of the kinase, enhancing inhibitory activity.

  • Modulators of GABAA Receptors: Beyond direct GABA analogues, the scaffold has been utilized in the development of negative allosteric modulators (NAMs) for specific subtypes of the GABAA receptor, such as those containing the α5 subunit.[5] These modulators offer a promising avenue for the treatment of cognitive disorders.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the quantitative data for a representative compound incorporating the this compound scaffold, demonstrating its utility in the development of mTOR inhibitors.

Compound IDScaffoldTargetAssay TypeKi (nM)IC50 (nM)Cellular IC50 (pPKB/Akt, nM)Cellular IC50 (pS6, nM)Reference
16 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptanemTORTR-FRET>1000>1000>1000>1000[3]
17 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptanemTORTR-FRET>1000>1000>1000>1000[3]

Note: In this specific study, the direct incorporation of the unsubstituted this compound did not yield high potency, highlighting the importance of further substitution and optimization of the overall molecule.

Experimental Protocols

Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol describes an improved and efficient method for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from the readily available starting material, trans-4-hydroxy-L-proline.[6][7]

Step 1: Protection of the Amine

  • To a solution of trans-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium carbonate.

  • Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) to protect the secondary amine.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Extract the product, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and purify by standard methods.

Step 2: Methyl Esterification

  • Dissolve the product from Step 1 in methanol.

  • Cool the solution to 0 °C and add thionyl chloride dropwise.

  • Stir the reaction at room temperature for several hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester, methyl (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate.[6]

Step 3: Tosylation of the Hydroxyl Group

  • Dissolve the methyl ester in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (Ts-Cl) portionwise and stir the reaction at low temperature.

  • Allow the reaction to proceed for several hours, then quench with water.

  • Extract the tosylated product and purify by chromatography.

Step 4: Reduction of the Ester

  • Dissolve the tosylated compound in a mixture of ethanol and tetrahydrofuran (THF).

  • Cool to 0 °C and add sodium borohydride in one portion.

  • Stir the reaction overnight at room temperature.

  • Work up the reaction to isolate the alcohol, (2S,4R)-1-(benzyloxycarbonyl)-2-(hydroxymethyl)-4-(tosyloxy)pyrrolidine.[6]

Step 5: Intramolecular Cyclization

  • Dissolve the alcohol in dry methanol and add sodium methoxide.

  • Reflux the mixture for several hours to effect the intramolecular cyclization.

  • After cooling, remove the solvent and add a saturated solution of sodium carbonate.

  • Extract the bicyclic product, (1S,4S)-5-(benzyloxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane.[6]

Step 6: Deprotection

  • Dissolve the Cbz-protected bicyclic compound in ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

mTOR Kinase Activity Assay (TR-FRET)

This protocol provides a general outline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against mTOR kinase.

Materials:

  • Recombinant mTOR kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT)

  • Test compounds dissolved in DMSO

  • Microplates (e.g., 384-well low-volume)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add the test compound dilutions, mTOR kinase, and the biotinylated substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: a mixture of the europium-labeled antibody and SA-APC.

  • Incubate the plate in the dark to allow for binding of the detection reagents.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthesis of this compound Proline trans-4-hydroxy-L-proline ProtectedProline N-Cbz-protected proline Proline->ProtectedProline Cbz-Cl Ester Methyl ester ProtectedProline->Ester SOCl2, MeOH Tosylate Tosylated intermediate Ester->Tosylate Ts-Cl, Pyridine Alcohol Reduced alcohol Tosylate->Alcohol NaBH4 Bicyclic Cbz-protected bicyclic product Alcohol->Bicyclic NaOMe FinalProduct (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Bicyclic->FinalProduct H2, Pd/C

Caption: Synthetic workflow for this compound.

G cluster_assay TR-FRET mTOR Kinase Assay Workflow Compound Test Compound Reaction Kinase Reaction Compound->Reaction Kinase mTOR Kinase Kinase->Reaction Substrate Biotinylated Substrate Substrate->Reaction ATP ATP ATP->Reaction Detection Detection Reagents (Eu-Ab, SA-APC) Reaction->Detection Measurement TR-FRET Measurement Detection->Measurement IC50 IC50 Determination Measurement->IC50

Caption: Workflow for the mTOR TR-FRET kinase assay.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth |-- Inhibitor mTOR Inhibitor (containing 2-oxa-5-azabicyclo [2.2.1]heptane) Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway.

References

Application Notes and Protocols: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Precursor to Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful lead optimization. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful tool in this process. The morpholine ring is a prevalent motif in numerous approved drugs, valued for its physicochemical properties. However, to further refine properties such as lipophilicity, metabolic stability, and conformational rigidity, medicinal chemists are increasingly turning to bridged bicyclic analogues. Among these, 2-oxa-5-azabicyclo[2.2.1]heptane has emerged as a promising bioisostere of morpholine.[1][2] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to improved target affinity and selectivity.[3][4] Furthermore, the introduction of this bridged scaffold has been shown to modulate physicochemical properties, such as reducing lipophilicity, which can be advantageous for optimizing drug-like characteristics.[5]

These application notes provide a comprehensive overview of the use of this compound as a precursor in lead optimization. We present detailed synthetic protocols for the precursor itself and its incorporation into bioactive molecules, alongside case studies illustrating its successful application. Quantitative data on the impact of this bioisosteric replacement on biological activity and physicochemical properties are summarized in structured tables, and key workflows and signaling pathways are visualized to provide a clear and practical guide for researchers in the field.

Synthesis of the Precursor: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The (1S,4S)-enantiomer of this compound is readily synthesized from the inexpensive and commercially available starting material, trans-4-hydroxy-L-proline. An efficient six-step synthesis has been reported with an overall yield of 70%.[1]

Synthetic Workflow

G cluster_0 Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane start trans-4-hydroxy-L-proline step1 N-Protection (Cbz-Cl, NaOH) start->step1 91% step2 Esterification (SOCl2, MeOH) step1->step2 96% step3 Tosylation (TsCl, Et3N, DMAP) step2->step3 93% step4 Reduction (NaBH4) step3->step4 100% step5 Intramolecular Cyclization (NaOMe) step4->step5 86% step6 Deprotection (H2, Pd/C) step5->step6 100% end (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step6->end

Caption: Synthetic scheme for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane[1]

Step 1: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline To a solution of trans-4-hydroxy-L-proline (1 equiv.) in 2 M NaOH at 0 °C, benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The aqueous solution is washed with ether, acidified with 1 M HCl to pH 2, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to afford the N-protected product.

Step 2: Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate To a solution of N-benzyloxycarbonyl-trans-4-hydroxy-L-proline (1 equiv.) in methanol at 0 °C, thionyl chloride (SOCl2, 1.1 equiv.) is added dropwise. The mixture is stirred at room temperature for 2.5 hours. The solvent is removed under vacuum to yield the methyl ester.

Step 3: Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate To a solution of the alcohol from the previous step (1 equiv.) in dichloromethane at 0 °C, triethylamine (1.5 equiv.), 4-toluenesulfonyl chloride (TsCl, 1.2 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 15 hours. The mixture is then washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 4: (2S,4R)-1-Benzyloxycarbonyl-2-hydroxymethyl-4-(tosyloxy)pyrrolidine To a solution of the tosylate (1 equiv.) in a mixture of ethanol and THF at 0 °C, sodium borohydride (NaBH4, 6 equiv.) is added in one portion. The mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the organic solvents are removed under vacuum. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

Step 5: (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane A mixture of the alcohol from the previous step (1 equiv.) and sodium methoxide (NaOMe, 1.5 equiv.) in dry methanol is refluxed for 4 hours. After cooling, the solvent is removed, and the residue is partitioned between saturated Na2CO3 and ethyl acetate. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

Step 6: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane A solution of the Cbz-protected bicyclic amine (1 equiv.) in methanol is hydrogenated over 10% Pd/C under a hydrogen atmosphere for 4 hours. The catalyst is removed by filtration, and the solvent is evaporated to give the final product.

Application in Lead Optimization: Case Studies

Case Study 1: Backbone-Constrained GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) and its analogues, such as baclofen and pregabalin, are important therapeutic agents for neurological disorders. Constraining the flexible backbone of these molecules can lead to improved selectivity and potency. The this compound scaffold has been successfully used to create rigid, backbone-constrained analogues of GABA, baclofen, and pregabalin.[3][4]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_A GABA-A Receptor (Ionotropic) Vesicle->GABA_A GABA Release GABA_B GABA-B Receptor (Metabotropic) Vesicle->GABA_B GABA Release Cl_channel Cl- Influx GABA_A->Cl_channel G_protein G-protein Activation GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein->Hyperpolarization

Caption: Simplified GABA signaling pathway.

This protocol describes the general procedure for introducing a substituent at the C-3 position of the this compound core, followed by the attachment of an acetic acid moiety to create the GABA analogue.

Step 1: Synthesis of N-Boc-3-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane is first deprotected and then protected with a Boc group. The N-Boc protected compound is then hydroxylated at the C-3 position using an appropriate oxidizing agent.

Step 2: Oxidation to the Ketone The C-3 hydroxyl group is oxidized to a ketone using a standard oxidation protocol (e.g., Swern or Dess-Martin oxidation).

Step 3: Grignard Addition for C-3 Substitution The desired substituent (R) is introduced by reacting the ketone with a Grignard reagent (R-MgBr). This step creates a tertiary alcohol at the C-3 position.

Step 4: Attachment of the Acetic Acid Moiety The tertiary alcohol is deprotonated with a strong base (e.g., NaH), and the resulting alkoxide is reacted with an electrophilic acetate equivalent (e.g., tert-butyl bromoacetate).

Step 5: Deprotection The Boc and tert-butyl ester protecting groups are removed under acidic conditions (e.g., TFA) to yield the final backbone-constrained GABA analogue.

Case Study 2: Optimization of PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[6][7] Dual PI3K/mTOR inhibitors are a promising class of anticancer agents. In an effort to improve the selectivity of a series of triazine-based inhibitors for mTOR over PI3Kα, the morpholine moiety was replaced with various bridged analogues, including (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[8]

cluster_0 Upstream Signaling cluster_1 Downstream Effectors GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibition of

Caption: Simplified PI3K/mTOR signaling pathway.

The replacement of a standard morpholine with a bridged bicyclic morpholine in a series of PI3K/mTOR inhibitors led to a significant improvement in selectivity for mTOR over PI3Kα.

CompoundMn SubstituentmTOR Ki (nM)p110α Ki (nM)Selectivity (p110α/mTOR)
1 Morpholine6.9172.5
11 8-oxa-3-azabicyclo[3.2.1]octane3.424~7
44 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptaneData not availableData not availableData not available

Data compiled from a study on mTOR inhibitors.[8]

While specific Ki values for the this compound-containing analogue (compound 44) were not provided in the primary publication, the study demonstrated a clear trend of increased mTOR selectivity with sterically demanding morpholine bioisosteres.

PropertyLead Compound (with Morpholine)Analogue (with this compound)Expected ChangeReference
cLogP 3.53.0Decrease[5]
Aqueous Solubility ModerateImprovedIncrease[9]
Metabolic Stability (microsomal clearance) HighModerateDecrease[9]
Permeability GoodGoodMaintained or slightly decreased-

This table is illustrative and based on general trends observed for bridged bicyclic systems. Specific values will be compound-dependent.

The incorporation of the this compound moiety into the triazine core of the mTOR inhibitors typically involves a nucleophilic aromatic substitution reaction.

Materials:

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

  • Substituted 2,4-dichloro-1,3,5-triazine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: To a solution of the substituted 2,4-dichloro-1,3,5-triazine (1 equiv.) in anhydrous DMF is added (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.1 equiv.) and DIPEA (2.5 equiv.). The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-arylated product.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists engaged in lead optimization. Its rigid bicyclic structure serves as an effective conformational constraint and a means to explore new chemical space around a lead compound. The demonstrated ability of this scaffold to modulate physicochemical properties, such as reducing lipophilicity, and to enhance target selectivity, as seen in the case of mTOR inhibitors, underscores its utility. The straightforward and high-yielding synthesis from a readily available starting material further enhances its appeal. The protocols and case studies presented herein provide a solid foundation for the application of this compound as a strategic tool in the design and development of novel therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols: Synthesis of Bridged Bicyclic Morpholine Amino Acids for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bridged bicyclic morpholine amino acids are a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry. Their rigid three-dimensional structures offer a unique platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The incorporation of the morpholine moiety, a privileged structure in drug discovery, can enhance aqueous solubility and metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key bridged bicyclic morpholine amino acids, along with an overview of their relevance in targeting cellular signaling pathways.

The strategic replacement of flexible morpholine rings with rigid bridged bicyclic analogs has led to dramatic improvements in target selectivity, for instance, in the development of mTOR inhibitors with remarkable selectivity over PI3Kα. This highlights the potential of these scaffolds to fine-tune drug-like properties.[3]

Featured Bridged Bicyclic Morpholine Amino Acids

This document focuses on the synthesis of two key bridged bicyclic morpholine amino acid scaffolds:

  • 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid: A compact and rigid proline-morpholine chimera.

  • 3-Oxa-8-azabicyclo[3.2.1]octane-5-carboxylic acid: A related bicyclic system with a different bridging pattern, offering alternative spatial arrangements of substituents.

Synthetic Schemes and Experimental Protocols

The synthesis of these bridged bicyclic systems often starts from readily available chiral precursors, such as hydroxyproline, and involves key steps like intramolecular cyclization.

Protocol 1: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol describes an efficient synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core, starting from trans-4-hydroxy-L-proline. This method utilizes a benzyloxycarbonyl (Cbz) protecting group, allowing for mild reaction conditions.[3][4]

Experimental Workflow:

Synthesis_Workflow_1 start trans-4-Hydroxy-L-proline step1 Cbz Protection start->step1 Cbz-Cl, NaOH step2 Esterification step1->step2 SOCl2, MeOH step3 Tosyaltion step2->step3 TsCl, Pyridine step4 Reduction step3->step4 NaBH4 step5 Intramolecular Cyclization step4->step5 NaOMe, MeOH end (1S,4S)-2-Oxa-5- azabicyclo[2.2.1]heptane step5->end

Caption: Synthetic workflow for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane.

Detailed Experimental Procedure:

  • Preparation of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid:

    • To a solution of trans-4-hydroxy-L-proline (0.05 mol) in 50 mL of H₂O, add NaOH (0.1 mol) at 0 °C.

    • Add benzyl chloroformate (0.05 mol) dropwise at 0 °C and stir for 5 hours at room temperature.

    • Extract the reaction mixture with ether (20 mL).

    • Neutralize the aqueous layer with 2 mol/L HCl to pH 2 and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.[4]

  • Preparation of methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate:

    • To a solution of the product from step 1 (29.3 mmol) in 25 mL of CH₃OH, add SOCl₂ (32.2 mmol) dropwise at 0 °C.

    • Stir the mixture for 2.5 hours at room temperature.

    • Concentrate the solvent under vacuum to afford a viscous oil.[4]

  • Preparation of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-(tosyloxy)pyrrolidine:

    • To a solution of the product from step 2 (10 mmol) in ethanol (50 mL) and THF (30 mL), add NaBH₄ (60 mmol) in one portion at 0 °C.

    • Stir the mixture for 16 hours at room temperature.

    • Carefully add glacial acetic acid (4.25 mL) at 0 °C.

    • Evaporate the solvent. The subsequent tosylation can be carried out using standard procedures with tosyl chloride in pyridine.[4]

  • Preparation of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane:

    • Reflux a mixture of the product from step 3 (10 mmol) and NaOMe (15 mmol) in 20 mL of dry CH₃OH for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under vacuum.

    • Add saturated Na₂CO₃ solution (100 mL) and extract with a suitable organic solvent.[4]

  • Deprotection to yield (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane:

    • The Cbz group can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol under a hydrogen atmosphere) to yield the final product.

Quantitative Data Summary:

StepProductOverall Yield (%)Reference
1-5(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane70[3][4]
Protocol 2: Synthesis of Racemic (endo)-3-Oxa-8-azabicyclo[3.2.1]octane-5-carboxylic acid

General Synthetic Strategy:

A common strategy involves the formation of a suitable precursor containing both the amine and a hydroxyl group positioned for intramolecular cyclization to form the bicyclic ether linkage.

Conceptual Workflow:

Synthesis_Workflow_2 start Protected Pyrrolidine Derivative step1 Functional Group Manipulation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Deprotection and Carboxylation step2->step3 end (endo)-3-Oxa-8-azabicyclo [3.2.1]octane-5-carboxylic acid step3->end

Caption: Conceptual workflow for 3-Oxa-8-azabicyclo[3.2.1]octane synthesis.

Note: Detailed experimental conditions and yields for this specific target would require consulting specialized synthetic chemistry literature.

Medicinal Chemistry Applications: Targeting the PI3K/Akt/mTOR Pathway

Bridged bicyclic morpholine scaffolds have shown significant promise as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9]

The rigid nature of the bridged bicyclic morpholine moiety allows for precise interactions within the ATP-binding pocket of these kinases, leading to potent and selective inhibition.

PI3K/Akt/mTOR Signaling Pathway:

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by bridged bicyclic morpholine-containing compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Inhibition Inhibitor Bridged Bicyclic Morpholine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Pathway Description:

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC1/TSC2), which is a negative regulator of the small GTPase Rheb. This leads to the activation of mTOR complex 1 (mTORC1).[10]

mTORC1 promotes cell growth and proliferation by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Bridged bicyclic morpholine-containing compounds can act as potent and selective inhibitors of PI3K and/or mTOR, thereby blocking these downstream signaling events and inhibiting cancer cell proliferation and survival.[7]

Conclusion

The synthesis of bridged bicyclic morpholine amino acids provides medicinal chemists with a powerful tool to develop novel therapeutics with enhanced properties. The detailed protocols and application notes presented here offer a starting point for researchers interested in exploring this promising class of compounds. The ability of these scaffolds to selectively target key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their potential in the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel heteroaryl-annulated bicyclic morpholines. This class of compounds holds significant promise in medicinal chemistry due to the combination of the structurally rigid and conformationally defined bicyclic morpholine scaffold with the diverse chemical and biological properties of various heteroaryl rings. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of new chemical entities for drug discovery programs.

Introduction

Bicyclic morpholines are considered valuable building blocks in medicinal chemistry as they can serve as conformationally restricted analogues of morpholine, a common motif in many approved drugs.[1][2] The annulation of a heteroaryl ring system onto this scaffold can lead to compounds with unique three-dimensional shapes and electronic properties, potentially enabling highly specific interactions with biological targets. This document details the preparation of key bicyclic morpholine synthons and proposes synthetic routes for their elaboration into pyridine-, pyrimidine-, and quinoline-annulated derivatives.

Synthetic Strategies

The general strategy for the synthesis of heteroaryl-annulated bicyclic morpholines involves a two-stage process:

  • Construction of a Bicyclic Morpholine Core: This typically involves the synthesis of a suitable bicyclic morpholine precursor, such as a thiolactam, which can be readily functionalized.

  • Annulation of the Heteroaryl Ring: The bicyclic precursor is then subjected to a cyclization reaction with appropriate reagents to build the desired heteroaryl ring onto the morpholine framework.

This modular approach allows for the synthesis of a diverse library of compounds by varying both the bicyclic core and the reagents used for heteroaryl ring formation.

Experimental Protocols

Protocol 1: Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione

This protocol describes the preparation of a key bicyclic morpholine thiolactam synthon, which can be used to construct various heteroaryl-annulated derivatives. The synthesis starts from commercially available (furan-2-yl)methanamine.

Workflow for the Synthesis of a Bicyclic Morpholine Thiolactam

A Furan-2-yl)methanamine B Methyl 5-(azidomethyl)furan-2-carboxylate A->B 1. Diazotization 2. NaN3 C Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate B->C H2, Rh/C, Boc2O D Methyl 5-(((tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylate C->D H2, Rh/C E (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one D->E 1. LiOH 2. Acid chloride formation 3. Intramolecular cyclization F (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione E->F Lawesson's Reagent

Caption: Synthetic workflow for the bicyclic morpholine thiolactam.

Materials and Reagents:

  • (Furan-2-yl)methanamine

  • Sodium nitrite

  • Sodium azide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Rhodium on carbon (5% Rh/C)

  • Methanol

  • Lithium hydroxide

  • Oxalyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Lawesson's reagent

  • Toluene

Procedure:

  • Synthesis of Methyl 5-(azidomethyl)furan-2-carboxylate: (Furan-2-yl)methanamine is converted to the corresponding azide through a diazotization reaction followed by treatment with sodium azide. The resulting product is then carboxylated.

  • Boc Protection: The azide is reduced via hydrogenation in the presence of di-tert-butyl dicarbonate to yield the Boc-protected amine.[3]

  • Furan Ring Reduction: The furan ring is stereoselectively hydrogenated to the cis-disubstituted tetrahydrofuran using Rh/C as a catalyst.[1][3]

  • Lactam Formation: The methyl ester is saponified with lithium hydroxide, followed by conversion to the acid chloride and intramolecular cyclization to form the bicyclic lactam, (±)-8-oxa-3-azabicyclo[3.2.1]octan-2-one.[4]

  • Thionation: The lactam is treated with Lawesson's reagent in refluxing toluene to yield the desired thiolactam, (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione.[1]

Characterization Data for (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione: [3]

ParameterValue
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ = 8.05 (br s, 1 H), 4.75 (m, 1 H), 4.69 (m, 1 H), 3.73 (dd, J = 12.9, 4.49 Hz, 1 H), 3.06 (dd, J = 12.9, 3.32 Hz, 1 H), 2.35–2.30 (m, 1 H), 2.27–2.15 (m, 2 H), 1.95–1.80 (m, 1 H)
¹³C NMR (100 MHz, CDCl₃) δ = 203.9, 82.19, 71.07, 50.48, 33.86, 28.11
HRMS (ESI) m/z [M + H]⁺ calcd for C₆H₁₀NOS: 144.0484; found: 144.0479
Protocol 2: Synthesis of a Pyrimidine-Annulated Bicyclic Morpholine

This protocol describes a general method for the annulation of a pyrimidine ring onto the bicyclic thiolactam precursor.

Proposed Synthetic Pathway for Pyrimidine Annulation

A (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione B S-Alkyl Thiolactim Ether A->B 1. MeI 2. Base C Pyrimidine-Annulated Bicyclic Morpholine B->C 1. 3-Amino-3-(dimethylamino)acrylonitrile 2. Cyclization

Caption: Proposed route for pyrimidine annulation.

Materials and Reagents:

  • (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione

  • Methyl iodide

  • Sodium hydride

  • 3-Amino-3-(dimethylamino)acrylonitrile

  • Dimethylformamide (DMF)

Procedure:

  • S-Alkylation: The thiolactam is S-alkylated with methyl iodide to form the corresponding thiolactim ether.

  • Condensation and Cyclization: The thiolactim ether is then reacted with a suitable three-carbon building block, such as 3-amino-3-(dimethylamino)acrylonitrile, in a polar aprotic solvent like DMF. This is expected to undergo a condensation-cyclization cascade to afford the pyrimidine-annulated bicyclic morpholine.

Data Presentation

The following table summarizes the biological activity of some representative fused pyrimidine and quinoline derivatives, demonstrating the potential of these scaffolds in drug discovery.

Compound ClassTarget/AssayIC₅₀/ActivityReference
Pyrimido[4,5-b]quinoline derivativesAntimicrobial (Various strains)Significant activity[5][6]
Pyrimido[4,5-b]quinoline derivativesAntioxidantPromising activity[5][6]
Fused Pyrimidine HybridsAnticancer (A-549, Hela, MCF-7, etc.)IC₅₀: 7.7-37.8 µM[7]
Quinoline-based heterocyclesAntimalarialActive[7][8][9]

Potential Applications and Future Directions

The heteroaryl-annulated bicyclic morpholines represent a novel class of compounds with significant potential for applications in drug discovery. The rigid bicyclic core provides a well-defined orientation of substituents, which can be exploited to achieve high-affinity and selective binding to protein targets. The annulated heteroaryl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, further enhancing binding affinity and modulating the physicochemical properties of the molecule.

Future work in this area could focus on:

  • Library Synthesis: Expanding the range of heteroaryl rings (e.g., imidazoles, triazoles, oxazoles) annulated to the bicyclic morpholine core.

  • Stereoselective Synthesis: Developing enantioselective synthetic routes to access single enantiomers of these chiral molecules.

  • Biological Screening: Evaluating the synthesized compounds against a broad range of biological targets, including kinases, proteases, and G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the most promising lead compounds to optimize their biological activity and pharmacokinetic properties.

By leveraging the synthetic strategies and protocols outlined in these application notes, researchers can explore the chemical space of heteroaryl-annulated bicyclic morpholines and unlock their potential for the development of new and innovative therapeutics.

References

Application Notes and Protocols: The Use of 2-oxa-5-azabicyclo[2.2.1]heptane in the Synthesis of GABA-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives as ligands for the GABA-B receptor. This scaffold serves as a conformationally constrained platform for designing analogs of γ-aminobutyric acid (GABA), the endogenous ligand for the GABA-B receptor, as well as its clinically relevant analogs like baclofen and pregabalin.

Introduction

The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction. The endogenous agonist GABA is a flexible molecule, and constraining its structure can lead to improved selectivity and potency for the GABA-B receptor. The this compound scaffold provides a rigid framework that mimics the folded conformation of GABA, making it an attractive starting point for the design of novel GABA-B receptor ligands.

Recent research has focused on the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes bearing an acetic acid moiety, which incorporates the core pharmacophoric elements of GABA.[1][2] These backbone-constrained analogs are designed to explore the three-dimensional requirements of the GABA-B receptor binding pocket.

Quantitative Data Summary

As of the latest literature review, specific quantitative biological activity data (e.g., Ki, IC50, or EC50 values) for this compound derivatives at the GABA-B receptor have not been extensively published. The primary focus of the available research has been on the design, synthesis, and computational docking of these compounds.[1][2]

For the purpose of comparison and as a benchmark for future studies, the following table summarizes the binding affinities of the endogenous ligand GABA and the prototypical agonist baclofen at the GABA-B receptor.

CompoundReceptorRadioligandPreparationKi (nM)Reference
GABAGABA-B[³H]GABARat brain membranes130[3]
(-)-BaclofenGABA-B[³H]GABARat brain membranes32[3]

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a cascade of intracellular events, primarily leading to neuronal inhibition. The receptor is a heterodimer of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit induces a conformational change that activates the associated G-protein (Gαi/o) on the GABA-B2 subunit. The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.

GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gαi/oβγ GABAB_R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ligand GABA-B Agonist (e.g., this compound derivative) Ligand->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release

Caption: GABA-B receptor signaling cascade.

Experimental Workflow: Synthesis to Biological Evaluation

The overall process for developing and evaluating novel this compound-based GABA-B receptor ligands involves several key stages, from chemical synthesis to in vitro biological assays.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Material (e.g., 4R-hydroxy-L-proline) Intermediate1 Formation of This compound core Start->Intermediate1 Intermediate2 Introduction of C-3 substituents Intermediate1->Intermediate2 Final_Compound Final Ligand Intermediate2->Final_Compound Purification Chromatography Final_Compound->Purification Characterization NMR, MS, etc. Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Characterization->Functional_Assay Binding_Data Determine Ki Binding_Assay->Binding_Data Functional_Data Determine EC50/IC50 Functional_Assay->Functional_Data

Caption: From synthesis to biological evaluation.

Experimental Protocols

Synthesis of 3-Substituted this compound Acetic Acid Derivatives

The following is a general protocol adapted from the literature for the synthesis of C-3 disubstituted this compound derivatives.[1][2]

Step 1: Formation of the this compound core

  • Starting Material: Commercially available (2S,4R)-4-hydroxy-L-proline.

  • Protection: The amine and carboxylic acid functionalities are typically protected. For example, the amine can be protected with a Boc group, and the carboxylic acid can be esterified.

  • Cyclization: The protected hydroxyproline derivative undergoes an intramolecular cyclization to form the bicyclic core. This can be achieved through various methods, including Mitsunobu reaction or by converting the hydroxyl group to a good leaving group followed by intramolecular nucleophilic substitution.

Step 2: Introduction of C-3 Substituents and the Acetic Acid Moiety

  • Functionalization at C-3: The C-3 position of the bicyclic core can be functionalized through various organic reactions. For instance, oxidation to a ketone followed by the addition of organometallic reagents (e.g., Grignard or organolithium reagents) can introduce a variety of substituents.

  • Introduction of the Acetic Acid Moiety: An acetic acid or a protected equivalent (e.g., an ethyl acetate group) can be introduced at the C-3 position. This is often achieved by reacting a C-3 functionalized intermediate with a suitable reagent like ethyl bromoacetate in the presence of a base.

  • Deprotection: The final step involves the removal of all protecting groups to yield the target ligand.

General Reaction Conditions:

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), thionyl chloride (SOCl₂), lithium aluminum hydride (LiAlH₄), Dess-Martin periodinane (DMP), various Grignard reagents, ethyl bromoacetate, trifluoroacetic acid (TFA).

  • Purification: Column chromatography on silica gel.

Radioligand Binding Assay for GABA-B Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor using a radiolabeled ligand.

Materials:

  • Radioligand: [³H]GABA or [³H]CGP54626 (a potent GABA-B antagonist).

  • Membrane Preparation: Rat brain cortical membranes or membranes from cells expressing recombinant GABA-B receptors.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Non-specific Binding Control: 100 µM GABA or 10 µM baclofen.

  • Test Compounds: this compound derivatives at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer. Centrifuge at 1,000 x g for 10 minutes. Centrifuge the supernatant at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation three times to remove endogenous GABA. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for 30-60 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay for GABA-B Receptor Agonism: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Materials:

  • Radioligand: [³⁵S]GTPγS.

  • Membrane Preparation: As described for the binding assay.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist: Test compounds (this compound derivatives) at various concentrations.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, the membrane preparation, and the test compound.

  • Pre-incubation: Pre-incubate for 15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Quantification: Terminate the reaction by rapid filtration and wash the filters. Count the radioactivity as described above.

  • Data Analysis: Determine the EC50 value for the stimulation of [³⁵S]GTPγS binding by the test compound.

Conclusion

The this compound scaffold represents a promising platform for the development of novel, conformationally constrained GABA-B receptor ligands. The synthetic routes to these compounds are well-established, allowing for the generation of a diverse library of analogs. While quantitative biological data for these specific compounds is currently limited in the public domain, the provided protocols for binding and functional assays offer a clear path for their pharmacological characterization. Future studies are warranted to fully elucidate the potential of this chemical series as therapeutic agents targeting the GABA-B receptor.

References

Application Notes and Protocols for N-benzylation of 2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-benzylation of 2-oxa-5-azabicyclo[2.2.1]heptane, a key transformation in the synthesis of various biologically active compounds. The protocol is based on established methods for the N-alkylation of secondary bicyclic amines.

Introduction

This compound is a conformationally restricted morpholine analog that serves as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure allows for precise orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. N-benzylation of this scaffold introduces a versatile benzyl group that can be a key pharmacophore or a synthetic handle for further functionalization. This protocol details a standard procedure for this transformation using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Reaction Scheme

Figure 1: General reaction scheme for the N-benzylation of this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-benzylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material. Add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Data Presentation

The following table summarizes representative quantitative data for the N-benzylation of this compound.

ParameterValue
Reactants
This compound1.0 mmol (99.1 mg)
Benzyl bromide1.1 mmol (188.1 mg, 0.13 mL)
Potassium Carbonate2.0 mmol (276.4 mg)
Solvent
Acetonitrile10 mL
Reaction Conditions
TemperatureReflux (~82°C)
Reaction Time4-6 hours
Work-up & Purification
Eluent for ChromatographyEthyl acetate/Hexanes (gradient)
Yield
Typical Isolated Yield80-90%

Experimental Workflow

The following diagram illustrates the workflow of the experimental protocol.

Caption: Experimental workflow for the N-benzylation of this compound.

Application Notes and Protocols for the Chromatographic Purification of 2-oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chromatographic purification of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, a class of compounds with significant interest in medicinal chemistry due to their structural similarity to morpholine and their potential as bioisosteres in drug design. The following sections detail common purification strategies, including flash chromatography for routine purification, reverse-phase high-performance liquid chromatography (RP-HPLC) for high-purity separations, and chiral HPLC for the resolution of enantiomers.

Flash Chromatography for Routine Purification of Intermediates

Flash column chromatography is a rapid and efficient method for the purification of synthetic intermediates of this compound derivatives on a laboratory scale. The choice of stationary and mobile phases is dictated by the polarity of the target compound and the impurities to be removed.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is suitable for the purification of N-protected derivatives, such as N-Boc or N-Cbz protected 2-oxa-5-azabicyclo[2.2.1]heptanes.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Petroleum Ether (PE) or Hexanes, Ethyl Acetate (EA), Dichloromethane (CH2Cl2), Methanol (MeOH), Ammonium Hydroxide (NH4OH)

  • Glass column or automated flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Sample: Crude reaction mixture containing the this compound derivative

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for the separation using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds of interest. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Typical Flash Chromatography Conditions
Compound TypeStationary PhaseMobile Phase SystemElution ModeTypical Yield (%)Purity (%)
N-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane intermediateSilica GelEthyl Acetate in Petroleum EtherGradient: 30-50% EA[1]86[1]>95
N-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane intermediateSilica GelEthyl Acetate in Petroleum EtherGradient: 30-40% EA[1]93[1]>95
Substituted tetrazolyl derivativeSilica GelCH2Cl2/MeOH/NH4OHGradient: 100:0 to 0:100 hexanes/(9:0.9:0.1 mixture)[2]->95

Experimental Workflow: Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis for Solvent System Optimization Pack Pack Silica Gel Column TLC->Pack Determines Initial Mobile Phase Load Load Crude Sample Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine If Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Workflow for flash chromatographic purification.

Reverse-Phase HPLC for High-Purity Separation

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification of this compound derivatives, especially for achieving high purity required for biological assays and drug development. This method separates compounds based on their hydrophobicity.

Experimental Protocol: Analytical and Preparative RP-HPLC

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Waters XSELECT CSH C-18, 5 µm)[3]

  • Solvents: HPLC grade water, acetonitrile (ACN) or methanol (MeOH), Trifluoroacetic acid (TFA)

  • Sample: Partially purified this compound derivative dissolved in a suitable solvent

Procedure:

  • Method Development (Analytical Scale):

    • Equilibrate the analytical C18 column with a starting mobile phase (e.g., 90% Water with 0.1% TFA / 10% ACN with 0.1% TFA).

    • Inject a small amount of the sample.

    • Run a linear gradient to a higher concentration of the organic solvent (e.g., to 10% Water / 90% ACN over 25 minutes).[3]

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).[3]

    • Optimize the gradient to achieve baseline separation of the target compound from impurities.

  • Scale-Up to Preparative HPLC:

    • Use a larger diameter preparative C18 column with the same stationary phase.

    • Adjust the flow rate and gradient based on the column dimensions.

    • Dissolve the sample in a minimal amount of the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Data Presentation: Typical RP-HPLC Conditions
Compound TypeColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Detection (nm)Purity Achieved
ZSTK474 analog with morpholine replacementWaters XSELECT CSH C-18 (4.6 x 250 mm, 5µm)[3]0.1% TFA in H2O[3]0.1% TFA in ACN[3]Linear gradient from 10% B to 90% B over 25 min[3]1.0[3]254, 280[3]>96%[3]
4-phenyl-morpholineNewcrom R1Water, Phosphoric AcidAcetonitrileIsocratic-UV-

Logical Relationship: RP-HPLC Method Development

RPHPLC_Development Start Start with Partially Purified Sample Analytical Analytical HPLC Method Development Start->Analytical Optimize Optimize Gradient for Resolution Analytical->Optimize ScaleUp Scale-Up to Preparative HPLC Optimize->ScaleUp Successful Separation Collect Collect Fractions of Target Compound ScaleUp->Collect Analyze Analyze Purity of Fractions Collect->Analyze Analyze->Optimize Sub-optimal Separation Combine Combine Pure Fractions Analyze->Combine Purity >95% Final Lyophilize to Obtain High-Purity Product Combine->Final

Caption: Logical flow for RP-HPLC method development and scale-up.

Chiral HPLC for Enantiomeric Separation

Many this compound derivatives are chiral, and the separation of enantiomers is often crucial for determining their biological activity. Chiral HPLC using a chiral stationary phase (CSP) is the most common method for this purpose.

Experimental Protocol: Chiral HPLC

Materials:

  • HPLC system with a UV or polarimeter detector

  • Chiral stationary phase column (e.g., Daicel ChiralCel OD-H, ChiralPak IA; Regis Whelk-O1)[4]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH)

  • Sample: Racemic mixture of the this compound derivative

Procedure:

  • Column and Mobile Phase Selection: Based on the structure of the analyte, select a suitable chiral column. Polysaccharide-based columns (e.g., ChiralCel OD-H) are a good starting point. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.

  • Method Development:

    • Equilibrate the chiral column with the chosen mobile phase (e.g., 80:20 n-hexane:IPA).[5]

    • Inject the racemic sample.

    • Monitor the separation. If no separation is observed, or the resolution is poor, systematically vary the ratio of hexane to alcohol, and try different alcohol modifiers (e.g., ethanol).

    • The flow rate can also be adjusted to optimize resolution (a typical starting flow rate is 1.0 mL/min).[5]

  • Preparative Separation (if required):

    • Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale using a larger column and higher flow rates.

    • Collect the separated enantiomer peaks in different fractions.

  • Enantiomeric Purity Assessment:

    • Analyze the collected fractions by the developed analytical chiral HPLC method to determine the enantiomeric excess (ee).

Data Presentation: Chiral HPLC Conditions
Compound TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection
2-azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-H (250 x 4.6 mm)[5]n-hexane:isopropanol (80:20, v/v)[5]1.0[5]UV and Optical Rotation[5]
General 2-aza-bicyclo[2.2.1]heptane derivativesRegis Whelk-O1(R,R) (10 µm)[4]Isocratic mixture of Hexane and EtOH (with or without TEA)[4]0.8 to 150[4]-
General 2-aza-bicyclo[2.2.1]heptane derivativesDaicel ChiralPak AD-H (5 µm)[4]Isocratic mixture of Hexane and EtOH (with or without TEA)[4]0.8 to 150[4]-

Experimental Workflow: Chiral HPLC Separation

Chiral_HPLC_Workflow Start Start with Racemic Mixture SelectCSP Select Chiral Stationary Phase (CSP) Start->SelectCSP DevelopMethod Develop Analytical Method (Vary Mobile Phase) SelectCSP->DevelopMethod Optimize Optimize Resolution and Flow Rate DevelopMethod->Optimize ScaleUp Optional: Scale-Up to Preparative Separation Optimize->ScaleUp If Preparative Scale Needed Collect Collect Separated Enantiomers Optimize->Collect Analytical Scale ScaleUp->Collect Analyze Determine Enantiomeric Excess (ee) Collect->Analyze PureEnantiomers Obtain Pure Enantiomers Analyze->PureEnantiomers

Caption: Workflow for the separation of enantiomers using chiral HPLC.

References

Spectroscopic Analysis of 2-Oxa-5-azabicyclo[2.2.1]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of 2-oxa-5-azabicyclo[2.2.1]heptane, a key heterocyclic scaffold in medicinal chemistry. The following sections present characteristic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive protocols for data acquisition.

Introduction

This compound is a conformationally constrained bicyclic amine that serves as a versatile building block in the design of novel therapeutics. Its rigid framework allows for the precise positioning of substituents, making it an attractive scaffold for targeting a variety of biological receptors. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this important synthetic intermediate. This application note provides an overview of the expected spectroscopic data and standardized protocols for its analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The rigid bicyclic system gives rise to a well-defined set of signals in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H4 (Bridgehead)~ 4.5 - 4.7m-
H3-exo, H3-endo~ 3.7 - 3.9m-
H6-exo, H6-endo~ 2.8 - 3.0m-
H7-syn, H7-anti~ 1.7 - 1.9m-
NH~ 2.0 - 3.0br s-

Note: Predicted values are based on data from substituted derivatives and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C1, C4 (Bridgehead)~ 75 - 80
C3, C6~ 50 - 55
C7~ 35 - 40

Note: Predicted values are based on data from substituted derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to N-H and C-O stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H stretch[1]
2850 - 3000StrongC-H stretch (aliphatic)
1050 - 1150StrongC-O-C stretch (ether)
1450 - 1600MediumN-H bend
1300 - 1400MediumC-H bend

Note: Data is based on a related compound, 2-oxa-3-azabicyclo[2.2.1]hept-5-ene hydrochloride, and typical values for secondary amines and ethers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
99Moderate[M]⁺ (Molecular Ion)
98High[M-H]⁺
70High[M-C₂H₅]⁺ or [M-CH₂NH]⁺
69Moderate[M-CH₂O]⁺
42High[C₂H₄N]⁺

Note: Fragmentation patterns are predicted based on the general behavior of bicyclic amines under electron ionization.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

  • Wipe the outside of the NMR tube and place it in the NMR spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-12 ppm and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio are recommended.

  • Acquire the ¹³C NMR spectrum. A spectral width of 200-220 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Place approximately 1-2 mg of the this compound sample and about 100 mg of dry KBr powder into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into the pellet press die.

  • Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Label the significant peaks in the spectrum.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample (~1 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Vial and syringe

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer. For a volatile compound, direct injection or infusion via a syringe pump into an EI source is appropriate.

  • Set the mass spectrometer parameters. For EI, a standard electron energy of 70 eV is typically used. Set the mass range to scan from m/z 30 to 200.

  • Acquire the mass spectrum.

  • Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare KBr pellet MS MS Sample->MS Dissolve in volatile solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation MS->MW_Fragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow Start Start Dissolve_Sample Dissolve Sample in CDCl3 Start->Dissolve_Sample Acquire_1H Acquire 1H Spectrum Dissolve_Sample->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Process_Data Process Data (FT, Phasing, Baseline) Acquire_13C->Process_Data Analyze_Spectra Analyze Chemical Shifts, Coupling, and Integration Process_Data->Analyze_Spectra End Structure Confirmed Analyze_Spectra->End

Caption: Detailed workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Prepare_Pellet Prepare KBr Pellet Acquire_IR Acquire IR Spectrum Prepare_Pellet->Acquire_IR Identify_Bands Identify Characteristic Absorption Bands Acquire_IR->Identify_Bands Prepare_Solution Prepare Dilute Solution Acquire_MS Acquire Mass Spectrum Prepare_Solution->Acquire_MS Analyze_Fragments Analyze Molecular Ion and Fragmentation Acquire_MS->Analyze_Fragments

Caption: Workflows for IR and Mass Spectrometry analysis.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the improved, high-yield synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. The protocols and advice provided are aimed at researchers, scientists, and drug development professionals to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane?

A1: The recommended starting material is the commercially available and inexpensive trans-4-hydroxy-L-proline.[1]

Q2: Which protecting group is utilized in the high-yield synthesis protocol?

A2: The improved protocol utilizes the benzyloxycarbonyl (Cbz) group for the protection of the amine.[1][2]

Q3: What is the overall yield of the improved synthesis?

A3: The facile six-step synthesis using the N-Cbz protected protocol achieves an excellent overall yield of 70%.[1][2][3]

Q4: How does this improved synthesis compare to previous methods?

A4: This improved method is more efficient than previously reported syntheses. For instance, an earlier seven-step procedure using an N-benzoyl protecting group resulted in a total yield of 59%.[1] Another method utilizing a Boc protecting group was accomplished in six steps, but the yields were not reported.[1] The deprotection of the benzoyl group in the older method was also noted to be tedious.[1]

Q5: What are the key advantages of the improved Cbz-based protocol?

A5: The primary advantages include mild reaction conditions, a short and efficient six-step process, excellent overall yield, and the avoidance of toxic and dangerous reagents like diazomethane that were used in older protocols.[1]

Troubleshooting Guide

Low Yield in Step 1: N-protection of trans-4-hydroxy-L-proline
  • Problem: The yield of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid is significantly lower than the reported 91%.

  • Potential Causes & Solutions:

    • Incorrect pH: Ensure the reaction mixture is sufficiently basic (using NaOH) before the addition of benzyl chloroformate to allow for efficient deprotonation of the amine. After the reaction, the aqueous layer must be acidified to approximately pH 2 with 2 mol/L HCl to protonate the carboxylic acid for effective extraction with ethyl acetate.[1]

    • Temperature Control: The addition of benzyl chloroformate should be performed at 0 °C to minimize side reactions. Allowing the reaction to warm to room temperature should be done gradually.[1]

    • Inefficient Extraction: Use an adequate volume of ethyl acetate for extraction (e.g., 3 x 30 mL for a 0.05 mol scale reaction) and ensure thorough mixing to maximize the recovery of the product from the aqueous layer.[1]

Incomplete Reaction in Step 3: Tosylation
  • Problem: The conversion of the hydroxyl group to a tosylate is incomplete, resulting in a low yield of the tosylated product (expected yield: 93%).

  • Potential Causes & Solutions:

    • Moisture: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents (CH2Cl2).

    • Reagent Quality: Use fresh tosyl chloride (TsCl), as it can degrade over time. DMAP and Et3N should also be of high purity.

    • Insufficient Reaction Time: The reaction is typically run for 15 hours.[1] If TLC analysis shows incomplete conversion, the reaction time may be extended.

Low Yield in Step 5: Intramolecular Cyclization
  • Problem: The yield of the bicyclic product, (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane, is below the expected 86%.

  • Potential Causes & Solutions:

    • Base Strength/Concentration: Sodium methoxide (NaOMe) is a strong base and is crucial for the intramolecular Williamson ether synthesis. Ensure the NaOMe is not expired and is used in the correct molar excess (1.5 equivalents).[1]

    • Anhydrous Conditions: The reaction should be carried out in dry methanol under reflux to prevent hydrolysis of the tosylate and promote the desired cyclization.[1]

    • Workup Procedure: After removing the solvent, the addition of saturated Na2CO3 is important for the workup.[1] Ensure proper extraction to isolate the product.

Inefficient Deprotection in Step 6: Cbz Removal
  • Problem: The final deprotection step to yield (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is slow or incomplete.

  • Potential Causes & Solutions:

    • Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated. Use a fresh, high-quality catalyst. The reaction is typically quantitative.[1]

    • Hydrogen Pressure: While the reported procedure uses H2 gas, the pressure can be a critical factor. Ensure a proper hydrogen atmosphere is maintained.

    • Solvent: An appropriate solvent like methanol is necessary for the reaction to proceed efficiently.[1]

Data Summary

Synthesis MethodProtecting GroupNumber of StepsOverall Yield (%)Starting Material
Improved Synthesis Benzyloxycarbonyl (Cbz) 6 70 trans-4-hydroxy-L-proline
Portoghese, 1971N-benzoyl759trans-4-hydroxy-L-proline
Sun, 2006Boc6Not Reportedtrans-4-hydroxy-L-proline

Experimental Protocols

Improved Six-Step Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Step 1: Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid A solution of trans-4-hydroxy-L-proline (6.56 g, 0.05 mol) in H2O (50 mL) is cooled to 0 °C, and NaOH (4 g, 0.1 mol) is added. Benzyl chloroformate (8.5 g, 0.05 mol) is then added dropwise at 0 °C. The mixture is stirred for 5 hours at room temperature. The reaction mixture is extracted with ether (20 mL). The aqueous layer is neutralized with 2 mol/L HCl to pH 2 and then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under vacuum to give the target compound. (Yield: 91%).[1]

Step 2: Esterification The product from Step 1 is dissolved in methanol. The solution is cooled to 0 °C, and thionyl chloride (SOCl2) is added dropwise. The reaction is stirred for 2.5 hours while warming to room temperature. The solvent is removed under vacuum to yield the methyl ester. (Yield: 96%).[1]

Step 3: Tosylation The methyl ester from Step 2 is dissolved in CH2Cl2. The solution is cooled to 0 °C, and triethylamine (Et3N), 4-dimethylaminopyridine (DMAP), and tosyl chloride (TsCl) are added. The reaction is stirred for 15 hours, allowing it to warm to room temperature. The mixture is then worked up to isolate the tosylated product. (Yield: 93%).[1]

Step 4: Reduction The tosylated ester from Step 3 is dissolved in a mixture of ethanol and THF. The solution is cooled to 0 °C, and sodium borohydride (NaBH4) is added. The reaction is stirred for 16 hours, warming to room temperature. A standard workup procedure is followed to yield the corresponding alcohol. (Yield: 100%).[1]

Step 5: Intramolecular Cyclization A mixture of the alcohol from Step 4 (4.05 g, 10 mmol) and sodium methoxide (NaOMe) (0.81 g, 15 mmol) in dry CH3OH (20 mL) is refluxed for 4 hours. The mixture is then cooled to room temperature. The solvent is removed under vacuum, followed by the addition of saturated Na2CO3 (100 mL). The product is extracted and purified. (Yield: 86%).[1]

Step 6: Deprotection The Cbz-protected bicyclic product from Step 5 is dissolved in methanol. 10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere for 4 hours. The catalyst is filtered off, and the solvent is evaporated to yield the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (Yield: 100%).[1]

Visualizations

G cluster_workflow Experimental Workflow for Improved Synthesis start trans-4-hydroxy-L-proline step1 Step 1: N-Cbz Protection (NaOH, CbzCl, H2O) Yield: 91% start->step1 step2 Step 2: Esterification (SOCl2, MeOH) Yield: 96% step1->step2 step3 Step 3: Tosylation (TsCl, DMAP, Et3N, CH2Cl2) Yield: 93% step2->step3 step4 Step 4: Reduction (NaBH4, EtOH/THF) Yield: 100% step3->step4 step5 Step 5: Cyclization (NaOMe, MeOH, reflux) Yield: 86% step4->step5 step6 Step 6: Deprotection (H2, 10% Pd/C, MeOH) Yield: 100% step5->step6 end (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane step6->end

Caption: Workflow of the improved six-step synthesis.

G cluster_troubleshooting Troubleshooting Logic cluster_step Identify Problematic Step cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction s1 N-Protection issue->s1 s3 Tosylation issue->s3 s5 Cyclization issue->s5 s6 Deprotection issue->s6 c1 Incorrect pH Temperature Control s1->c1 If Step 1 c3 Moisture Reagent Quality s3->c3 If Step 3 c5 Base Strength Anhydrous Conditions s5->c5 If Step 5 c6 Catalyst Activity Hydrogen Pressure s6->c6 If Step 6 sol1 Verify pH with meter Use ice bath c1->sol1 sol3 Use dry glassware/solvents Use fresh reagents c3->sol3 sol5 Use fresh NaOMe Use dry methanol c5->sol5 sol6 Use fresh Pd/C Ensure H2 atmosphere c6->sol6

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Scale-Up Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for the scale-up of 2-oxa-6-azaspiro[3.3]heptane?

A1: Two primary routes are commonly considered for the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane:

  • The "Classic" Tosyl-Protected Route: This method involves the simultaneous formation of the oxetane and N-tosyl protected azetidine rings from tribromoneopentyl alcohol and p-toluenesulfonamide. The tosyl group is subsequently removed to yield the final product. However, this route is often inefficient on a larger scale.[1]

  • The Protecting-Group-Free Two-Step Process: A more recent and scalable approach involves the synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) from tribromoneopentyl alcohol, followed by a direct, hydroxide-facilitated alkylation with a suitable amine to form the azetidine ring. This method avoids protecting groups, reducing the number of steps and improving overall efficiency.[1][2]

Q2: What are the common impurities encountered during the synthesis of 2-oxa-6-azaspiro[3.3]heptane?

A2: A common impurity, particularly in the protecting-group-free synthesis, is the bis-alkylation product where two molecules of the amine react with one molecule of 3,3-bis(bromomethyl)oxetane (BBMO).[3] Characterization of this impurity can be performed using NMR and MS analysis. Minimizing its formation is crucial for achieving high purity of the final product.

Q3: The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is reported to have stability issues. What are the alternatives?

A3: The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane can have stability issues, which is a concern for long-term storage.[1] As a more stable alternative, sulfonate salts have been developed and are available as crystalline, well-defined, and more soluble solids, making them more suitable for use in subsequent chemical conversions.[4]

Troubleshooting Guides

Issue 1: Low Yield in Azetidine Ring Formation

Symptoms:

  • The reaction stalls, with starting materials remaining even after extended reaction times.

  • Multiple byproducts are observed by TLC or LC-MS analysis.

  • The isolated yield of the desired 2-oxa-6-azaspiro[3.3]heptane derivative is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Unfavorable Reaction Kinetics Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[5]
Competing Intermolecular Reactions Use high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular cyclization over intermolecular side reactions.
Poor Leaving Group If starting from a diol, convert the hydroxyl groups to better leaving groups, such as tosylates or mesylates.[5] In the case of using 3,3-bis(bromomethyl)oxetane, ensure its purity and consider the in-situ formation of the more reactive iodide via the Finkelstein reaction if necessary.[2]
Suboptimal Base For the protecting-group-free approach, the slow addition of a strong base like NaOH has been shown to be effective in minimizing the decomposition of the electrophile.[1] For tosyl-protected routes, a non-nucleophilic base like potassium carbonate is often used.
Decomposition of Electrophile In the protecting-group-free synthesis using BBMO, slow addition of the base can limit its decomposition.[1]

Issue 2: Difficult Purification of the Final Product

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Standard column chromatography results in low recovery or decomposition of the product.

  • The isolated product has a persistent impurity that is difficult to remove.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Boiling Point Solvent When using high-boiling solvents like sulfolane, product isolation can be challenging. A successful strategy is to precipitate the product by adding water to the reaction mixture.[1]
Product Instability on Silica Gel Azetidines can be sensitive to acidic conditions. Consider using neutral or basic alumina for column chromatography to avoid degradation.
Co-eluting Impurities If the bis-alkylation product is the major impurity, optimize the reaction conditions to minimize its formation (e.g., by slow addition of reagents). If it is already formed, consider converting the product to a salt (oxalate or sulfonate) and purifying it by recrystallization.
Free Base is an Oil Convert the free base to a crystalline salt. Sulfonate salts are recommended for their stability and ease of handling.[4]

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes

Parameter"Classic" Tosyl-Protected RouteProtecting-Group-Free Two-Step Process
Starting Material Tribromoneopentyl alcohol, p-toluenesulfonamideTribromoneopentyl alcohol, Amine
Number of Steps 2 (plus deprotection)2
Key Intermediates N-tosyl-2-oxa-6-azaspiro[3.3]heptane3,3-bis(bromomethyl)oxetane (BBMO)
Typical Overall Yield ModerateHigh (e.g., ~63% over two steps for a derivative)[1][2]
Scalability Issues Sluggish filtration during deprotection[1]Generally more scalable
Protecting Groups Yes (Tosyl)No
Final Product Form Often isolated as an oxalate salt with stability issues[1]Can be isolated as the free base or a stable sulfonate salt[4]

Experimental Protocols

Protocol 1: Scalable Protecting-Group-Free Synthesis of a 6-Aryl-2-oxa-6-azaspiro[3.3]heptane Derivative[1][2]

This protocol is adapted from a demonstrated 100g scale synthesis.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol in a suitable solvent, slowly add a solution of sodium hydroxide under Schotten-Baumann conditions.

  • Monitor the reaction for the closure of the oxetane ring.

  • After completion, perform a work-up and purify the BBMO by distillation.

    • Expected Yield: ~72%

    • Expected Purity: >95%

Step 2: Azetidine Ring Formation

  • In a reaction vessel, prepare a hot solution of NaOH in sulfolane.

  • Slowly add a mixed solution of 3,3-bis(bromomethyl)oxetane and the desired aniline derivative in sulfolane to the hot base solution.

  • Maintain the reaction at the optimized temperature and monitor for completion.

  • Upon completion, cool the reaction mixture and precipitate the product by the addition of water.

  • Collect the solid by filtration and wash to obtain the crude product.

  • Further purification can be achieved by recrystallization.

    • Expected Yield: ~87%

    • Expected Purity: >99%

Protocol 2: "Classic" Tosyl-Protected Route (General Procedure)

Step 1: Formation of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • React tribromoneopentyl alcohol with p-toluenesulfonamide in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol.

  • Reflux the mixture until the reaction is complete.

  • After work-up, the N-tosyl protected product is isolated.

Step 2: Deprotection of the Tosyl Group

  • The N-tosyl protected intermediate is treated with a reducing agent, such as magnesium turnings, to cleave the tosyl group.

  • This step is known to be challenging on a large scale due to difficult filtration.[1]

  • After the reaction and work-up, the free base of 2-oxa-6-azaspiro[3.3]heptane is obtained.

  • The free base is often converted to a salt (e.g., oxalate or sulfonate) for improved handling and stability.

References

Technical Support Center: Optimizing the Synthesis of Tosylate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of tosylate intermediates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tosylate intermediates, offering potential causes and solutions in a question-and-answer format.

Question: Why is my tosylation reaction incomplete, showing a significant amount of starting alcohol?

Answer: Incomplete tosylation reactions are a common challenge and can be attributed to several factors related to reagent quality and reaction conditions.

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is crucial to use fresh or purified TsCl.[1]

    • Base: Amine bases such as pyridine and triethylamine (TEA) are hygroscopic and can absorb atmospheric moisture. Water will readily react with tosyl chloride, quenching it. Using freshly distilled or anhydrous bases is highly recommended.[1][2]

    • Solvent: The presence of water in the reaction solvent is a primary reason for incomplete reactions due to the hydrolysis of tosyl chloride.[1] Ensure solvents are rigorously dried before use.[3]

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of tosyl chloride or base will lead to incomplete consumption of the starting alcohol. A slight excess of TsCl (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.[4]

    • Temperature: While many tosylations are conducted at 0 °C or room temperature, some sterically hindered alcohols may require elevated temperatures to proceed at a reasonable rate.[5] However, higher temperatures can also lead to side reactions.

Question: I am observing the formation of an unexpected chlorinated byproduct instead of the desired tosylate. What is the cause and how can I prevent it?

Answer: The formation of a chlorinated byproduct can occur, particularly with substrates that can form stable carbocations (e.g., benzylic or allylic alcohols).[6][7]

  • Cause: The reaction of tosyl chloride with the alcohol generates an HCl byproduct. If a base like triethylamine is used, it forms a triethylammonium hydrochloride salt. The chloride ion from this salt can then act as a nucleophile, displacing the tosylate group in an SN1 or SN2 fashion.[6]

  • Prevention:

    • Choice of Base: Using pyridine as both the base and solvent can be advantageous as it is a better scavenger for the generated HCl, reducing the availability of free chloride ions.[4]

    • Alternative Reagents: For sensitive substrates like allylic alcohols, using p-toluenesulfonic anhydride instead of tosyl chloride can eliminate the formation of HCl and the subsequent chlorination side reaction.[7]

Question: My reaction is showing multiple spots on the TLC, indicating low selectivity. How can I improve the regioselectivity for a poly-hydroxylated compound?

Answer: Achieving regioselectivity in molecules with multiple hydroxyl groups can be challenging.

  • Cause: Harsh reaction conditions (e.g., high temperature, large excess of TsCl) can lead to the tosylation of multiple hydroxyl groups.[4]

  • Solutions:

    • Milder Conditions: Reduce the equivalents of TsCl and lower the reaction temperature (e.g., conduct the reaction at 0 °C).[4]

    • Protecting Groups: To selectively tosylate a specific hydroxyl group, such as the 5'-hydroxyl of a nucleoside, it is often necessary to protect other hydroxyl groups (e.g., the 2' and 3' hydroxyls as an isopropylidene acetal).[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for a tosylation reaction? A1: A common practice is to use a slight excess of tosyl chloride (1.2-1.5 equivalents) and a base (1.5-2.0 equivalents) relative to the alcohol.[4][6] For catalytic activity, 4-dimethylaminopyridine (DMAP) can be added in substoichiometric amounts (e.g., 0.1-0.2 equivalents).[6]

Q2: How can I monitor the progress of my tosylation reaction? A2: Thin-layer chromatography (TLC) is the most common and fastest method to monitor the reaction's progress.[8][9] By spotting the starting material, the reaction mixture, and a co-spot of both, you can observe the consumption of the starting alcohol and the formation of the product.[9][10] The tosylated product is typically less polar than the starting alcohol and will have a higher Rf value on the TLC plate.

Q3: What are the best practices for purifying tosylate intermediates? A3: Purification is often achieved through recrystallization or flash column chromatography.[6] If excess tosyl chloride is present after the reaction, it can sometimes be removed by washing the organic layer with an aqueous base, or by reacting it with a scavenger like cellulose (e.g., filter paper).[11]

Q4: Does the tosylation reaction affect the stereochemistry at the alcohol's carbon center? A4: No, the tosylation reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction; only the O-H bond is.[12][13][14]

Data Presentation

Table 1: Typical Reagent Stoichiometry for Tosylation Reactions

ReagentEquivalents (relative to alcohol)Purpose
Alcohol1.0Substrate
p-Toluenesulfonyl Chloride (TsCl)1.2 - 1.5Tosylating agent
Triethylamine (TEA) or Pyridine1.5 - 2.0Base to neutralize HCl
4-Dimethylaminopyridine (DMAP)0.1 - 0.2Catalyst

Table 2: Common Solvents and Reaction Temperatures

SolventTypical Temperature RangeNotes
Dichloromethane (DCM)0 °C to Room TemperatureCommon, volatile solvent. Must be anhydrous.
Pyridine0 °C to Room TemperatureActs as both solvent and base.[4]
Tetrahydrofuran (THF)0 °C to 50 °CCan be used, but must be rigorously dried.[15]
Chloroform (CHCl₃)Room Temperature

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

  • Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.). Then, add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[3]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel; eluting with a hexane/ethyl acetate mixture) or recrystallization to afford the desired tosylate.[6]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil and mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[10]

  • Spotting:

    • In the "SM" lane, spot a dilute solution of the starting alcohol.

    • In the "RXN" lane, spot a small aliquot of the reaction mixture.

    • In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[10]

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and visualize the spots under a UV lamp and/or by staining (e.g., with iodine or potassium permanganate).

  • Analysis: The disappearance of the spot corresponding to the starting material in the "RXN" lane and the appearance of a new, higher Rf spot indicates product formation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_reagents Add Base (TEA/Pyridine), DMAP, and TsCl cool->add_reagents react Stir at RT for 12-24h add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Tosylate purify->product

Caption: Workflow for the synthesis and purification of a tosylate intermediate.

troubleshooting_guide cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed cluster_solutions Potential Solutions start Problem with Tosylation Reaction check_reagents Check Reagent Quality (TsCl, Base, Solvent) start->check_reagents check_stoichiometry Verify Stoichiometry (Excess TsCl) start->check_stoichiometry check_temp Adjust Temperature start->check_temp chlorination Chlorinated Byproduct? start->chlorination multi_tosylation Multiple Tosylations? start->multi_tosylation sol_reagents Use Fresh/Pure Reagents, Anhydrous Conditions check_reagents->sol_reagents sol_stoichiometry Use 1.2-1.5 eq. TsCl check_stoichiometry->sol_stoichiometry sol_temp Optimize Temperature check_temp->sol_temp sol_base Use Pyridine as Base/Solvent chlorination->sol_base Yes sol_protect Use Protecting Groups multi_tosylation->sol_protect Yes sol_milder Use Milder Conditions (↓ Temp, ↓ eq. TsCl) multi_tosylation->sol_milder Yes

Caption: Troubleshooting decision tree for tosylation reactions.

References

Technical Support Center: Deprotection Strategies for N-Protected 2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the deprotection of N-protected 2-oxa-5-azabicyclo[2.2.1]heptane. This guide covers common protecting groups such as Boc, Cbz, and Benzyl, offering specific protocols and addressing potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which are the most common N-protecting groups for this compound?

The most frequently used N-protecting groups for the this compound scaffold are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The choice of protecting group often depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Q2: What are the primary methods for deprotecting N-Boc-2-oxa-5-azabicyclo[2.2.1]heptane?

N-Boc deprotection is typically achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][2]

Q3: How is the N-Cbz group typically removed from this compound?

The most common and efficient method for N-Cbz deprotection is catalytic hydrogenation.[3] This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] Alternative methods like catalytic transfer hydrogenation or treatment with strong acids can also be used, but hydrogenation is often preferred for its clean reaction profile.[4]

Q4: What are the recommended conditions for N-benzyl deprotection of this bicyclic amine?

Similar to N-Cbz deprotection, catalytic hydrogenation is a primary method for removing the N-benzyl group.[5] However, N-debenzylation can sometimes be more challenging than N-Cbz removal.[6] Catalytic transfer hydrogenation is also a viable alternative.[7]

Q5: Are there any known stability issues with the this compound core during deprotection?

The strained bicyclic ring system of this compound can be sensitive to harsh reaction conditions. While generally stable under standard deprotection protocols, prolonged exposure to strong acids or high temperatures should be monitored carefully to avoid potential side reactions or degradation of the scaffold.

Troubleshooting Guides

N-Boc Deprotection
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature. 3. Water contamination in reagents.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[1][8] 2. Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming may be attempted, but with caution due to the strained ring system. 3. Use anhydrous solvents and fresh reagents.
Side Product Formation (e.g., t-butylation) The reactive tert-butyl cation generated during deprotection can alkylate the deprotected amine or other nucleophilic sites.Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Trifluoroacetylation The deprotected amine reacts with trifluoroacetic anhydride, which can be present in aged TFA.Use fresh, high-quality TFA. After deprotection, ensure thorough removal of TFA by co-evaporation with a non-polar solvent like toluene. Neutralize the resulting TFA salt with a mild base during workup.
N-Cbz Deprotection
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete or Slow Reaction 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Presence of catalyst poisons in the substrate or solvent.1. Use fresh, high-quality Pd/C catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). 2. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. If using a hydrogen balloon, ensure a fresh supply of hydrogen. 3. Purify the substrate and use high-purity solvents. Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst.[9]
Reaction Stalls Catalyst deactivation during the reaction.Filter the reaction mixture through Celite to remove the old catalyst and add a fresh portion of catalyst to the filtrate.
Alternative to Hydrogenation Needed The molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes).Consider using catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid.[4] Alternatively, acidic conditions (e.g., HBr in acetic acid) can be employed, though with caution for the bicyclic core.
N-Benzyl Deprotection
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Reaction is Sluggish or Incomplete 1. N-debenzylation can be slower than Cbz removal. 2. Catalyst poisoning by the amine product.[9] 3. Poor quality catalyst.1. Increase reaction time, temperature, and/or hydrogen pressure. 2. Consider adding a co-catalyst like niobic acid-on-carbon (Nb2O5/C) to facilitate the reaction.[9] The addition of a small amount of acid (e.g., acetic acid) can sometimes improve results by protonating the product amine and reducing its coordination to the catalyst.[10] 3. Use a high-activity catalyst such as Pearlman's catalyst (Pd(OH)2/C).
Low Yields with Transfer Hydrogenation The chosen hydrogen donor or reaction conditions are not optimal for the substrate.Screen different hydrogen donors (e.g., ammonium formate, formic acid, cyclohexene) and optimize the reaction temperature.[7]
Safety Concerns with Hydrogen Gas Handling of hydrogen gas under pressure poses safety risks.Utilize catalytic transfer hydrogenation, which avoids the need for a pressurized hydrogen source.[7]

Quantitative Data Summary

Protecting GroupDeprotection MethodReagents & ConditionsSubstrateYield (%)Reaction TimeReference
Cbz Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)(1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptaneQuantitative4 h[3]
Boc Acidolysis4M HCl in dioxaneGeneral N-Boc aminesTypically >90%0.5 - 16 h[11][12]
Boc Acidolysis25% TFA in DCMGeneral N-Boc aminesTypically >90%2 h[2]
Benzyl Catalytic Hydrogenation with Co-catalyst10% Pd/C, 10% Nb₂O₅/C, H₂ (1 atm)General N-benzyl amines>99%0.75 - 3 h[13]

Experimental Protocols

Protocol 1: N-Boc Deprotection using HCl in Dioxane
  • Preparation: Dissolve N-Boc-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv) in anhydrous dioxane.

  • Reagent Addition: To the stirred solution, add 4M HCl in dioxane (e.g., 5-10 equivalents) at room temperature.[11]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a suitable base and extracted with an organic solvent for further purification if necessary.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenation
  • Preparation: Dissolve N-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the starting material).

  • Reaction: Securely attach a hydrogen-filled balloon to the reaction flask or place the flask in a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours or until the reaction is complete as monitored by TLC or LC-MS.[3]

  • Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected this compound.[3]

Protocol 3: N-Benzyl Deprotection by Catalytic Transfer Hydrogenation
  • Preparation: Dissolve N-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane (1.0 equiv) in methanol.

  • Reagent Addition: Add 10% Pd/C (typically an equal weight to the substrate) followed by ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.

  • Reaction: Stir the resulting mixture at reflux temperature. Monitor the reaction by TLC. These reactions are often complete within 10-60 minutes.

  • Work-up and Isolation: After completion, filter the hot reaction mixture through a Celite® pad and wash with the solvent.

  • Purification: Evaporate the combined filtrate under reduced pressure to afford the deprotected amine.

Visual Diagrams

Deprotection_Workflow cluster_boc N-Boc Deprotection cluster_cbz N-Cbz Deprotection cluster_bn N-Benzyl Deprotection Boc_Start N-Boc Protected Amine Boc_Reagents Add Acid (TFA/DCM or HCl/Dioxane) Boc_Start->Boc_Reagents Boc_Reaction Stir at RT Boc_Reagents->Boc_Reaction Boc_Workup Evaporate Solvent Boc_Reaction->Boc_Workup Boc_Product Deprotected Amine Salt Boc_Workup->Boc_Product Cbz_Start N-Cbz Protected Amine Cbz_Reagents Add Pd/C & H₂ Source (H₂ gas or Transfer Agent) Cbz_Start->Cbz_Reagents Cbz_Reaction Stir at RT Cbz_Reagents->Cbz_Reaction Cbz_Workup Filter through Celite Cbz_Reaction->Cbz_Workup Cbz_Product Deprotected Amine Cbz_Workup->Cbz_Product Bn_Start N-Benzyl Protected Amine Bn_Reagents Add Pd/C & H₂ Source (H₂ gas or Transfer Agent) Bn_Start->Bn_Reagents Bn_Reaction Stir at RT or Reflux Bn_Reagents->Bn_Reaction Bn_Workup Filter through Celite Bn_Reaction->Bn_Workup Bn_Product Deprotected Amine Bn_Workup->Bn_Product

Caption: General experimental workflows for the deprotection of N-Boc, N-Cbz, and N-Benzyl groups.

Troubleshooting_Logic Start Deprotection Reaction Started Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Monitor->Side_Products Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Troubleshoot Troubleshoot Issue (See Guide) Incomplete->Troubleshoot Troubleshoot->Monitor Side_Products->Monitor No Modify Modify Conditions (e.g., add scavenger) Side_Products->Modify Yes Modify->Monitor

References

Technical Support Center: 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound hydrochloride in solution?

A1: The stability of this compound hydrochloride in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.[1][2]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3][4]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: I am observing a rapid loss of my compound in a basic aqueous solution. What could be the cause?

A2: this compound hydrochloride is an amine salt. In a basic solution, the amine will be deprotonated to its free base form. While the hydrochloride salt is generally stable, the free base may be more susceptible to degradation pathways such as oxidation or hydrolysis, particularly at elevated temperatures. It is advisable to maintain a slightly acidic pH to ensure the stability of the protonated form.

Q3: My analytical results show an unexpected new peak when analyzing a solution of this compound hydrochloride that has been stored at room temperature for an extended period. What might this be?

A3: The appearance of a new peak suggests that the compound may be degrading over time. This could be due to slow hydrolysis, oxidation from dissolved oxygen, or interaction with trace impurities in the solvent. To identify the degradant, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended. Performing forced degradation studies can help to intentionally generate and identify potential degradation products.[5]

Q4: How should I prepare and store stock solutions of this compound hydrochloride to ensure maximum stability?

A4: For maximum stability, it is recommended to:

  • Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6).

  • Use high-purity solvents and degas them to remove dissolved oxygen.

  • Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.[6]

  • For long-term storage, consider aliquoting the stock solution and freezing at -20 °C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between different batches of prepared solutions.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Age: Prepare fresh solutions of this compound hydrochloride for each experiment.

    • Assess Media Stability: Perform a short-term stability study of the compound in the assay medium under the experimental conditions (e.g., temperature, CO2). Analyze the concentration of the compound at the beginning and end of the experiment using a suitable analytical method like HPLC.

    • pH of Medium: Measure the pH of the assay medium. If it is neutral or basic, consider if the free base form of the compound is less stable under your experimental conditions.

Issue 2: Loss of Compound During Sample Preparation or Analysis
  • Symptom: Lower than expected concentration of the compound detected by analytical methods like HPLC.

  • Possible Cause: Adsorption of the compound to container surfaces or degradation during sample processing.

  • Troubleshooting Steps:

    • Container Material: Use low-adsorption vials and labware (e.g., polypropylene or silanized glass).

    • pH of Mobile Phase: If using reverse-phase HPLC, ensure the pH of the mobile phase is appropriate to maintain the compound in its protonated, more water-soluble form. A slightly acidic mobile phase is generally recommended for amines.

    • Temperature of Autosampler: If samples are queued for an extended period in an autosampler, ensure the autosampler is temperature-controlled to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[2][3]

Objective: To investigate the stability of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Keep an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.

    • Keep a control sample in the dark under the same conditions.[3]

  • Analysis:

    • Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method.

    • Quantify the amount of remaining parent compound and any degradation products.

Data Presentation:

Stress ConditionTemperature (°C)Duration (hours)Concentration of Parent Compound (%)Number of Degradation Products
Control25241000
0.1 N HCl6024951
0.1 N NaOH6024802
3% H₂O₂2524851
Thermal6024980
Photolytic2524921

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_pathways Potential Degradation Pathways parent This compound (Parent Compound) hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis H⁺ or OH⁻ oxidation Oxidation Product (e.g., N-oxide) parent->oxidation [O]

Caption: Potential degradation pathways for the compound.

References

side-product formation in the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione?

A1: The most prevalent synthetic route involves the thionation of the corresponding lactam, 2-oxa-5-azabicyclo[2.2.1]heptan-6-one, using a thionating agent such as Lawesson's reagent.[1][2][3][4] The precursor lactam is typically synthesized from a stereochemically defined starting material like trans-4-hydroxy-L-proline.[5]

Q2: What are the typical reaction conditions for the thionation step with Lawesson's reagent?

A2: The thionation is generally carried out by heating the lactam with Lawesson's reagent in an anhydrous, non-polar solvent like toluene or xylene at temperatures ranging from 80-110 °C.[4][6] The reaction progress is monitored by thin-layer chromatography (TLC) until the starting lactam is consumed.

Q3: Are there any major safety precautions to consider when working with Lawesson's reagent?

A3: Yes, Lawesson's reagent and its byproducts have a strong, unpleasant odor. It is recommended to handle this reagent in a well-ventilated fume hood. Additionally, Lawesson's reagent can react with moisture, so it should be handled under anhydrous conditions. Quenching the reaction and glassware with an oxidizing agent like bleach (sodium hypochlorite) can help to mitigate the odor.

Q4: How can I purify the final product, 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione?

A4: Purification is typically achieved through column chromatography on silica gel.[7] However, phosphorus-containing byproducts from Lawesson's reagent can co-elute with the desired product due to similar polarities, complicating purification.[6] An aqueous work-up is crucial before chromatography to remove a significant portion of these impurities.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting lactam 1. Insufficient temperature. 2. Inactive Lawesson's reagent (due to hydrolysis). 3. Insufficient reagent stoichiometry.1. Ensure the reaction is heated to the appropriate temperature (typically 80-110 °C in toluene). 2. Use freshly opened or properly stored Lawesson's reagent. 3. Use a slight excess of Lawesson's reagent (e.g., 0.6-0.7 equivalents for a dimer).
Formation of multiple unidentified side-products 1. Prolonged reaction time or excessive heat leading to decomposition.[8] 2. Presence of moisture in the reaction. 3. The bicyclic lactam may be sensitive to the reaction conditions.[8]1. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Consider performing the reaction at a lower temperature for a longer duration.
Difficulty in separating the product from impurities by column chromatography 1. Co-elution with phosphorus-containing byproducts from Lawesson's reagent.[6] 2. The product may be unstable on silica gel.1. Perform a thorough aqueous work-up before chromatography. Washing with water can help remove some of the polar byproducts.[7] 2. Consider using a different stationary phase for chromatography (e.g., alumina) or recrystallization as an alternative purification method.
Product decomposition upon storage 1. Thiolactams can be susceptible to oxidation or hydrolysis.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

Reaction Pathway and Side-Product Formation

The following diagram illustrates the intended synthetic pathway for 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione and highlights the potential for side-product formation.

G Lactam 2-oxa-5-azabicyclo[2.2.1]heptan-6-one Intermediate Thiaoxaphosphetane Intermediate Lactam->Intermediate Thiolactam 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione (Desired Product) Intermediate->Thiolactam Cycloreversion Decomposition Decomposition Products Intermediate->Decomposition Prolonged Heat/Impurities P_byproducts Phosphorus Byproducts Intermediate->P_byproducts

Caption: Synthetic pathway for 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione and potential side reactions.

Experimental Protocol: Synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione

This protocol is a general guideline and may require optimization based on laboratory conditions and the specific batch of reagents.

Materials:

  • 2-oxa-5-azabicyclo[2.2.1]heptan-6-one

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-oxa-5-azabicyclo[2.2.1]heptan-6-one (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.6-0.7 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione.

Note: The stoichiometry of Lawesson's reagent is based on its dimeric structure. The optimal amount may need to be determined empirically. The work-up procedure is critical for removing a significant portion of the phosphorus-containing byproducts before chromatographic purification.[7]

References

Technical Support Center: Resolving Enantiomers of 2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-oxa-5-azabicyclo[2.2.1]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The three primary methods for resolving enantiomers of chiral amines and related bicyclic structures like this compound are Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Crystallization, and Enzymatic Resolution.[1][2][3]

Q2: Which method is most suitable for large-scale resolution?

A2: Diastereomeric salt crystallization is a classical and often the most straightforward and economical method for large-scale resolutions of chiral amines.[4] Chiral chromatography can also be used for preparative and large-scale separations, but it may be more costly.[5] Enzymatic resolution is also scalable, particularly when combined with in-situ racemization in a dynamic kinetic resolution process.

Q3: How do I choose the right chiral resolving agent for diastereomeric crystallization?

A3: The selection of a chiral resolving agent is crucial and often empirical. For a basic compound like this compound, chiral acids are used as resolving agents. Commonly effective resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[6][7] It is recommended to perform a screening with several different resolving agents and solvents to find the one that provides diastereomeric salts with a significant difference in solubility.[8]

Q4: What are the key considerations for developing a chiral HPLC/SFC method?

A4: Key considerations include the choice of the chiral stationary phase (CSP), the mobile phase composition (including organic modifiers and additives), and the temperature.[9] Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for screening.[10] For basic amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[10]

Q5: Can I use enzymatic resolution for this compound?

A5: Enzymatic kinetic resolution is a viable method, particularly for related lactam structures.[11] Hydrolases like lipases and proteases can selectively acylate or hydrolyze one enantiomer of a racemic mixture. For a bicyclic amine, a kinetic resolution could be developed where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method can provide very high enantiomeric excess.

Troubleshooting Guides

Chiral HPLC/SFC
Issue Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[3][12]
Suboptimal mobile phase composition.Vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[9][10]
Temperature is not optimal.Systematically vary the column temperature. Lower temperatures often increase enantioselectivity.[9]
Peak Tailing Secondary interactions with the stationary phase.For this basic amine, add a basic modifier like 0.1% diethylamine to the mobile phase to block active silanol sites on the silica support.[9]
Column overload.Dilute the sample and re-inject. If peak shape improves, the original concentration was too high.[9]
Irreproducible Retention Times Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing solvents.
"Memory effects" from previous additives.Flush the column with a strong, compatible solvent (e.g., dimethylformamide for immobilized columns) to remove strongly adsorbed compounds from previous runs.[12]
High Backpressure Blockage of the inlet frit.Reverse the column flow direction to try and dislodge particulates. If this fails, the frit may need to be replaced.[12]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before injection.[13]
Diastereomeric Salt Crystallization
Issue Potential Cause Troubleshooting Steps
No Crystallization Occurs Diastereomeric salts are too soluble in the chosen solvent.Change to a less polar solvent or a solvent mixture to decrease solubility. Try cooling the solution to induce crystallization.
Insufficient concentration.Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
Both Diastereomers Crystallize (Low Enantiomeric Purity) Solubility of the two diastereomeric salts is too similar in the chosen solvent.Screen a wider range of solvents and solvent mixtures. The choice of solvent is critical for achieving good separation.[8]
Crystallization is too rapid, leading to co-precipitation.Slow down the crystallization process by cooling the solution more slowly or using a solvent system where the solubility is higher.
Low Yield of the Desired Enantiomer The desired diastereomeric salt is the more soluble of the two.Try a different chiral resolving agent. The opposite enantiomer of the resolving agent will invert the solubilities of the diastereomeric salts.
Incomplete precipitation.Ensure the solution is sufficiently cooled and allowed enough time for complete crystallization of the less soluble diastereomer.
Difficulty Liberating the Free Amine Incomplete neutralization of the salt.Ensure the pH of the aqueous solution is sufficiently basic (pH > 12) to fully deprotonate the amine.[6]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Experimental Protocols

Chiral HPLC Method Development

This protocol provides a general strategy for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Screening:

    • Begin by screening a set of chiral stationary phases (CSPs) with broad applicability, such as those based on derivatized polysaccharides (e.g., Chiralpak IA, IB, IC, and Chiralcel OD, OJ).

    • For each column, use a generic mobile phase. A good starting point for normal phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Since the analyte is a basic amine, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

    • Monitor the separation at a suitable UV wavelength (e.g., 210 nm) if the compound has a chromophore, or use a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Mobile Phase Optimization:

    • Once a column showing some degree of separation is identified, optimize the mobile phase.

    • Vary the ratio of the organic modifier (e.g., change the percentage of isopropanol in hexane).

    • Try different alcohol modifiers (e.g., ethanol, n-butanol) as they can offer different selectivity.

    • Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

  • Temperature Optimization:

    • Investigate the effect of column temperature on the separation.

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution but may increase analysis time and backpressure.[9]

Diastereomeric Salt Crystallization Protocol

This is a general protocol for the resolution of racemic this compound using a chiral acid.

  • Salt Formation:

    • In a suitable flask, dissolve one equivalent of the racemic this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

    • Further cool the solution in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer.

    • Allow sufficient time for crystallization to complete (can range from a few hours to overnight).

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals to a constant weight.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong base (e.g., 1 M NaOH solution) dropwise until the solution is strongly basic (pH > 12) and all the solids have dissolved.[6]

    • Extract the liberated enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by preparing a derivative with a chiral derivatizing agent and analyzing by achiral HPLC or NMR.

Visualizations

experimental_workflow cluster_0 Diastereomeric Salt Crystallization racemate Racemic Amine salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine filtration->liberation mother_liquor Mother Liquor filtration->mother_liquor More soluble diastereomer enantiomer_1 Enantiomer 1 liberation->enantiomer_1 Less soluble diastereomer

Caption: Workflow for diastereomeric salt crystallization.

hplc_troubleshooting start Poor or No Resolution csp Is the CSP appropriate? start->csp mobile_phase Optimize Mobile Phase (Solvent ratio, additives) csp->mobile_phase Yes new_csp Screen other CSPs csp->new_csp No temperature Optimize Temperature mobile_phase->temperature end Resolution Achieved temperature->end

Caption: Troubleshooting logic for poor HPLC resolution.

References

Technical Support Center: Bicyclic Morpholine Synthesis via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bicyclic morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical intramolecular cyclization step in the formation of these valuable scaffolds.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the bicyclic morpholine is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in bicyclic morpholine synthesis via intramolecular cyclization are a common issue and can often be attributed to several factors. The primary areas to investigate are the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials. Inefficient activation of the leaving group or competing side reactions are frequent culprits.

For instance, in the iron-catalyzed diastereoselective synthesis of disubstituted morpholines, the choice of the Lewis acid catalyst is critical. While FeCl₃·6H₂O can provide high yields, other Lewis acids like bismuth(III) triflate and indium(III) chloride may lead to lower diastereoselectivity or product degradation.[1] It is also important to ensure that the starting materials are of high purity, as impurities can poison the catalyst.

Optimizing the reaction conditions is key. A systematic approach, such as screening different solvents and temperatures, is recommended. For some reactions, microwave irradiation has been shown to reduce reaction times and improve yields.[2]

Q2: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a frequent challenge in intramolecular cyclizations. Common side reactions include the formation of N-ethylmorpholine, high-molecular-weight condensation products, and in some cases, urea derivatives if DMF is used as a solvent at high concentrations.

To minimize these, consider the following strategies:

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry to avoid unwanted reactions.

  • Reaction Conditions: The choice of base and solvent can significantly influence the reaction pathway. For example, in some cyclizations, using a non-nucleophilic base can prevent side reactions.

  • Protecting Groups: The use of appropriate protecting groups on the nitrogen atom can prevent undesired N-alkylation or other side reactions. The choice of protecting group can also influence the stereochemical outcome of the cyclization.

Q3: How can I control the stereochemistry of the newly formed bicyclic morpholine ring?

A3: Controlling stereochemistry is a critical aspect of synthesizing biologically active molecules. The diastereoselectivity of the intramolecular cyclization can be influenced by several factors:

  • Catalyst: The choice of catalyst can have a profound impact on the stereochemical outcome. For example, in the synthesis of disubstituted morpholines, an iron(III) catalyst has been shown to favor the formation of the cis diastereoisomer.[1] The proposed mechanism suggests a thermodynamic equilibrium that favors the more stable cis product.[1]

  • Substrate Control: The existing stereocenters in the starting material can direct the stereochemistry of the newly formed ring. In the synthesis of enantioenriched (2S,6R)-morpholine, the stereocenter of the starting amino alcohol was retained in the final product, and the configuration of the C2 stereocenter was induced by the configuration of the C6 center.[1]

  • Reaction Conditions: Temperature and solvent can also play a role in stereocontrol. Lower temperatures often lead to higher selectivity.

A thorough screening of catalysts and reaction conditions is often necessary to achieve the desired stereochemical outcome.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Cyclization Step

If you are observing a mixture of diastereomers and wish to improve the selectivity for the desired isomer, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Diastereoselectivity

start Low Diastereoselectivity Observed catalyst Screen Different Lewis or Brønsted Acid Catalysts (e.g., FeCl3, InCl3, Bi(OTf)3) start->catalyst analysis Analyze Diastereomeric Ratio (e.g., NMR, chiral HPLC) catalyst->analysis temp Vary Reaction Temperature (Lower temperatures often increase selectivity) temp->analysis solvent Screen Different Solvents (e.g., CH2Cl2, THF, Toluene) solvent->analysis substrate Modify Substrate (e.g., change protecting group, introduce directing groups) substrate->analysis analysis->temp Selectivity Still Low analysis->solvent Selectivity Still Low analysis->substrate Selectivity Still Low end Optimized Diastereoselectivity analysis->end Desired Selectivity Achieved

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Problem 2: Incomplete Conversion or Stalled Reaction

If your reaction is not going to completion, several factors could be at play. This guide provides a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Incomplete Conversion

start Incomplete Conversion catalyst Check Catalyst Activity and Loading (Consider catalyst deactivation or insufficient amount) start->catalyst monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) to identify stable intermediates or decomposition catalyst->monitoring reagents Verify Reagent Purity and Stoichiometry (Impurities can inhibit the reaction) reagents->monitoring conditions Optimize Reaction Conditions (Increase temperature, change solvent, or use microwave irradiation) conditions->monitoring monitoring->reagents No Improvement monitoring->conditions No Improvement end Complete Conversion monitoring->end Reaction Goes to Completion

Caption: A systematic approach to troubleshooting incomplete reactions.

Quantitative Data

Optimizing reaction conditions is crucial for a successful intramolecular cyclization. The following table summarizes the effect of different catalysts on the diastereoselective synthesis of a 2,6-disubstituted morpholine.

Table 1: Optimization of Reaction Conditions for the Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1FeCl₃·6H₂O (5)CH₂Cl₂5018594:6
2FeCl₃·6H₂O (5)Toluene5017092:8
3FeCl₃·6H₂O (5)THF5018093:7
4Bi(OTf)₃ (5)CH₂Cl₂5018264:36
5InCl₃ (5)CH₂Cl₂5017854:46
6Pd(OAc)₂ (5)CH₂Cl₂501<5-

Data adapted from a study on the iron-catalyzed diastereoselective synthesis of disubstituted morpholines.[1]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2,6-Disubstituted Morpholines[1]

General Procedure:

  • To a solution of the starting amino alcohol in CH₂Cl₂ in a sealed tube, add FeCl₃·6H₂O (5 mol%).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 50 °C) for 1-2 hours.

  • After cooling the reaction to room temperature, filter the suspension through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted morpholine.

Protocol 2: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane[4]

This protocol outlines a six-step synthesis starting from trans-4-hydroxy-L-proline, with the final intramolecular cyclization being a key step. The use of a benzyloxycarbonyl (Cbz) protecting group for the amine is crucial for the success of this synthesis. The overall yield for the six steps is reported to be 70%.[3]

Key Intramolecular Cyclization Step (from the corresponding tosylate precursor):

  • A mixture of the tosylate precursor and sodium methoxide (NaOMe) in dry methanol (CH₃OH) is refluxed for 4 hours.

  • After cooling to room temperature, the solvent is removed under vacuum.

  • Saturated sodium carbonate (Na₂CO₃) solution is added to the residue.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Final Deprotection Step: The Cbz protecting group is removed via catalytic hydrogenation to yield the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[3]

References

Technical Support Center: Stereoselective Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 2-oxa-5-azabicyclo[2.2.1]heptane synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its derivatives, focusing on improving stereoselectivity.

Issue 1: Low Diastereoselectivity in the Synthesis of the Bicyclic Core from Hydroxyproline

Question: My synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The synthesis of the (1S,4S) isomer from trans-4-hydroxy-L-proline is a well-established stereospecific process. Low diastereoselectivity often points to issues in key steps like tosylation or intramolecular cyclization. Here are some troubleshooting steps:

  • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. The benzyloxycarbonyl (Cbz) group has been shown to be effective in promoting high stereoselectivity under mild reaction conditions.[1][2] In contrast, while the Boc group has been used, detailed yields and stereoselectivity are not always reported.[1] The bulky Cbz group can help control the conformation of the proline ring, favoring the desired transition state for cyclization.

  • Reaction Conditions for Cyclization: The intramolecular Williamson ether synthesis to form the bicyclic core is a critical step.

    • Base: Using a strong, non-nucleophilic base like sodium methoxide (NaOMe) in methanol at reflux is a common and effective condition for the cyclization of the tosylated intermediate.[1] Ensure the complete dryness of the solvent and reagents to prevent side reactions.

    • Temperature: While reflux is often used, carefully controlling the temperature can be important. Running the reaction at the lowest effective temperature might minimize side reactions like elimination or epimerization.

  • Purity of Intermediates: Ensure the purity of all intermediates, especially the tosylated alcohol. Incomplete tosylation or the presence of impurities can lead to side reactions and a mixture of products.

Issue 2: Poor Stereoselectivity in Nucleophilic Addition to 3-Keto-2-oxa-5-azabicyclo[2.2.1]heptane

Question: I am performing a nucleophilic addition to a 3-keto-2-oxa-5-azabicyclo[2.2.1]heptane derivative, but I'm getting a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome?

Answer: The stereoselectivity of nucleophilic additions to the C-3 ketone is governed by the facial bias of the bicyclic system. The Felkin-Ahn model is often used to predict the major diastereomer.[3] Here’s how to troubleshoot and improve selectivity:

  • Understanding the Felkin-Ahn Model: The model predicts that the nucleophile will attack the carbonyl group from the less hindered face. The conformation of the substrate is dictated by the arrangement of the substituents on the adjacent stereocenter (C-4). The largest group at C-4 will orient itself anti to the incoming nucleophile to minimize steric hindrance. For the this compound system, the bicyclic framework itself imposes significant steric constraints.

  • Choice of Nucleophile and Reaction Conditions:

    • Bulky Nucleophiles: Using bulkier nucleophiles can enhance facial selectivity by increasing the steric differentiation between the two faces of the carbonyl.

    • Temperature: Lowering the reaction temperature generally increases stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.

    • Lewis Acids: The use of a Lewis acid can influence stereoselectivity by coordinating to the carbonyl oxygen and the nitrogen of the bicyclic system, thereby altering the steric environment and the trajectory of nucleophilic attack.

  • Chelation Control: If there is a chelating group at a suitable position, it can override the Felkin-Ahn prediction. This can be exploited to favor the formation of the otherwise minor diastereomer.

Quantitative Data on Nucleophilic Addition to 3-Keto Derivatives:

EntryKetone Substituent (R)NucleophileConditionsDiastereomeric Ratio (d.r.)Reference
1BenzylLithio anion of ethyl acetateTHF, -78 °C>95:5Ghorpade et al., 2022[3]
2EthylLithio anion of ethyl acetateTHF, -78 °C>95:5Ghorpade et al., 2022[3]
3iso-ButylLithio anion of ethyl acetateTHF, -78 °C>95:5Ghorpade et al., 2022[3]
4PhenylLithio anion of ethyl acetateTHF, -78 °C60:40Ghorpade et al., 2022[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for obtaining a specific enantiomer of this compound?

A1: Commercially available and inexpensive trans-4-hydroxy-L-proline is the most common and reliable starting material for the synthesis of the (1S,4S)-enantiomer of this compound.[1] The inherent chirality of the starting material directs the stereochemical outcome of the subsequent cyclization reactions.

Q2: Can I use a catalytic asymmetric method to synthesize the this compound core?

A2: Yes, catalytic asymmetric methods are being developed. For instance, a proton relay catalysis approach using an Al(III) complex and a bromide salt has been shown to produce 2-oxa- and 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol.[4][5] This method offers an alternative to substrate-controlled synthesis.

Q3: How can I separate a mixture of diastereomers of a this compound derivative?

A3: Diastereomers have different physical properties and can often be separated by standard laboratory techniques:

  • Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the stationary and mobile phases is crucial for achieving good separation.

  • Crystallization: If one diastereomer is crystalline and has a lower solubility than the other in a particular solvent system, fractional crystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Q4: I am observing epimerization at a stereocenter adjacent to a carbonyl group in my this compound derivative. How can I prevent this?

A4: Epimerization at a center alpha to a carbonyl is often base-catalyzed. To minimize or prevent this:

  • Use Non-basic Conditions: If possible, choose reaction conditions that are neutral or acidic.

  • Milder Bases: If a base is required, use a milder, non-nucleophilic base and the lowest possible temperature.

  • Protecting Groups: The choice of protecting group on the nitrogen can influence the acidity of the alpha-proton. Electron-withdrawing protecting groups may increase the likelihood of epimerization under basic conditions.[6]

  • Rapid Work-up: Minimize the exposure of the product to basic conditions during the reaction and work-up.

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from the improved synthesis reported by Jiang et al. (2013).[1]

Step 1: N-Protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in 1 M NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-trans-4-hydroxy-L-proline.

Step 2: Methyl Esterification

  • Dissolve the N-protected amino acid in methanol.

  • Add thionyl chloride dropwise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the methyl ester.

Step 3: Tosylation of the Hydroxyl Group

  • Dissolve the methyl ester in pyridine.

  • Add p-toluenesulfonyl chloride (TsCl) at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by adding water and extracting with a suitable organic solvent.

  • Purify the product by column chromatography.

Step 4: Reduction of the Methyl Ester

  • Dissolve the tosylated ester in a suitable solvent like THF.

  • Add a reducing agent such as lithium borohydride (LiBH₄) at 0 °C.

  • Stir the reaction at room temperature.

  • Quench the reaction carefully with water and extract the product.

Step 5: Intramolecular Cyclization

  • Dissolve the resulting tosylated alcohol in dry methanol.

  • Add sodium methoxide (NaOMe).

  • Reflux the mixture for several hours until the reaction is complete.

  • Remove the solvent, add saturated sodium carbonate solution, and extract the product with an organic solvent.

  • Purify the final product, (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane, by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start trans-4-hydroxy-L-proline step1 N-Protection (Cbz) start->step1 Cbz-Cl, NaOH step2 Esterification step1->step2 MeOH, SOCl₂ step3 Tosylation step2->step3 TsCl, Pyridine step4 Reduction step3->step4 LiBH₄ step5 Intramolecular Cyclization step4->step5 NaOMe, MeOH product (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane derivative step5->product

Caption: Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

felkin_ahn_model cluster_carbonyl 3-Keto-2-oxa-5-azabicyclo[2.2.1]heptane cluster_factors Factors Influencing Stereoselectivity cluster_outcome Stereochemical Outcome carbonyl C=O at C-3 major Major Diastereomer carbonyl->major Favored Attack (Less Hindered Face) minor Minor Diastereomer carbonyl->minor Disfavored Attack (More Hindered Face) sterics Steric Hindrance of Bicyclic Core sterics->carbonyl nucleophile Nucleophile (Size and Reactivity) nucleophile->carbonyl conditions Reaction Conditions (Temperature, Lewis Acid) conditions->carbonyl

Caption: Factors influencing stereoselectivity in nucleophilic addition.

References

Technical Support Center: Purification of 2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-oxa-5-azabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this valuable bicyclic morpholine surrogate from its starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized from trans-4-hydroxy-L-proline.

Q1: I am having trouble removing the N-Cbz protecting group by catalytic hydrogenation. What are the common causes of incomplete reaction or low yield?

A1: Incomplete removal of the benzyloxycarbonyl (Cbz) group is a frequent issue. Here are several potential causes and troubleshooting steps:

  • Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst can be poisoned by impurities carried over from previous steps, such as sulfur-containing reagents (e.g., tosylates) or certain nitrogen-containing compounds.

    • Troubleshooting:

      • Ensure the Cbz-protected intermediate is thoroughly purified before hydrogenation. Flash column chromatography with a mobile phase of ethyl acetate in petroleum ether (e.g., 30-50%) is an effective purification method.[1]

      • Use a fresh, high-quality catalyst. The age and storage conditions of the Pd/C can affect its activity.

      • Increase the catalyst loading. While typically used at 10 mol %, increasing the amount might be necessary if minor impurities are present.

  • Insufficient Hydrogen Pressure: The reaction is sensitive to hydrogen pressure.

    • Troubleshooting:

      • Ensure your reaction vessel is properly sealed and can maintain a positive hydrogen pressure. A balloon filled with hydrogen is often sufficient for small-scale reactions, but for larger scales, a pressurized hydrogenation system is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate and efficiency.

    • Troubleshooting:

      • Methanol is a commonly used and effective solvent for this reaction.[1] Ensure it is of high purity and anhydrous if necessary. Other protic solvents like ethanol can also be used.

Q2: After Cbz deprotection, I see multiple spots on my TLC plate. What are the likely impurities and how can I remove them?

A2: The primary byproduct of Cbz deprotection is toluene, which is typically volatile and easily removed. Other impurities may include:

  • Unreacted Starting Material: If the deprotection is incomplete, the Cbz-protected starting material will remain.

  • Benzyl Alcohol: Formed if the catalyst also cleaves the benzyl ether.

  • Side-Products from Previous Steps: Any impurities from the preceding synthetic steps that were not fully removed.

Purification Strategy:

  • Filtration: After the reaction, the Pd/C catalyst must be carefully removed by filtration, typically through a pad of Celite. Ensure all the catalyst is removed as residual palladium can contaminate the product.

  • Solvent Removal: Toluene and the reaction solvent can be removed under reduced pressure.

  • Acid-Base Extraction: The basic nature of the product amine allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.

  • Chromatography: If impurities persist, column chromatography can be employed. For the free base, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is often effective. For the hydrochloride salt, reverse-phase column chromatography has been shown to be effective.[2]

Q3: I am using a Boc protecting group. What are the best conditions for its removal to get the pure product?

A3: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. However, the choice of acid and reaction conditions is crucial to avoid side reactions.

  • Common Deprotection Reagents:

    • Trifluoroacetic Acid (TFA): A common and effective reagent. Typically, a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is used at room temperature.

    • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is also widely used.

  • Potential Issues and Troubleshooting:

    • Formation of t-butyl Adducts: The t-butyl cation generated during deprotection can alkylate the product or other nucleophilic species present.

      • Troubleshooting: Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the t-butyl cation.

    • Incomplete Reaction: If the reaction is sluggish, gentle heating or increasing the reaction time may be necessary. Monitor the reaction by TLC or LC-MS to ensure complete conversion.

    • Work-up: After deprotection, the excess acid must be removed. This can be done by evaporation (if a volatile acid like TFA is used) followed by an aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize any remaining acid and to bring the product into its free base form for extraction.

Q4: My final product appears oily and difficult to handle. How can I obtain it as a solid?

A4: this compound is a relatively low molecular weight amine and can exist as a liquid or a low-melting solid at room temperature.[3] To obtain a stable, crystalline solid, it is often converted to its hydrochloride salt.

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical yields and purity data for key steps in the synthesis and purification of this compound.

Table 1: Purification of Intermediates

Intermediate CompoundPurification MethodEluent/Solvent SystemYield (%)Purity (%)Reference
(1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptaneFlash Column ChromatographyEthyl Acetate in Petroleum Ether (30-50%)86>95 (NMR)[1]
Methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylateFlash Column ChromatographyEthyl Acetate in Petroleum Ether (30-40%)93>95 (NMR)[1]
tert-Butyl (1S,4S)-2-oxa-3-oxo-5-azabicyclo[2.2.1]heptane-5-carboxylateColumn ChromatographyDiethyl ether in Hexane (80%)77>98 (NMR)[4]

Table 2: Final Product Purification

Product FormPurification MethodEluent/Solvent SystemYield (%)Purity (%)Reference
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (Free Base)Catalytic Hydrogenation (Cbz removal)Methanol100>95 (NMR)[1]
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HClReverse-phase Column ChromatographyAcetonitrile/Water86>97 (HPLC)[2][5]

Experimental Protocols

Protocol 1: Purification of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane by Flash Column Chromatography [1]

  • Preparation: The crude product is concentrated under vacuum to remove the reaction solvent.

  • Column Packing: A silica gel column is packed using a slurry of silica in the initial eluent (e.g., 30% ethyl acetate in petroleum ether).

  • Loading: The crude product is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in petroleum ether (e.g., starting from 30% and gradually increasing to 50%).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound as a colorless oil.

Protocol 2: Deprotection of Cbz-protected this compound [1]

  • Reaction Setup: To a solution of (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane in methanol, add 10% Palladium on carbon (10 mol %).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature for 4 hours.

  • Monitoring: The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start trans-4-Hydroxy-L-proline intermediate1 N-Protected Intermediate start->intermediate1 Protection (Cbz or Boc) intermediate2 Cyclization Precursor intermediate1->intermediate2 Functional Group Manipulation protected_product Protected 2-oxa-5-azabicyclo [2.2.1]heptane intermediate2->protected_product Intramolecular Cyclization purify_protected Purification of Protected Product (e.g., Chromatography) protected_product->purify_protected deprotection Deprotection (e.g., Hydrogenation or Acid Treatment) purify_protected->deprotection final_purification Final Purification (e.g., Extraction, Crystallization as salt) deprotection->final_purification final_product Pure 2-oxa-5-azabicyclo [2.2.1]heptane final_purification->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_deprotection cluster_cbz Cbz Deprotection (Hydrogenation) cluster_boc Boc Deprotection (Acid) cluster_outcome Outcome start Deprotection Step (Cbz or Boc removal) cbz_issue Incomplete Reaction? start->cbz_issue boc_issue Side Reactions? start->boc_issue catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading cbz_issue->catalyst Yes success Successful Deprotection cbz_issue->success No pressure Check H2 Pressure - Ensure proper sealing catalyst->pressure Still incomplete solvent_cbz Verify Solvent Quality - Use pure MeOH pressure->solvent_cbz Still incomplete solvent_cbz->success scavenger Add Scavenger (e.g., triethylsilane) boc_issue->scavenger Yes (t-butyl adducts) conditions Optimize Conditions - Adjust acid concentration - Lower temperature boc_issue->conditions Yes (other byproducts) boc_issue->success No scavenger->success conditions->success

References

Validation & Comparative

A Comparative Guide to 2-oxa-5-azabicyclo[2.2.1]heptane and Other Morpholine Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold found in numerous approved drugs. However, its susceptibility to metabolism can present challenges in drug development.[1][2][3] This has led to the exploration of bioisosteric replacements that mimic the desirable physicochemical properties of morpholine while offering improved metabolic stability and novel intellectual property opportunities. This guide provides a comprehensive comparison of 2-oxa-5-azabicyclo[2.2.1]heptane, a bridged morpholine analog, with other key morpholine bioisosteres, supported by available experimental data.

Executive Summary

This guide evaluates this compound against established morpholine bioisosteres—thiomorpholine and 2-oxa-6-azaspiro[3.3]heptane—as well as the parent morpholine scaffold. The comparison focuses on key drug-like properties: physicochemical characteristics and metabolic stability. The data presented herein is intended to inform scaffold selection in the design of novel therapeutics with optimized pharmacokinetic profiles.

Physicochemical Properties: A Head-to-Head Comparison

Key physicochemical parameters such as lipophilicity (LogP/LogD) and basicity (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available experimental and calculated data for this compound and its comparators.

CompoundStructureLogPpKaAqueous Solubility
Morpholine -0.86[4][5]8.33 - 8.49[4][5][6]Miscible[6][7]
This compound 0.38 (Consensus Log Po/w for hydrochloride salt)[8]No experimental data found13.9 mg/mL (for hydrochloride salt)[8]
Thiomorpholine No experimental data found9.0 - 9.14 (Predicted)[9][10][11]Miscible[7][11]
2-oxa-6-azaspiro[3.3]heptane -0.3938 (Calculated)[12], -0.06500 (Calculated)[8]9.73 ± 0.20 (Predicted)[8]Soluble

Key Insights:

  • Lipophilicity: Morpholine is a highly polar molecule with a negative LogP value, indicating its hydrophilicity.[4][5] In contrast, the bridged bicyclic structure of this compound appears to increase lipophilicity, as suggested by the positive predicted LogP of its hydrochloride salt.[8] 2-oxa-6-azaspiro[3.3]heptane is predicted to have low lipophilicity.[8][12]

  • Basicity: The pKa of morpholine is around 8.3-8.5.[4][5][6] While experimental data for this compound is lacking, the predicted pKa for the structurally similar 7-azabicyclo[2.2.1]heptane is 10.8, suggesting that bridged systems may exhibit higher basicity.[13] The predicted pKa of 2-oxa-6-azaspiro[3.3]heptane is also higher than that of morpholine.[8] Thiomorpholine is predicted to be slightly more basic than morpholine.[9][10][11]

  • Solubility: Morpholine and thiomorpholine are miscible with water.[6][7][11] The hydrochloride salt of this compound demonstrates good aqueous solubility.[8]

Metabolic Stability: The Quest for Enhanced Durability

The morpholine ring is known to be susceptible to oxidative metabolism, primarily through N-dealkylation and oxidation at the carbons adjacent to the nitrogen and oxygen atoms.[3] Bioisosteric replacement is a key strategy to mitigate these metabolic liabilities.

CompoundMetabolic Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathways
Morpholine Generally considered metabolically labile[1][2][3]-N-dealkylation, Ring Oxidation, N-oxidation[3]
This compound T½ >255 min (in a specific derivative)[5]-Likely more stable due to the rigid bicyclic structure hindering enzymatic access.
Thiomorpholine --Biodegradation can be initiated by C-N bond cleavage or oxidation of the sulfur atom.[14]
2-oxa-6-azaspiro[3.3]heptane --Spirocyclic structure may confer increased metabolic stability compared to morpholine.

Key Insights:

  • The rigid, bicyclic structure of this compound is anticipated to confer greater metabolic stability compared to the more flexible morpholine ring by sterically hindering access of metabolic enzymes.[5]

  • The replacement of the oxygen in morpholine with sulfur in thiomorpholine introduces alternative metabolic pathways, including oxidation at the sulfur atom.[14]

  • Spirocyclic bioisosteres like 2-oxa-6-azaspiro[3.3]heptane are designed to improve metabolic stability by altering the shape and electronic properties of the molecule.

Experimental Protocols

To facilitate the direct comparison of these scaffolds in your own research, detailed protocols for key in vitro assays are provided below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and an aqueous buffer.

Protocol:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at a desired pH (typically 7.4).

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS buffer in a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully collect aliquots from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

Determination of a (pKa) by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions.

    • Prepare a solution of the test compound of known concentration in water or a suitable co-solvent.

  • Titration:

    • Place the compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add the test compound to the reaction mixture at a final concentration typically in the low micromolar range.

    • Pre-incubate the mixture at 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • The half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration used in the assay.

Visualizing the Bioisosteric Landscape

The following diagrams illustrate the structural relationships between the discussed morpholine bioisosteres and a conceptual workflow for their evaluation.

G cluster_0 Morpholine and its Bioisosteres Morpholine Morpholine Thio Thiomorpholine Morpholine->Thio O -> S OxaAzaBi This compound Morpholine->OxaAzaBi Bridged Analog OxaAzaSpiro 2-oxa-6-azaspiro[3.3]heptane Morpholine->OxaAzaSpiro Spirocyclic Analog

Caption: Structural relationships of morpholine and its bioisosteres.

G cluster_1 Bioisostere Evaluation Workflow Start Identify Lead with Morpholine Synthesis Synthesize Bioisosteric Analogs Start->Synthesis PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->PhysChem MetStab Metabolic Stability Assay (Microsomes, Hepatocytes) Synthesis->MetStab SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR MetStab->SAR

Caption: A typical workflow for the evaluation of morpholine bioisosteres.

Conclusion

The selection of a suitable bioisostere for the morpholine ring is a multifaceted decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties of the target molecule. While morpholine itself offers favorable polarity and solubility, its metabolic instability can be a significant hurdle.

This compound emerges as a promising alternative, with its rigid bicyclic structure offering the potential for enhanced metabolic stability and a distinct vector space for substituent placement. However, the current lack of comprehensive experimental data for this scaffold highlights the need for further head-to-head comparative studies.

Thiomorpholine and 2-oxa-6-azaspiro[3.3]heptane also present viable options, each with its own unique profile of polarity, basicity, and potential metabolic fate.

Ultimately, the optimal choice of a morpholine bioisostere will be context-dependent, relying on the specific goals of the drug discovery program and the SAR of the chemical series. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the design of next-generation therapeutics with improved drug-like properties.

References

A Comparative Guide to the Structural Elucidation of 2-oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained morpholine bioisostere of significant interest in medicinal chemistry. Its rigid bicyclic structure imparts unique physicochemical properties, making it a valuable building block in the design of novel therapeutics. Accurate determination of the three-dimensional structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This guide provides a comparative analysis of the primary techniques used for the structural elucidation of these bicyclic derivatives: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We present supporting experimental data, detailed protocols, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal methodology for their specific needs.

Section 1: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[1][2] It provides unambiguous data on bond lengths, bond angles, and absolute stereochemistry, offering a static, high-resolution snapshot of the molecule's conformation within the crystal lattice.[1][2]

Experimental Protocol: A Typical Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to final structure validation.

experimental_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Compound Purified Compound Solvent Solvent System Selection Compound->Solvent Vapor Slow Evaporation / Vapor Diffusion Solvent->Vapor Crystal Single Crystal Formation Vapor->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Xray Expose to Monochromatic X-ray Beam Mount->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Phase Solve the Phase Problem Diffraction->Phase Model Build Initial Atomic Model Phase->Model Refine Refine Model Against Data Model->Refine Final Final Validated Structure Refine->Final

Caption: A generalized workflow for single-crystal X-ray crystallography.

A typical protocol involves:

  • Crystal Growth: High-purity compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation, vapor diffusion, or cooling methods. For example, crystals of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate were obtained by allowing pentane vapor to slowly diffuse into an ethyl acetate solution of the compound.[3]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[4] The instrument rotates the crystal while a detector collects the resulting diffraction pattern.[4]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[2]

Comparative Crystallographic Data

The following table summarizes the crystallographic data for two different derivatives of the this compound core, providing a direct comparison of their solid-state structures.

ParameterDerivative 1: Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[2][3]Derivative 2: tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[4]
Formula C₁₃H₁₃NO₄C₁₀H₁₅NO₄
Molar Mass 247.24 g/mol 213.23 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a (Å) 11.212 (2)6.0710 (7)
b (Å) 8.8943 (16)9.3703 (11)
c (Å) 12.258 (2)9.3002 (10)
β (º) 105.345 (2)100.013 (5)
Volume (ų) 1178.8 (4)521.00 (10)
Z 42
Temperature (K) 90100 (2)
R-factor (R₁) 0.0270.052
wR₂ 0.0730.102

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Unlike the static picture from X-ray crystallography, NMR provides information on the dynamic solution-state conformation and the connectivity of atoms through chemical bonds. For rigid systems like this compound derivatives, 2D NMR techniques such as COSY and HMBC are indispensable for unambiguous assignment of ¹H and ¹³C signals.

Experimental Protocol: 2D NMR for Structural Elucidation

A standard protocol for acquiring a suite of 2D NMR spectra for a novel compound is as follows:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS). The solution is transferred to a 5 mm NMR tube.

  • 1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the chemical shifts of all proton and carbon environments.

  • 2D Spectra Acquisition: A series of 2D experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are connected through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space (typically < 5 Å), providing key information about the molecule's 3D conformation and relative stereochemistry.

NMR Data for a Representative Derivative

The following table presents the ¹H and ¹³C NMR data for (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane in CDCl₃.[5] The presence of rotamers (due to restricted rotation around the carbamate C-N bond) leads to two sets of signals for some nuclei.[5]

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity / Coupling
Cbz-C=O 154.5--
Cbz-Ph 136.6, 128.4, 128.0, 127.9, 127.77.33-7.35m
Cbz-CH₂ 66.9 / 66.75.13-5.15m
C1 76.3 / 76.04.54-4.61m
C4 57.2 / 56.94.54-4.61m
C3 74.23.70-3.92m
C6 54.7 / 54.53.34-3.47m
C7 36.6 / 36.11.81-1.88m

This data, combined with 2D NMR correlations, allows for the complete assignment of the molecular structure in solution.

Section 3: Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool. It can be used to predict molecular geometries, energies of different conformers, and spectroscopic properties. Optimized geometries from DFT calculations can be compared with experimental data from X-ray or NMR to validate structural assignments and provide insight into the electronic properties of the molecule.[4]

Methodology: Geometry Optimization

A typical DFT protocol for geometry optimization involves:

  • Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

  • Calculation Setup: A level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311G*) are chosen.[4] These define the mathematical approximations used to solve the Schrödinger equation.

  • Optimization: The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

  • Analysis: The resulting optimized geometry provides bond lengths, angles, and dihedral angles that can be directly compared to experimental X-ray data. Frequencies can also be calculated to confirm the structure is a true minimum and to predict vibrational spectra (e.g., IR).

For a related bicyclo[2.2.1]heptan-2-one derivative, a comparison between X-ray and DFT (B3LYP/6-311G*) calculated bond lengths showed good agreement, validating the accuracy of the computational model for this rigid scaffold.[4]

Section 4: Comparison of Methodologies

The choice of analytical technique depends on the specific research question, sample availability, and desired level of detail.

logical_flow Question Primary Research Question? Q_Abs Absolute 3D Structure & Solid-State Conformation? Question->Q_Abs Yes Q_Sol Solution Conformation & Connectivity? Question->Q_Sol No Method_Xray X-ray Crystallography Q_Abs->Method_Xray Q_Pred Predict Properties & Validate Experimental Data? Q_Sol->Q_Pred No Method_NMR NMR Spectroscopy Q_Sol->Method_NMR Yes Method_Comp Computational Modeling Q_Pred->Method_Comp Yes

Caption: Decision flow for selecting a primary structural analysis method.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Solid (single crystal required)SolutionIn Silico (no physical sample)
Primary Output High-resolution 3D atomic coordinates, bond lengths, angles in solid state.[2]Atom connectivity, relative stereochemistry, and dynamic conformation in solution.Predicted geometry, electronic properties, and relative energies of conformers.
Strengths - Unambiguous determination of absolute structure.[1]- Gold standard for conformational analysis.[1]- Non-destructive.[2]- Reflects structure in a biologically relevant medium (solution).- Provides data on molecular dynamics and flexibility.- Does not require crystallization.- Low cost and rapid.- Can study unstable or hypothetical molecules.- Complements and helps interpret experimental data.
Limitations - Requires high-quality single crystals, which can be difficult to grow.- Provides a static, time-averaged structure that may not be the most relevant in solution.- Structure is an average of solution conformations.- Can be difficult to determine absolute stereochemistry without chiral auxiliaries.- Data interpretation can be complex for overlapping signals.- Accuracy is highly dependent on the level of theory and basis set used.- Does not directly measure a physical sample; requires experimental validation.
Best For Determining the definitive solid-state structure and absolute stereochemistry of a final compound.Elucidating the connectivity and solution conformation of novel synthetic products.Rapidly assessing the likely conformation of derivatives, validating experimental findings, and exploring electronic properties.

Conclusion

For the comprehensive structural characterization of this compound derivatives, an integrated approach utilizing multiple techniques is most effective. X-ray crystallography provides the benchmark, high-resolution solid-state structure. NMR spectroscopy , particularly 2D methods, is essential for confirming atom connectivity and understanding the molecule's behavior in solution, which is often more relevant to its biological activity. Finally, computational modeling serves as a valuable predictive and validation tool, offering insights that can guide synthetic efforts and help rationalize experimental observations. By leveraging the complementary strengths of these methods, researchers can build a complete and robust understanding of these important medicinal scaffolds.

References

A Comparative Guide to the Biological Activity of (1R,4R)- and (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Enantiomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic morpholine isostere of significant interest in medicinal chemistry. Its constrained conformation can impart favorable properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles. As with many chiral molecules, the biological activity of compounds incorporating this scaffold is highly dependent on its stereochemistry. This guide provides an objective comparison of the biological activities of derivatives containing the (1R,4R) and (1S,4S) enantiomers of this compound, supported by experimental data from peer-reviewed research.

Data Presentation: In Vitro Activity of Enantiomeric mTOR Inhibitors

A study by De Rubertis et al. provides key comparative data on a series of potent and selective mTORC1/2 inhibitors.[1] The researchers synthesized pairs of compounds that were identical in structure except for the stereochemistry of the this compound moiety. The in vitro activity of these compounds was assessed through biochemical assays measuring the inhibition of mTOR and PI3Kα kinases, and cellular assays determining the inhibition of cancer cell proliferation.

Table 1: Comparative In Vitro Kinase Inhibitory Activity of (1R,4R) vs. (1S,4S) Derivatives

Compound IDScaffold EnantiomermTOR Kᵢ (nM)PI3Kα Kᵢ (nM)Selectivity (PI3Kα/mTOR)
16 (1R,4R)13>10000>769
15 (1S,4S)25>10000>400

Table 2: Comparative Cellular Anti-proliferative Activity of (1R,4R) vs. (1S,4S) Derivatives

Compound IDScaffold EnantiomerA2058 Cell Proliferation IC₅₀ (nM)
16 (1R,4R)150
15 (1S,4S)290

Data extracted from De Rubertis, G. V., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(22), 10084–10105.[1][2][3][4][5]

From the data presented, the derivative incorporating the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold (Compound 16) consistently demonstrated approximately two-fold greater potency in both the biochemical mTOR inhibition assay and the cellular anti-proliferative assay compared to its (1S,4S) counterpart (Compound 15).[1] Both enantiomeric derivatives displayed high selectivity for mTOR over PI3Kα.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory procedures and information inferred from the source publication.

In Vitro mTOR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., a peptide or protein substrate for mTOR, such as PHAS-I/4E-BP1)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Prepare a solution of the mTOR enzyme in kinase buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known mTOR inhibitor) and a negative control (DMSO vehicle).

  • Add the mTOR enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced (which is proportional to the enzyme activity) using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the Kᵢ value by fitting the data to an appropriate dose-response curve.

Cellular Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • A2058 melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A2058 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the data on a dose-response curve.

Mandatory Visualizations

mTOR Signaling Pathway

The following diagram illustrates a simplified mTOR signaling pathway, a critical regulator of cell growth and proliferation, which is the target of the compared compounds.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor mTOR Inhibitor (e.g., Compound 15/16) Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and the point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the general workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Enzyme, Substrate, ATP, and Test Compounds start->prep_reagents add_compound Add Test Compound to Microplate prep_reagents->add_compound add_enzyme Add mTOR Enzyme (Pre-incubation) add_compound->add_enzyme start_reaction Initiate Reaction with ATP/Substrate Mix add_enzyme->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure_signal Measure Luminescence stop_reaction->measure_signal analyze_data Calculate % Inhibition and Determine Kᵢ measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro mTOR kinase inhibition assay.

Experimental Workflow: Cellular Proliferation (MTT) Assay

The following diagram illustrates the workflow for the MTT cell proliferation assay.

MTT_Assay_Workflow start Start seed_cells Seed A2058 Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Test Compounds incubate_overnight->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze_data Calculate % Viability and Determine IC₅₀ measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cellular proliferation assay.

References

A Comparative Guide to the Synthetic Routes of 2-oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-oxa-5-azabicyclo[2.2.1]heptane, a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs. All synthetic routes discussed commence from the readily available chiral starting material, trans-4-hydroxy-L-proline.

At a Glance: Comparison of Synthetic Strategies

The synthesis of this compound from trans-4-hydroxy-L-proline has been approached using three main strategies, distinguished by the choice of the nitrogen protecting group: Benzyloxycarbonyl (Cbz), Benzoyl, and tert-Butyloxycarbonyl (Boc). Each route presents a unique balance of efficiency, safety, and ease of execution.

Parameter Cbz-Protected Route Benzoyl-Protected Route (Portoghese) Boc-Protected Route (Sun)
Overall Yield 70%[1]59%[1]Not Reported[1]
Number of Steps 6[1]7[1]6[1]
Key Reagents CbzCl, SOCl₂, TsCl, NaBH₄, NaOMe, Pd/C, H₂[1]Benzoyl chloride, CH₂N₂, TsCl, LiBH₄, NaOMe, BH₃/THF, Pd/C, H₂[1]Boc₂O, and other reagents (detailed protocol not fully available in reviewed literature)
Advantages High overall yield, mild reaction conditions, smooth deprotection.[1]Good overall yield.Potentially mild deprotection conditions.
Disadvantages Requires catalytic hydrogenation for deprotection.Use of toxic and hazardous diazomethane, tedious deprotection of the benzoyl group.[1]Lack of reported overall yield and detailed experimental protocol in readily available literature.

Synthetic Pathways Overview

The following diagram illustrates the general workflow of the three compared synthetic routes, highlighting the key stages of protection, functional group manipulation, cyclization, and deprotection.

G Synthetic Routes to this compound cluster_cbz Cbz-Protected Route cluster_benzoyl Benzoyl-Protected Route cluster_boc Boc-Protected Route start trans-4-hydroxy-L-proline cbz_protect N-Protection (CbzCl) start->cbz_protect benzoyl_protect N-Protection (Benzoyl Chloride) start->benzoyl_protect boc_protect N-Protection (Boc₂O) start->boc_protect cbz_ester Esterification (SOCl₂, MeOH) cbz_protect->cbz_ester cbz_tosyl Tosylation (TsCl) cbz_ester->cbz_tosyl cbz_reduce Reduction (NaBH₄) cbz_tosyl->cbz_reduce cbz_cyclize Cyclization (NaOMe) cbz_reduce->cbz_cyclize cbz_deprotect Deprotection (H₂, Pd/C) cbz_cyclize->cbz_deprotect end_product This compound cbz_deprotect->end_product benzoyl_ester Esterification (CH₂N₂) benzoyl_protect->benzoyl_ester benzoyl_tosyl Tosylation (TsCl) benzoyl_ester->benzoyl_tosyl benzoyl_reduce Reduction (LiBH₄) benzoyl_tosyl->benzoyl_reduce benzoyl_cyclize Cyclization (NaOMe) benzoyl_reduce->benzoyl_cyclize benzoyl_deprotect_reduce Reductive Deprotection (BH₃/THF) benzoyl_cyclize->benzoyl_deprotect_reduce benzoyl_final Salt Formation (HCl, H₂, Pd/C) benzoyl_deprotect_reduce->benzoyl_final benzoyl_final->end_product boc_steps Further Steps (6 total) boc_protect->boc_steps boc_steps->end_product

Caption: Comparative workflow of the Cbz, Benzoyl, and Boc-protected synthetic routes.

Detailed Experimental Protocols

Cbz-Protected Route (Improved Synthesis)

This six-step synthesis provides the target compound with a high overall yield of 70%.[1] The reactions are performed under mild conditions, and the final deprotection is clean.[1]

Step 1: N-Protection

  • Reaction: trans-4-hydroxy-L-proline is reacted with benzyl chloroformate (CbzCl) in the presence of sodium hydroxide.

  • Procedure: To a solution of trans-4-hydroxy-L-proline (1.0 eq) and NaOH (2.0 eq) in water at 0 °C, CbzCl (1.0 eq) is added dropwise. The mixture is stirred at room temperature for 5 hours. After an ether wash, the aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid.

  • Yield: 91%[1]

Step 2: Esterification

  • Reaction: The carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

  • Procedure: To a solution of the product from Step 1 (1.0 eq) in methanol at 0 °C, thionyl chloride (1.1 eq) is added dropwise. The mixture is stirred at room temperature for 2.5 hours. The solvent is removed under vacuum to give methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate.

  • Yield: 96%[1]

Step 3: Tosylation

  • Reaction: The hydroxyl group is tosylated using p-toluenesulfonyl chloride (TsCl).

  • Procedure: To a solution of the alcohol from Step 2 (1.0 eq), triethylamine (1.1 eq), and DMAP (1.0 eq) in dichloromethane at 0 °C, TsCl (1.1 eq) is added. The mixture is stirred at room temperature for 15 hours. After washing with water and brine, the organic layer is dried and concentrated. The product is purified by column chromatography.

  • Yield: 93%[1]

Step 4: Reduction

  • Reaction: The methyl ester is reduced to the corresponding alcohol with sodium borohydride (NaBH₄).

  • Procedure: To a solution of the tosylate from Step 3 (1.0 eq) in ethanol and THF at 0 °C, NaBH₄ (6.0 eq) is added. The mixture is stirred at room temperature for 16 hours.

  • Yield: 100% (crude)[1]

Step 5: Intramolecular Cyclization

  • Reaction: The bicyclic core is formed via an intramolecular Williamson ether synthesis using sodium methoxide (NaOMe).

  • Procedure: A mixture of the alcohol from Step 4 (1.0 eq) and NaOMe (1.5 eq) in dry methanol is refluxed for 4 hours. The solvent is removed, and the residue is worked up with saturated sodium carbonate solution.

  • Yield: 86%[1]

Step 6: Deprotection

  • Reaction: The Cbz group is removed by catalytic hydrogenation.

  • Procedure: The protected bicyclic amine from Step 5 is hydrogenated in methanol using 10% Pd/C as a catalyst.

  • Yield: 100%[1]

Benzoyl-Protected Route (Portoghese Synthesis)

This seven-step synthesis has a reported overall yield of 59%.[1] It is notable for its use of diazomethane for esterification and a borane-mediated reductive deprotection.

  • Step 1: N-Protection: trans-4-hydroxy-L-proline with benzoyl chloride and NaOH in ether. (90% yield)[1]

  • Step 2: Esterification: Reaction with diazomethane (CH₂N₂) in methanol. (98% yield)[1] Caution: Diazomethane is highly toxic and explosive.

  • Step 3: Tosylation: Reaction with TsCl in pyridine. (94% yield)[1]

  • Step 4: Reduction: Reduction of the ester with lithium borohydride (LiBH₄) in 1,2-dimethoxyethane. (93% yield)[1]

  • Step 5: Cyclization: Intramolecular cyclization with NaOMe in methanol/ethanol. (90% yield)[1]

  • Step 6: Reductive Deprotection: The benzoyl group is reduced and cleaved using borane in THF. (100% yield)[1]

  • Step 7: Final Deprotection: Hydrogenation over Pd/C in the presence of HCl. (85% yield)[1]

Boc-Protected Route (Sun's Synthesis)

Conclusion

For researchers seeking a high-yielding and relatively safe synthesis of this compound, the Cbz-protected route appears to be the most advantageous based on the available data. It avoids the use of hazardous reagents like diazomethane and proceeds with mild reaction conditions. While the benzoyl-protected route provides a good overall yield, the associated safety concerns and reportedly tedious deprotection make it a less favorable option. The Boc-protected route may offer advantages in terms of deprotection, but the lack of a reported overall yield and a detailed experimental protocol in the accessible literature makes its direct comparison and recommendation challenging. The selection of a synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations.

References

A Comparative Guide to 2-Oxa-5-azabicyclo[2.2.1]heptane as a Constrained GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-oxa-5-azabicyclo[2.2.1]heptane as a novel, constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By incorporating the GABA pharmacophore into a rigid bicyclic scaffold, this analogue offers the potential for enhanced receptor subtype selectivity and improved pharmacokinetic properties compared to the flexible endogenous ligand and other existing GABA analogues.

This document presents a comparative analysis of this compound-based analogues with established GABAergic compounds, supported by available data and detailed experimental protocols for its validation.

Introduction to Constrained GABA Analogues

The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of receptor subtypes, including ionotropic GABAA and metabotropic GABAB receptors, as well as GABA transporters (GATs). However, this conformational promiscuity can lead to off-target effects and a lack of receptor subtype selectivity. Constraining the structure of GABA into a rigid conformation can lock the molecule into a bioactive form for a specific receptor subtype, potentially leading to increased potency and selectivity. The this compound scaffold represents a novel approach to achieving this conformational rigidity.

Recent research has focused on the synthesis of derivatives of this scaffold, particularly in creating constrained analogues of the GABAB receptor agonist, baclofen, and the α2δ subunit of voltage-gated calcium channels ligand, pregabalin[1][2][3]. While extensive experimental data on the direct GABA-mimetic activity of a simple this compound-based GABA analogue is not yet publicly available, molecular modeling studies suggest a good fit within the GABAB receptor binding pocket[2].

Comparative Analysis of GABA Analogues

To provide a context for the potential of this compound, the following tables summarize the binding affinities and functional potencies of several well-established GABA analogues at their primary targets.

Table 1: Comparative Binding Affinities (Ki, IC50 in µM) of Selected GABA Analogues

CompoundGABAA ReceptorGABAB ReceptorGAT-1Primary Mechanism of Action
GABA (endogenous) 0.1 - 10 (EC50)0.1 - 1 (EC50)5 - 20 (Km)Agonist at GABAA and GABAB receptors
Muscimol 0.002 - 0.02 (Ki)> 1000> 100Potent GABAA receptor agonist
Baclofen Inactive0.03 - 0.1 (Ki)InactiveSelective GABAB receptor agonist
Gabapentin > 100> 100> 100Binds to α2δ subunit of VGCCs
Pregabalin > 100> 100> 100Binds to α2δ subunit of VGCCs
Vigabatrin N/AN/AN/AIrreversible inhibitor of GABA-T
Tiagabine N/AN/A0.05 - 0.1 (IC50)Selective GAT-1 inhibitor
This compound analogue Data not availableData not availableData not availableProposed constrained GABA analogue

Note: Values are approximate and can vary depending on the specific receptor subunit composition and experimental conditions. Ki and IC50 values represent inhibitory constants, while EC50 and Km represent potency and substrate affinity, respectively. VGCCs: Voltage-Gated Calcium Channels; GABA-T: GABA transaminase.

Table 2: Comparative Functional Potencies (EC50, IC50 in µM) of Selected GABA Agonists and Modulators

CompoundAssay TypeReceptor/TargetPotency (µM)
GABA ElectrophysiologyGABAA (α1β2γ2)1 - 15
Muscimol ElectrophysiologyGABAA (α1β2γ2)0.1 - 1
Baclofen [35S]GTPγS bindingGABAB0.1 - 5
Gabapentin Electrophysiologyα2δ subunit of VGCCsIndirect modulation
Pregabalin Electrophysiologyα2δ subunit of VGCCsIndirect modulation
Tiagabine [3H]GABA uptakeGAT-10.05 - 0.1
This compound analogue Data not availableData not availableData not available

Note: Values are approximate and can vary depending on the specific cell line, receptor subunit composition, and experimental conditions.

Experimental Protocols for Validation

To validate this compound as a constrained GABA analogue, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assays for GABA Receptor Affinity

This protocol determines the binding affinity of the test compound for GABAA and GABAB receptors by measuring its ability to displace a radiolabeled ligand.

a) GABAA Receptor Binding Assay

  • Materials:

    • Rat cortical membranes (source of GABAA receptors)

    • [3H]Muscimol (radioligand for the GABA binding site)

    • GABA (for non-specific binding determination)

    • Test compound (this compound analogue)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add rat cortical membranes, [3H]Muscimol at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of unlabeled GABA instead of the test compound.

    • Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

b) GABAB Receptor Binding Assay

  • Materials:

    • Rat cerebellar membranes (source of GABAB receptors)

    • [3H]Baclofen (radioligand for the GABAB binding site)

    • GABA (for non-specific binding determination)

    • Test compound

    • Binding buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4)

  • Procedure:

    • The procedure is similar to the GABAA binding assay, with the substitution of [3H]Baclofen as the radioligand and cerebellar membranes as the receptor source.

Electrophysiological Assays for Functional Activity

Patch-clamp electrophysiology on cells expressing specific GABA receptor subtypes is used to determine if the compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50 or IC50).

  • Materials:

    • HEK293 cells or Xenopus oocytes expressing recombinant human GABAA (e.g., α1β2γ2) or GABAB receptors.

    • Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

    • Intracellular and extracellular recording solutions.

    • Test compound.

    • Known GABA receptor agonists (e.g., GABA, baclofen) and antagonists (e.g., bicuculline, saclofen).

  • Procedure:

    • Culture cells expressing the desired GABA receptor subtype.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply increasing concentrations of the test compound via the perfusion system and record the resulting current.

    • To determine agonist activity, construct a dose-response curve and calculate the EC50 value.

    • To determine antagonist activity, co-apply the test compound with a known agonist and measure the inhibition of the agonist-induced current to calculate the IC50 value.

GABA Transporter (GAT-1) Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of GABA by the GAT-1 transporter.

  • Materials:

    • Cells expressing GAT-1 (e.g., CHO or HEK293 cells).

    • [3H]GABA.

    • Test compound.

    • Known GAT-1 inhibitor (e.g., tiagabine) for positive control.

    • Uptake buffer.

  • Procedure:

    • Plate GAT-1 expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor.

    • Initiate the uptake by adding [3H]GABA and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of GABA uptake.

In Vivo Models for Anticonvulsant Activity

Animal models of epilepsy are used to assess the potential therapeutic efficacy of the compound.

  • Model:

    • Pentylenetetrazol (PTZ)-induced seizure model in mice or rats.

    • Maximal electroshock (MES) seizure model in mice or rats.

  • Procedure:

    • Administer the test compound to a group of animals at various doses.

    • After a set pre-treatment time, induce seizures using PTZ or MES.

    • Observe and score the seizure severity and latency to seizure onset.

    • Determine the dose of the test compound that provides protection against seizures (ED50).

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Reuptake GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel GPCR_cascade G-protein Signaling GABA_B->GPCR_cascade Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR_cascade->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Receptor Membranes, Radioligand ([3H]L), and Test Compound (I) start->prepare_reagents incubation Incubate R + [3H]L + I (Varying Concentrations) prepare_reagents->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration wash Wash Filters with Cold Buffer filtration->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology_Workflow start Start cell_prep Culture Cells Expressing Target GABA Receptor start->cell_prep patch Establish Whole-Cell Patch-Clamp Recording cell_prep->patch application Apply Test Compound (Varying Concentrations) patch->application record Record Ion Channel Currents application->record analysis Construct Dose-Response Curve and Calculate EC50/IC50 record->analysis end End analysis->end

Caption: Workflow for electrophysiological validation.

Conclusion

The this compound scaffold presents a promising platform for the design of novel, conformationally constrained GABA analogues. While quantitative experimental data on its direct interaction with GABA receptors and transporters is currently limited, its successful use in creating constrained versions of existing drugs highlights its potential. The detailed experimental protocols provided in this guide offer a clear path for the comprehensive validation of this and similar compounds. Further research, including in vitro binding and functional assays followed by in vivo efficacy studies, is crucial to fully elucidate the pharmacological profile of this compound-based GABA analogues and their potential as next-generation therapeutics for neurological disorders.

References

A Comparative Guide to the Metabolic Stability of Morpholine and 2-oxa-5-azabicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic profiles in drug candidates. Morpholine is a widely utilized moiety, valued for its favorable physicochemical properties and synthetic accessibility.[1][2][3] However, its metabolic susceptibility can sometimes present a challenge.[4][5] As a result, bioisosteric replacement has become a key strategy, with rigidified analogs such as 2-oxa-5-azabicyclo[2.2.1]heptane emerging as a promising alternative aimed at enhancing metabolic stability and other drug-like properties.[6][7]

This guide provides an objective comparison of the metabolic stability of morpholine versus its bicyclic analog, this compound, supported by available experimental data.

Metabolic Fates: A Tale of Two Scaffolds

The metabolic stability of a compound is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[8]

Morpholine Metabolism: The morpholine ring is generally considered to be relatively stable. However, it is not metabolically inert and can undergo several transformations:

  • Oxidation: This can occur on the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated metabolites.

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent is a common metabolic pathway.

  • Ring Opening: The C-N or C-O bonds within the morpholine ring can be cleaved, resulting in more polar, linear metabolites.[9][10]

  • N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.[11]

This compound Metabolism: The rigid, bridged structure of this compound is designed to be more resistant to metabolism compared to the more flexible morpholine ring. The conformational constraint can sterically hinder the approach of metabolic enzymes to potential sites of oxidation. It is hypothesized that this constrained conformation reduces the likelihood of ring oxidation and subsequent ring-opening pathways that are available to the more flexible morpholine scaffold.

Experimental Data: A Head-to-Head Comparison

Direct head-to-head comparative data for a single parent molecule with either a morpholine or a this compound moiety is scarce in publicly available literature. However, we can analyze data from studies where these motifs are incorporated into different drug candidates to infer their relative metabolic stabilities. The most common method for assessing this is the in vitro liver microsomal stability assay, which measures the rate of disappearance of a compound over time and is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[8]

Table 1: Metabolic Stability of Various Analogs in Human Liver Microsomes (HLM)
Compound Class/ScaffoldMoietyIntrinsic Clearance (CLint) in HLM (μL/min/mg protein)Half-Life (t½) in HLM (min)Reference
IRAK4 Degrader Analog 1This compound15Not Reported[1]
IRAK4 Degrader Analog 2This compound30Not Reported[1]
mTOR Inhibitor AnalogUnsubstituted MorpholineNot explicitly stated, but implied to be less stable than some substituted analogsNot Reported[12]
mTOR Inhibitor AnalogThis compoundNot explicitly stated, but associated with poor cellular activity in this seriesNot Reported[12]
Antimalarial AnalogMorpholineNot Reported>255[13]
N-Ethyl PentedroneMorpholine3.6770[14]

Note: The data presented is from different studies and for structurally diverse molecules. A direct comparison of the intrinsic stability of the heterocyclic moieties themselves is challenging due to the significant influence of the overall molecular structure on metabolism.

Experimental Protocols

The following is a generalized protocol for a liver microsomal stability assay, a standard in vitro method to evaluate metabolic stability.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

2. Incubation Procedure:

  • A solution of liver microsomes is prepared in phosphate buffer.

  • The test compound is added to the microsomal solution at a final concentration typically around 1 µM.

  • The mixture is pre-incubated at 37°C for approximately 5-10 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

  • The supernatant is transferred for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[4][11]

Visualizing the Workflow and Comparison

Diagram 1: Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound D Mix & Incubate at 37°C A->D B Liver Microsomes B->D C Buffer & Cofactors (NADPH) C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E Initiate Reaction F Quench Reaction (Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I Quantify Parent Compound J Metabolic Stability Profile I->J Calculate t½ & CLint G cluster_morpholine Morpholine Analog cluster_bicyclo This compound Analog M Morpholine-containing Drug Candidate M_Met Metabolites M->M_Met CYP450 Mediated M_Path1 Oxidation M_Met->M_Path1 M_Path2 N-dealkylation M_Met->M_Path2 M_Path3 Ring Opening M_Met->M_Path3 B_Met Metabolites B Bicyclic Analog Drug Candidate B->B_Met CYP450 Mediated B_Path1 Reduced Susceptibility to Oxidation/Ring Opening B_Met->B_Path1

References

A Comparative Guide to the Structure-Activity Relationships of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives and Related Azabicyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a rigid bridged morpholine analog, has garnered significant interest in medicinal chemistry. Its constrained conformation offers a unique three-dimensional profile that can enhance binding affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their interactions with cholinergic receptors. Due to the limited availability of extensive quantitative SAR data for a homologous series of this compound derivatives, this guide leverages foundational qualitative studies and complements them with quantitative data from closely related and structurally analogous azabicyclo[2.2.1]heptane systems. This comparative approach provides valuable insights for the rational design of novel therapeutics.

I. Muscarinic Receptor Activity of Quaternary Ammonium Derivatives of this compound

Pioneering work by Portoghese and Turcotte in 1971 established the initial SAR for N-substituted quaternary ammonium salts of this compound, revealing their muscarinic agonist and antagonist properties. These studies, primarily conducted on the isolated guinea pig ileum, provide a qualitative but crucial understanding of how stereochemistry and the nature of the N-substituent influence activity.

Table 1: Qualitative Muscarinic Activity of Epimeric N-Substituted this compound Quaternary Salts [1][2]

CompoundN-Substituent (R)Stereochemistry of N-SubstituentObserved Activity (Guinea Pig Ileum)
1 MethylexoWeak Agonist
2 MethylendoPartial Agonist (higher intrinsic activity than 1 )
3 EthylexoWeak Partial Agonist
4 EthylendoPartial Agonist (higher intrinsic activity than 3 )
5 n-PropylexoAntagonist
6 n-PropylendoAntagonist

Key SAR Observations:

  • Stereoselectivity: The orientation of the N-alkyl group significantly impacts activity. The endo epimers consistently display higher intrinsic activity as agonists compared to their corresponding exo counterparts.

  • Influence of N-Alkyl Chain Length: An increase in the size of the N-alkyl substituent from methyl to n-propyl leads to a transition from agonist/partial agonist activity to antagonist activity. This suggests that bulkier substituents may hinder the conformational changes required for receptor activation.

II. Comparative Quantitative SAR: Insights from 2-Azabicyclo[2.2.1]heptane Muscarinic Ligands

To provide a quantitative perspective, we can examine the SAR of the closely related 2-azabicyclo[2.2.1]heptane scaffold, for which more extensive quantitative binding data is available. These analogs provide a valuable proxy for understanding the potential for achieving high affinity and selectivity with the this compound core.

Table 2: Muscarinic Receptor Binding Affinities of Selected 2-Azabicyclo[2.2.1]heptane Derivatives [3]

CompoundStructureReceptor SubtypeBinding Affinity (Ki, nM)
7 (5-endo-OH, N-Me)2-Methyl-2-azabicyclo[2.2.1]heptan-5-olM1~5,000
M3~6,000
8 (5-endo-ester)5-endo-(2,2-diphenylpropionate)-2-methyl-2-azabicyclo[2.2.1]heptaneM10.42
M31.18
9 (5-exo-ester)5-exo-(2,2-diphenylpropionate)-2-methyl-2-azabicyclo[2.2.1]heptaneM12.5
M37.9

Key Comparative Insights:

  • Potency Enhancement with Esterification: The dramatic increase in binding affinity from the hydroxyl-containing compound 7 to the ester derivative 8 highlights the importance of introducing specific functionalities that can engage with the receptor binding pocket.

  • Stereochemical Preference: Similar to the qualitative observations in the 2-oxa-5-azabicyclo series, the stereochemistry of the substituent at the 5-position in the 2-azabicyclo scaffold significantly influences binding affinity, with the endo isomer 8 being more potent than the exo isomer 9 .

III. Nicotinic Receptor Activity: Learning from 2,5-Diazabicyclo[2.2.1]heptane Analogs

The this compound scaffold is also a promising candidate for targeting nicotinic acetylcholine receptors (nAChRs). While specific SAR data for this scaffold at nAChRs is sparse in the public domain, studies on the 2,5-diazabicyclo[2.2.1]heptane system offer valuable guidance for future drug design.

Table 3: α7 nAChR Binding Affinities of 2,5-Diazabicyclo[2.2.1]heptane Derivatives [4]

CompoundKey Structural Featuresα7 nAChR Binding Affinity (Ki, nM)
10 5-N-Methyl, biaryl substituent15
11 5-N-H, biaryl substituent>10,000
12 5-N-Methyl, different heteroaryl linker45

Key SAR Postulates for this compound Derivatives:

  • Importance of the N-Substituent: The N-methyl group in the 2,5-diaza series is critical for high affinity at the α7 nAChR. It is highly probable that a similar requirement exists for this compound-based ligands.

  • Role of Aromatic Moieties: The presence of a biaryl system is a common feature in potent α7 nAChR ligands. Appending such groups to the this compound core is a rational strategy for developing novel nAChR modulators.

Experimental Protocols

Muscarinic Receptor Agonist Activity Assay (Isolated Guinea Pig Ileum)

This protocol is based on the classical method used to determine the contractile response of smooth muscle to muscarinic agonists.

  • Tissue Preparation: A segment of the terminal ileum is excised from a guinea pig and suspended in an organ bath containing Krebs-bicarbonate solution at 37°C, aerated with 95% O2 and 5% CO2.

  • Drug Administration: The tissue is allowed to equilibrate under a resting tension of 1 g. Test compounds are added to the bath in a cumulative concentration-response manner.

  • Measurement of Contraction: The isometric contractions of the ileum are recorded using a force-displacement transducer.

  • Data Analysis: The magnitude of the contraction is expressed as a percentage of the maximal contraction induced by a full agonist (e.g., carbachol). The intrinsic activity and potency (pD2) can be determined from the concentration-response curves.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method for determining the binding affinity of a test compound for muscarinic receptors.

  • Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]QNB) and various concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing SAR Workflows and Pathways

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2-Oxa-5-azabicyclo [2.2.1]heptane Core Modification Systematic Modification (e.g., N-substitution) Start->Modification Library Library of Derivatives Modification->Library BindingAssay Binding Affinity Assay (e.g., Radioligand) Library->BindingAssay FunctionalAssay Functional Assay (e.g., Guinea Pig Ileum) Library->FunctionalAssay SAR_Data Quantitative Data (Ki, EC50) BindingAssay->SAR_Data FunctionalAssay->SAR_Data SAR_Model SAR Model Generation SAR_Data->SAR_Model Lead_Opt Lead Optimization SAR_Model->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: General workflow for SAR studies of this compound derivatives.

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Muscarinic Agonist (e.g., endo-N-Methyl Derivative) M_Receptor Muscarinic Receptor (e.g., M3) Agonist->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway for M3 muscarinic receptor agonists.

References

Computational Modeling of 2-oxa-5-azabicyclo[2.2.1]heptane Ligand Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained morpholine isostere that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional arrangement of heteroatoms, making it an attractive component for ligands targeting a variety of receptors. This guide provides a comparative analysis of the binding of ligands incorporating this scaffold to several key biological targets, supported by experimental data and detailed methodologies for computational and in vitro assays.

Comparison of Binding Affinities

The versatility of the this compound core is evident in its application to diverse receptor families. Here, we compare its performance in ligands designed for P2Y receptors, mTOR/PI3K kinases, and nicotinic acetylcholine receptors (nAChRs).

P2Y1 Receptor Antagonists

The 2-oxa-bicyclo[2.2.1]heptane ring system has been explored as a rigid replacement for the ribose moiety in P2Y1 receptor antagonists. The following table compares the binding affinity of a locked-carbocyclic (cLNA) derivative containing this scaffold with other non-ribose ring systems.

Compound/ScaffoldReceptor TargetAssay TypeBinding Affinity (Ki)Antagonist Potency (IC50)Reference
2-oxa-bicyclo[2.2.1]heptane (cLNA, MRS2584) Human P2Y1 Radioligand Binding 22.5 nM 650 nM [1]
Bicyclo[3.1.0]hexane (Methanocarba)Human P2Y1Radioligand BindingPotentNot specified[1]
L-α-threofuranoseHuman P2Y1Functional AssayWeak15.3 µM[1]

The data indicates that the 2-oxa-bicyclo[2.2.1]heptane system provides a favorable conformation for binding to the P2Y1 receptor, demonstrating higher affinity than the L-α-threofuranosyl analog. The order of suitability for these non-ribose ring systems at P2Y1 receptors was determined to be: bicyclo[3.1.0]hexane > 2-oxa-bicyclo[2.2.1]heptane > L-α-threofuranose.[1]

mTOR/PI3K Inhibitors

The this compound moiety has been investigated as a morpholine surrogate in the design of mTOR and PI3K inhibitors. The table below presents a comparison of this scaffold with other morpholine derivatives in a specific inhibitor series.

Scaffold DerivativeTargetAssay TypemTOR Ki (nM)PI3Kα Ki (nM)Reference
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane mTOR Kinase Assay >1000 >1000 [2]
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptanemTORKinase Assay>1000>1000[2]
3-oxa-8-azabicyclo[3.2.1]octanemTORKinase Assay13230[2]
8-oxa-3-azabicyclo[3.2.1]octanemTORKinase Assay241000[2]

In this particular series of mTOR inhibitors, the introduction of the bridged this compound scaffold led to a decrease in mTOR affinity compared to other, larger bicyclic morpholine analogs like 3-oxa-8-azabicyclo[3.2.1]octane.[2]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 7-azabicyclo[2.2.1]heptane core, a close structural relative of this compound, is a key component of the potent nAChR ligand epibatidine.[3] Analogs where the 7-aza bridge is maintained but other parts of the molecule are modified have been extensively studied. The following table compares the binding affinities of several such analogs at different nAChR subtypes.

CompoundReceptor TargetBinding Affinity (Ki)Reference
exo-2-(2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (Epibatidine)α4β2 nAChRSub-nanomolar[4]
Epiboxidine-related dimethylammonium iodideα4β2 nAChR13.30 nM[4]
Epiboxidine-related dimethylammonium iodideα7 nAChR1.60 nM[4]
6-substituted 2-azabicyclo[2.2.1]heptane analogRat Brain nAChRsHigh Affinity[5]

These studies highlight that the bicyclic heptane core is a privileged scaffold for achieving high affinity at nAChR subtypes. Modifications to the scaffold and its substituents can modulate both affinity and selectivity between different receptor subtypes. For instance, one epiboxidine analog showed a reversal in selectivity, binding more tightly to the α7 subtype than the α4β2 subtype.[4]

Experimental and Computational Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific nAChR subtype using a competitive radioligand binding assay.[6][7][8]

1. Membrane Preparation:

  • Prepare membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue rich in the target receptor (e.g., rat cerebral cortex).[6]
  • Homogenize cells or tissue in an ice-cold buffer.
  • Perform differential centrifugation to isolate the membrane fraction.
  • Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.[6]

2. Competitive Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.[6][7]
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand.[9]
  • Incubate the plate to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes.[8]
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Quantify the radioactivity trapped on the filters using a scintillation counter.[6]
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[8]

In Vitro mTOR Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of a compound against mTOR kinase.[10][11][12]

1. Reagents and Preparation:

  • Active mTOR enzyme.
  • Kinase substrate (e.g., inactive S6K protein or a peptide substrate).[12]
  • ATP.
  • Kinase reaction buffer.
  • Test compound serially diluted to various concentrations.

2. Kinase Reaction:

  • In a reaction well, combine the mTOR enzyme, the substrate, and the test compound in the kinase buffer.
  • Initiate the reaction by adding a specific concentration of ATP.[12]
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
  • Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

3. Detection and Analysis:

  • The detection method depends on the substrate. For protein substrates, phosphorylation can be detected by Western blotting using a phospho-specific antibody.[11][12] For peptide substrates, methods like LanthaScreen® TR-FRET can be used, which measure the binding of a europium-labeled anti-tag antibody to the kinase and the displacement of a fluorescent tracer by the inhibitor.[13]
  • Quantify the signal (e.g., band intensity or FRET ratio) at each inhibitor concentration.
  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Molecular Docking of nAChR Ligands

This protocol provides a general workflow for performing molecular docking studies to predict the binding mode of ligands to nAChRs.[14][15]

1. Receptor and Ligand Preparation:

  • Obtain a 3D structure of the nAChR ligand-binding domain. Since full-length receptor crystal structures are scarce, homology models based on templates like the acetylcholine-binding protein (AChBP) are often used.[15][16]
  • Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site based on known ligand-binding residues.
  • Generate a 3D conformation of the ligand (e.g., a this compound derivative). Minimize its energy and assign partial charges.

2. Docking Simulation:

  • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined receptor binding site.[17]
  • The program will score each generated pose based on a scoring function that estimates the binding affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.

3. Analysis of Results:

  • Analyze the top-ranked docking poses. The pose with the most favorable score is considered the most likely binding mode.
  • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and cation-π interactions with aromatic residues in the binding pocket.[17]
  • This analysis can provide insights into the structure-activity relationship and guide the design of new, more potent, or selective ligands.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ligand-gated ion channels, by an agonist like acetylcholine or a synthetic ligand leads to the influx of cations, primarily Na+ and Ca2+.[18] This cation influx depolarizes the cell membrane, triggering downstream signaling cascades. The influx of Ca2+ is particularly important as it acts as a second messenger, activating various intracellular pathways, including the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.[18][19]

nAChR_Signaling cluster_membrane Ligand Agonist (e.g., Acetylcholine) nAChR nAChR Ligand->nAChR Binds Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Membrane Cell Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal ↑ Intracellular Ca²⁺ Ion_Influx->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt Activates Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection Promotes

Caption: Simplified nAChR signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[20] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to generate PIP3.[21] PIP3 recruits and activates Akt. Akt, in turn, can phosphorylate and regulate numerous downstream targets, including the mTOR complex 1 (mTORC1), which is a central regulator of protein synthesis and cell growth.[21][22]

PI3K_mTOR_Signaling GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Virtual Screening to In Vitro Validation

The discovery of novel ligands often follows a workflow that integrates computational modeling and experimental validation. This process typically begins with a virtual screen of large compound libraries against a receptor model, followed by experimental testing of the most promising candidates.

Exp_Workflow Lib Compound Library VS Virtual Screening (Molecular Docking) Lib->VS Receptor Receptor Model (e.g., nAChR Homology Model) Receptor->VS Hits Prioritized Hits VS->Hits Synthesis Chemical Synthesis of Selected Hits Hits->Synthesis Binding In Vitro Binding Assay (e.g., Radioligand Assay) Synthesis->Binding Functional Functional Assay (e.g., Kinase Assay) Synthesis->Functional SAR SAR Analysis & Lead Optimization Binding->SAR Functional->SAR

References

pharmacokinetic property comparison of drugs containing morpholine vs. its bicyclic surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and metabolic stability to drug candidates. However, the search for molecular scaffolds with even greater robustness and improved pharmacokinetic profiles is a continuous endeavor in drug discovery. This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing the traditional morpholine moiety versus those incorporating a bicyclic surrogate, offering a data-driven perspective for lead optimization.

Executive Summary

The replacement of a morpholine ring with a bicyclic surrogate can lead to significant improvements in metabolic stability and other pharmacokinetic parameters. This is exemplified in the development of mTOR kinase inhibitors, where the substitution of a morpholine group with a tetrahydro-2H-pyran (THP) moiety or a 3-oxa-8-azabicyclo[3.2.1]octane ring resulted in compounds with enhanced metabolic stability. While direct head-to-head in vivo pharmacokinetic comparisons are often specific to the drug scaffold, the available data strongly suggests that bicyclic surrogates can offer a promising strategy to overcome the metabolic liabilities sometimes associated with the morpholine ring, leading to potentially more durable and efficacious therapeutics.

Data Presentation: Morpholine vs. Bicyclic Surrogate

The following tables summarize the comparative data on metabolic stability and pharmacokinetic parameters.

Table 1: In Vitro Metabolic Stability in Human Hepatocytes

CompoundMoietyHalf-life (t½) in Human Hepatocytes (min)
Reference Compound Morpholine25
Compound 11b Tetrahydro-2H-pyran (THP)> 240
PQR620 3-oxa-8-azabicyclo[3.2.1]octane158

Data sourced from a study on mTOR kinase inhibitors. The "Reference Compound" is a morpholine-containing precursor to compound 11b.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundMoietyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
Compound 11b Tetrahydro-2H-pyran (THP)101,23427,89075
PQR620 3-oxa-8-azabicyclo[3.2.1]octane108500.54,500Not Reported

Compound 11b and PQR620 are both mTOR kinase inhibitors, providing a relevant, albeit not direct, comparison of a monocyclic versus a bicyclic surrogate in a similar therapeutic class.[1][2]

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Hepatocytes

The metabolic stability of the compounds was assessed using cryopreserved human hepatocytes.

  • Cell Plating: Cryopreserved human hepatocytes were thawed and plated in collagen-coated 96-well plates at a density of 0.5 x 10^6 cells/mL. The cells were allowed to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Incubation: The plating medium was replaced with serum-free incubation medium containing the test compound at a final concentration of 1 µM. The plate was then incubated on an orbital shaker at 37°C.

  • Time Points and Sampling: Aliquots of the incubation medium were collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Processing: The reactions were quenched by adding a stop solution (e.g., acetonitrile with an internal standard). The samples were then centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound was plotted against time. The slope of the linear regression of this plot was used to calculate the elimination rate constant (k), from which the half-life (t½ = 0.693/k) was determined.[3][4]

In Vivo Pharmacokinetic Study in Rats

The oral bioavailability and other pharmacokinetic parameters were determined in male Sprague-Dawley rats.

  • Animal Acclimatization: Rats were acclimatized for at least one week prior to the study in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing: The animals were fasted overnight before dosing. The test compound was formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage at a specified dose (e.g., 10 mg/kg). For intravenous administration (to determine absolute bioavailability), the compound was administered via the tail vein.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples were centrifuged to separate the plasma, which was then stored at -80°C until analysis.

  • LC-MS/MS Analysis: The concentration of the test compound in the plasma samples was quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[5][6]

Mandatory Visualization

G cluster_0 Drug Design Strategy cluster_1 Pharmacokinetic Outcome Morpholine Morpholine-Containing Drug Replacement Bioisosteric Replacement Morpholine->Replacement PK_Morpholine Standard PK Profile - Moderate Metabolic Stability Morpholine->PK_Morpholine Exhibits Bicyclic Bicyclic Surrogate (e.g., THP, 3-oxa-8-azabicyclo[3.2.1]octane) Replacement->Bicyclic PK_Bicyclic Improved PK Profile - Enhanced Metabolic Stability - Potentially Higher Bioavailability Replacement->PK_Bicyclic Leads to

Caption: Bioisosteric replacement of a morpholine with a bicyclic surrogate.

G cluster_0 Experimental Workflow: In Vitro Metabolic Stability Plating Plate Human Hepatocytes Incubation Incubate with Test Compound Plating->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Calculate Half-life (t½) Analysis->Data

Caption: Workflow for determining in vitro metabolic stability.

References

Safety Operating Guide

Safe Disposal of 2-Oxa-5-azabicyclo[2.2.1]heptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Oxa-5-azabicyclo[2.2.1]heptane and its salts, ensuring laboratory safety and regulatory compliance. The following procedures are based on standard hazardous waste management practices and information from safety data sheets.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. The compound and its hydrochloride salt are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and wash hands thoroughly after handling.[1]

  • Body Protection: Wear a lab coat, and for larger quantities or in case of a spill, consider additional protective clothing and boots.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with its full chemical name and associated hazard symbols.

    • Store waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[3]

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for the waste. The container must be made of a material compatible with the chemical.

    • Keep the waste container tightly closed except when adding waste.[2]

    • Ensure the container is stored in a cool, dry, and well-ventilated area.[2]

  • Spill Management:

    • In case of a spill, immediately evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a labeled, sealable container for disposal.[1]

    • For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

    • After cleanup, wash the spill area with large amounts of water, preventing runoff into drains.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by an authorized waste disposal company.

    • Alternatively, one disposal method mentioned for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed facility.

    • Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[2]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local regulations and the capabilities of the waste treatment facility. The following table summarizes the key disposal parameters; however, for specific values, consultation with your institution's Environmental Health and Safety (EHS) department and your licensed waste disposal contractor is mandatory.

ParameterGuidelineQuantitative Data
Waste Code Determined by local and national regulations (e.g., EPA hazardous waste codes in the US). Consult your EHS department.Not available in searches
Incineration Temperature Must be sufficient for complete combustion. Nitrogen-containing compounds can produce NOx, requiring specialized scrubbers.Not available in searches
Chemical Neutralization Not a recommended primary disposal method without specific protocols. Incompatible with strong acids and bases.Not applicable
Landfill Prohibited for untreated chemical waste.Not applicable

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and the logical steps for the proper disposal of this compound.

Disposal Workflow cluster_handling Chemical Handling cluster_disposal_prep Waste Preparation cluster_final_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe ventilation Work in a well-ventilated area (fume hood) ppe->ventilation collect_waste Collect waste in a compatible, sealed container ventilation->collect_waste label_waste Label container clearly: - Chemical Name - Hazard Symbols collect_waste->label_waste segregate_waste Segregate from incompatible materials (strong acids, bases, oxidizing agents) label_waste->segregate_waste store_waste Store in a designated hazardous waste accumulation area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store_waste->contact_ehs end_disposal Arrange for pickup and disposal at an authorized facility contact_ehs->end_disposal

Caption: Workflow for the safe handling and disposal of this compound.

Spill_Cleanup_Logic spill_detected Spill Detected assess_spill Assess spill size and risk spill_detected->assess_spill evacuate Evacuate non-essential personnel spill_detected->evacuate ppe Don appropriate PPE assess_spill->ppe contain_spill Contain the spill ppe->contain_spill is_solid Is the spill solid? contain_spill->is_solid cleanup_solid Use dry cleanup methods (avoid dust) is_solid->cleanup_solid Yes cleanup_liquid Absorb with inert material is_solid->cleanup_liquid No collect_waste Collect residue in a sealed, labeled container cleanup_solid->collect_waste cleanup_liquid->collect_waste decontaminate Decontaminate the area with water collect_waste->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Decision-making process for the cleanup of a this compound spill.

References

Personal protective equipment for handling 2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Oxa-5-azabicyclo[2.2.1]heptane and its hydrochloride salt, compounds utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shieldTo protect against splashes and eye contact.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Gloves must be inspected prior to use and changed frequently.[1][2][3]
Body Protection Protective clothing, flame-resistant laboratory coatTo protect skin and personal clothing from contamination.[1][2][3][4]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.
Respiratory Protection NIOSH-approved dust respirator or full-face respiratorRequired when working outside of a fume hood, when engineering controls are insufficient, or if irritation is experienced.[2][3][4]

Operational Plan

A systematic approach to handling this compound is crucial for safety.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible.[1][2]

  • PPE: Don all required PPE as outlined in the table above before handling the chemical.[3][4]

2. Handling Procedure:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4]

  • Avoid breathing dust or fumes.[3][4]

  • Prevent contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Keep the container tightly closed when not in use.[3][4]

  • Wash hands thoroughly after handling.[4][5]

3. Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1]

4. Spill Response:

  • In case of a spill, immediately evacuate the area.

  • Wear appropriate PPE, including a respirator, before attempting to clean up.[2][4]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[4]

  • Collect the spilled material in a sealed container for disposal.[3][4]

  • Wash the spill area thoroughly with water.[4]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3][4][6]

  • Contaminated Materials: Contaminated labware, gloves, and clothing should be collected in a sealed, labeled container for hazardous waste disposal.[3][4] Take off contaminated clothing and wash it before reuse.[3]

  • Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]

Workflow and Safety Procedures

The following diagrams illustrate the key workflows for handling and emergency procedures.

start Start: Handling this compound prep 1. Pre-Handling Preparation - Risk Assessment - Check Emergency Equipment - Don PPE start->prep handling 2. Handling Procedure - Work in Fume Hood - Avoid Inhalation/Contact - Keep Container Closed prep->handling storage 3. Storage - Cool, Dry, Well-Ventilated - Tightly Sealed Container handling->storage disposal 4. Disposal - Authorized Waste Collection - Dispose of Contaminated Items handling->disposal end End disposal->end

Caption: Operational Workflow for this compound.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE (including respirator) evacuate->ppe cleanup Clean Up Spill - Use dry methods - Collect in sealed container ppe->cleanup decontaminate Decontaminate Area - Wash with water cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Spill Response Procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.